3-Benzylideneindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-benzylidene-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAAQOVTDUZPS-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3359-49-7, 23782-37-8 | |
| Record name | NSC405961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC134079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC210734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
3-Benzylideneindolin-2-one: A Privileged Scaffold in Medicinal Chemistry and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-benzylideneindolin-2-one core is a prominent structural motif in a vast array of biologically active compounds. This privileged scaffold, arising from the fusion of an oxindole ring with a benzylidene moiety, has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological profile. Its derivatives have been extensively explored as potent inhibitors of various protein kinases, ligands for amyloidogenic proteins, and as antimicrobial agents. The inherent chemical features of this scaffold, including its planarity, potential for E/Z isomerism, and the presence of both hydrogen bond donors and acceptors, provide a unique platform for the design of targeted therapeutics. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, synthesis, and diverse applications of this compound, with a focus on insights relevant to researchers and professionals in drug discovery and development.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of an indolin-2-one (oxindole) ring system where the methylene group at the 3-position is substituted with a benzylidene group. This creates a conjugated system that is crucial for its chemical and biological activities.
Stereoisomerism: The Significance of E/Z Configuration
A key structural feature of this compound is the existence of E and Z geometric isomers due to the restricted rotation around the exocyclic double bond. The relative orientation of the phenyl ring and the carbonyl group of the oxindole moiety defines these isomers. The E-isomer, where the phenyl group and the carbonyl group are on opposite sides of the double bond, is generally the thermodynamically more stable and predominant form.[1] However, the Z-isomer can also be synthesized and isolated, and in many biological contexts, the specific isomeric form dictates the compound's activity.[2] For instance, in the design of probes for α-synuclein fibrils, the Z,E configuration of diene analogues was identified as the more active regioisomer.[2] The interconversion between E and Z isomers can be influenced by factors such as solvent polarity and exposure to light.
Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction studies of (E)-3-benzylideneindolin-2-one reveal a largely planar oxoindoline fused-ring system.[3][4] The phenyl ring is typically twisted out of this plane.[3] In the solid state, molecules often form hydrogen-bonded dimers through the N-H and C=O groups of the oxindole rings.[3][4] These intermolecular interactions, along with π–π stacking, contribute to the overall crystal packing.[3][4]
Spectroscopic Characterization
The structural features of this compound and its derivatives are readily elucidated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for characterizing this compound and, crucially, for distinguishing between the E and Z isomers.
-
¹H NMR: The chemical shift of the vinylic proton is a key diagnostic signal. In the E-isomer, this proton typically appears at a lower chemical shift compared to the Z-isomer. The protons on the benzylidene ring are also influenced by the geometry, with the ortho protons often showing distinct chemical shifts between the two isomers.[1]
-
¹³C NMR: The chemical shifts of the carbonyl carbon, the vinylic carbons, and the carbons of the oxindole and benzylidene rings provide a detailed fingerprint of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H stretching of the lactam, the C=O stretching of the lactam, and the C=C stretching of the exocyclic double bond and aromatic rings.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound derivatives, confirming their elemental composition.
Solubility and Chemical Properties
This compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and to a lesser extent in methanol and ethanol.[5][6][7] Its solubility is influenced by the substitution pattern on both the oxindole and benzylidene rings.
The chemical reactivity of this scaffold is dominated by the α,β-unsaturated ketone moiety. This makes the β-carbon of the exocyclic double bond electrophilic and susceptible to nucleophilic attack, a reaction commonly known as a Michael or conjugate addition.[8][9][10] This reactivity is fundamental to both its synthesis and its mechanism of action in certain biological contexts, where it can covalently interact with nucleophilic residues in proteins. The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.[1][11]
Synthesis of this compound
The most common and straightforward method for the synthesis of 3-benzylideneindolin-2-ones is the Knoevenagel or Claisen-Schmidt condensation reaction between an appropriate oxindole and a benzaldehyde derivative.[12] This reaction is typically catalyzed by a base, such as piperidine or an amine, in a protic solvent like ethanol.[12]
Experimental Protocol: Synthesis of (E)-3-benzylideneindolin-2-one
This protocol provides a representative method for the synthesis of the parent compound via a base-catalyzed Knoevenagel condensation.
Materials:
-
Oxindole (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Round-bottomed flask (25 mL)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 25 mL round-bottomed flask, add oxindole (1.0 mmol) and ethanol (10 mL). Stir the mixture until the oxindole is dissolved.
-
Add benzaldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol to yield the pure (E)-3-benzylideneindolin-2-one as a crystalline solid.
-
Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.
Applications in Drug Discovery and Development
The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents targeting a range of diseases.
Kinase Inhibition
A significant area of research has focused on the development of this compound derivatives as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
-
Aurora Kinase Inhibition: Derivatives of this compound have been designed as potent allosteric inhibitors of Aurora A kinase, a crucial regulator of mitosis that is overexpressed in many cancers.[13] These compounds bind to a site distinct from the ATP-binding pocket, offering a potential for greater selectivity and reduced off-target effects compared to traditional ATP-competitive inhibitors.[13]
-
Other Kinase Targets: This scaffold has also been utilized to develop inhibitors for other kinases implicated in cancer, such as c-Src.
Ligands for α-Synuclein Fibrils
In the context of neurodegenerative diseases like Parkinson's disease, this compound derivatives have been investigated as ligands that bind to α-synuclein fibrils, the primary component of Lewy bodies.[2][14][15] These compounds are being explored as potential imaging agents for the detection of α-synuclein aggregates in the brain and as potential inhibitors of fibril formation.[2] The binding affinity and selectivity for α-synuclein over other amyloid proteins like Aβ and tau can be modulated by substitutions on the core scaffold.[2] While the precise binding mode is still under investigation, it is believed that the planar, aromatic nature of the molecule facilitates interaction with the cross-β sheet structure of the amyloid fibrils.[16][17][18]
Antimicrobial Activity
This compound has demonstrated significant antifungal activity, particularly against dermatophytes, the fungi responsible for common skin, hair, and nail infections. Studies have reported consistent fungicidal activity with low minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) against various clinical isolates.
Quantitative Data Summary
| Compound Class | Target/Organism | Activity Metric | Value Range | Reference(s) |
| This compound Derivatives | α-Synuclein Fibrils | Kᵢ | ~85 nM | [2] |
| Diene Analogues of this compound | α-Synuclein Fibrils | Kᵢ | 4 nM (for a nitro-substituted derivative) | [2] |
| (E)-3-Benzylideneindolin-2-one Derivatives | Aurora A Kinase | IC₅₀ | 1.68 µM (for compound AK34) | [13] |
| This compound | Dermatophytes (various species) | MIC | 0.25 - 8 mg/L | |
| This compound | Dermatophytes (various species) | MFC | 1 - 32 mg/L |
Conclusion
The this compound scaffold represents a highly versatile and valuable platform in contemporary chemical biology and drug discovery. Its straightforward synthesis, tunable physicochemical properties, and diverse biological activities have established it as a "privileged structure." The continued exploration of this scaffold, particularly in the realms of oncology and neurodegenerative diseases, promises to yield novel therapeutic agents with improved efficacy and selectivity. The insights provided in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry and developing the next generation of innovative medicines.
References
- 1. Khan Academy [khanacademy.org]
- 2. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-[(E)-Benzylidene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael Addition [organic-chemistry.org]
- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 12. fiveable.me [fiveable.me]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding adaptability of chemical ligands to polymorphic α-synuclein amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal Structure of Alpha-Synuclein; Toward Rational Drug Design | Parkinson's Disease [michaeljfox.org]
- 18. Structure and properties of a complex of α-synuclein and a single-domain camelid antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Benzylideneindolin-2-one Derivatives
Abstract
The 3-benzylideneindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including kinase inhibition and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the synthetic strategies for accessing these valuable derivatives. We will delve into the mechanistic underpinnings of the primary synthetic routes, namely the Knoevenagel and Claisen-Schmidt condensations, offering field-proven insights into reaction optimization and control. Detailed, step-by-step protocols for both classical and modern energy-efficient methodologies, such as microwave and ultrasound-assisted syntheses, are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of the synthesis of this important class of compounds.
Introduction: The Significance of the this compound Core
The indolin-2-one ring system, often referred to as oxindole, is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds of pharmaceutical interest. The introduction of a benzylidene substituent at the 3-position creates an α,β-unsaturated ketone system, a key pharmacophore that can participate in Michael additions with biological nucleophiles, such as cysteine residues in enzyme active sites. This reactivity profile has led to the development of numerous this compound derivatives as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[3]
Furthermore, the structural versatility of this scaffold allows for extensive synthetic modification. Substitutions on the indolin-2-one ring, the benzylidene moiety, and the indoline nitrogen can be readily introduced, enabling the fine-tuning of physicochemical properties and biological activity.[4] This has resulted in the discovery of compounds with diverse therapeutic applications, including as allosteric inhibitors of Aurora A kinase and as ligands for α-synuclein fibrils, which are implicated in neurodegenerative diseases.[4][5][6] The stereochemistry of the exocyclic double bond, which can exist as either the E or Z isomer, is also a critical determinant of biological activity, with studies indicating that one isomer may exhibit significantly higher potency than the other.[3][7]
Core Synthetic Strategies: A Mechanistic Perspective
The cornerstone of this compound synthesis is the condensation reaction between an indolin-2-one (oxindole) and a substituted benzaldehyde. This transformation is most commonly achieved through two related, yet distinct, named reactions: the Knoevenagel condensation and the Claisen-Schmidt condensation.
The Knoevenagel Condensation: A Base-Catalyzed Approach
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[8] In the context of this compound synthesis, the indolin-2-one serves as the active methylene compound. The presence of the adjacent carbonyl group acidifies the protons at the C3 position, facilitating their removal by a base.
Mechanism:
The reaction is typically catalyzed by a weak base, such as piperidine or other amines.[9] The mechanism proceeds through the following key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the C3 position of the indolin-2-one, generating a resonance-stabilized enolate ion.[10]
-
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This step forms a tetrahedral alkoxide intermediate.[10]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to yield a β-hydroxy intermediate (aldol addition product).[10]
-
Dehydration: The β-hydroxy intermediate readily undergoes base-induced dehydration to form the final α,β-unsaturated product, the this compound. This elimination of a water molecule is the "condensation" part of the reaction and is driven by the formation of a stable conjugated system.[10]
The Claisen-Schmidt Condensation: A Variation on a Theme
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens.[11] In the synthesis of 3-benzylideneindolin-2-ones, this reaction involves the base-catalyzed condensation of an indolin-2-one with a substituted benzaldehyde. The fundamental mechanistic steps are very similar to the Knoevenagel condensation, involving enolate formation, nucleophilic attack, and dehydration.[12] The distinction is often one of nomenclature, with "Claisen-Schmidt" being frequently used when one of the carbonyl partners is aromatic and lacks α-hydrogens, which is the case for benzaldehyde.[11]
Experimental Protocols: From Benchtop to Advanced Synthesis
The choice of synthetic methodology often depends on the desired scale, the reactivity of the substrates, and the available equipment. Here, we provide detailed protocols for both a conventional and a microwave-assisted synthesis.
General Protocol for Conventional Synthesis
This protocol is a robust and widely applicable method for the synthesis of a variety of this compound derivatives.
Materials:
-
Substituted indolin-2-one (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Ethanol (5-10 mL)
-
Piperidine (2-3 drops)
Procedure:
-
To a round-bottom flask, add the substituted indolin-2-one (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).
-
Add ethanol (5-10 mL) to dissolve the reactants.
-
Add 2-3 drops of piperidine to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure this compound derivative.
Self-Validation: The formation of the product can be confirmed by its melting point and spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The appearance of a characteristic singlet for the vinylic proton in the 1H NMR spectrum is a key indicator of product formation.[1]
Protocol for Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[13] This method is particularly effective for the synthesis of this compound derivatives.[4]
Materials:
-
Substituted indolin-2-one (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Ethanol (6 mL)
-
Piperidine (2-3 drops)
-
Microwave synthesizer-compatible sealed reaction vessel
Procedure:
-
In a microwave synthesizer-compatible sealed vessel, combine the substituted indolin-2-one (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).[4]
-
Add ethanol (6 mL) and 2-3 drops of piperidine.[4]
-
Seal the vessel and place it in the microwave synthesizer.[4]
-
Irradiate the reaction mixture at a constant temperature of 110 °C for 30 minutes.[4]
-
After the irradiation is complete, cool the vessel to room temperature.[4]
-
The precipitated solid is collected by filtration.[4]
-
Rinse the solid product carefully with cold ethanol.[4]
-
Dry the product to obtain the desired this compound derivative.
Causality Behind Experimental Choices: The use of a sealed vessel in microwave synthesis allows the reaction to be performed at a temperature above the boiling point of the solvent, significantly accelerating the reaction rate. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its moderate polarity, which is suitable for microwave heating. Piperidine is an effective and readily available basic catalyst for this transformation.[4]
Ultrasound-Assisted Synthesis: A Green Chemistry Approach
Ultrasound irradiation has been recognized as an environmentally friendly method to promote organic reactions.[14] Sonication can enhance reaction rates and yields through the phenomenon of acoustic cavitation.
Rationale: The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. This can significantly accelerate the condensation reaction. Several studies have reported the successful synthesis of related heterocyclic compounds under ultrasonic irradiation, often with reduced reaction times and in high yields.[15][16][17]
While a specific, universally optimized protocol for the ultrasound-assisted synthesis of 3-benzylideneindolin-2-ones is still emerging in the literature, the general approach would involve sonicating a mixture of the indolin-2-one, benzaldehyde, and a catalyst in a suitable solvent at room temperature or with gentle heating. This method holds promise for a more energy-efficient and sustainable synthesis of these important compounds.
Data Presentation: A Comparative Overview
The choice of synthetic method can have a significant impact on the reaction time and yield. The following table summarizes typical outcomes for the different methodologies described.
| Synthetic Method | Typical Reaction Time | Typical Yield Range | Key Advantages |
| Conventional Heating | 2-4 hours | 70-90% | Simple setup, widely accessible |
| Microwave-Assisted | 10-30 minutes | 85-98%[4] | Rapid, high yields, improved purity |
| Ultrasound-Assisted | 30-60 minutes | 80-95% | Energy efficient, mild conditions |
Conclusion and Future Perspectives
The synthesis of this compound derivatives is a well-established field with robust and versatile methodologies. The Knoevenagel and Claisen-Schmidt condensations remain the primary strategies for constructing this valuable scaffold. The advent of modern energy-transfer technologies, such as microwave and ultrasound irradiation, has provided more efficient and environmentally benign alternatives to conventional heating methods. These advanced techniques not only reduce reaction times and improve yields but also align with the principles of green chemistry.
Future research in this area will likely focus on the development of even more sustainable catalytic systems, such as the use of biocatalysts or heterogeneous catalysts, to further minimize the environmental impact of these syntheses.[18] Additionally, the exploration of continuous flow methodologies could offer advantages in terms of scalability and process control for the large-scale production of these pharmaceutically important compounds. The continued development of novel synthetic routes will undoubtedly facilitate the discovery of new this compound derivatives with enhanced therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. praxilabs.com [praxilabs.com]
- 13. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-Benzylideneindolin-2-one: A Guide to NMR and UV-Vis Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-benzylideneindolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent kinase inhibitors and other therapeutic agents. Rigorous structural confirmation and purity assessment are paramount in the development of these compounds. This technical guide provides an in-depth exploration of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, provide validated protocols, and offer a detailed interpretation of spectral data, empowering researchers to confidently characterize this important molecular framework.
The Structural Foundation: Isomerism in this compound
Before delving into spectroscopic data, it is crucial to understand the structural nuances of this compound. The molecule features an exocyclic carbon-carbon double bond (C=C) that gives rise to geometric isomerism, resulting in E and Z diastereomers.
The relative orientation of the bulky phenyl group and the carbonyl group of the indolinone ring defines the isomer. Due to steric hindrance, the E isomer, where these groups are on opposite sides of the double bond, is generally the thermodynamically more stable and commonly isolated product. However, isomerization can occur, particularly in solution or upon exposure to light.[1][2] Spectroscopic techniques, especially NMR, are essential for unambiguously determining the isomeric configuration.[1][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Analysis: Mapping the Proton Environment
Expert Insight: The choice of solvent for NMR analysis is a critical first step. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently employed due to its excellent solubilizing power for many organic compounds and its ability to reveal exchangeable protons, such as the N-H proton of the indolinone ring.[1] Deuterated chloroform (CDCl₃) is another common choice, though N-H protons may sometimes appear as very broad signals or not be observed at all. Solvent choice can influence the chemical shifts of protons due to varying intermolecular interactions.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (δ = 0.00 ppm).[7]
-
-
Instrumental Analysis:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[1][3]
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δ ≈ 2.50 ppm) or the TMS signal.[3][8]
-
Integrate all signals to determine the relative number of protons for each resonance.[9]
-
Caption: Experimental workflow for NMR analysis.
Interpreting the ¹H NMR Spectrum:
The ¹H NMR spectrum of (E)-3-benzylideneindolin-2-one exhibits several characteristic signals. The deshielding effect of the carbonyl group and the anisotropic effects of the aromatic rings play a significant role in determining the chemical shifts.
| Proton Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Key Insights |
| N-H | ~10.6 - 11.0 | Singlet (broad) | Exchangeable proton, position can vary with concentration and solvent. |
| Vinyl-H | ~7.7 | Singlet | Highly deshielded due to conjugation with the carbonyl group and phenyl ring. |
| Aromatic-H (Indolinone & Benzylidene) | ~6.9 - 8.1 | Multiplets | Complex region due to overlapping signals from both aromatic rings. |
Note: Chemical shifts are approximate and can vary based on the solvent and substituents on the aromatic rings.[10][11]
Distinguishing E/Z Isomers: The chemical shift of the vinyl proton is a key diagnostic for assigning the geometry. In the Z-isomer, the vinyl proton is spatially closer to the deshielding zone of the indolinone carbonyl group, causing its signal to appear at a downfield (higher ppm) value compared to the E-isomer.[1][4][12] Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof. An NOE correlation between the vinyl proton and the H4 proton of the indolinone ring is expected only for the Z-isomer, confirming their proximity in space.[4][13]
¹³C NMR Analysis: Probing the Carbon Framework
Expert Insight: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and allows for the clear identification of all carbon environments in the molecule.
Interpreting the ¹³C NMR Spectrum:
The spectrum provides a carbon count and identifies key functional groups.
| Carbon Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ | Key Insights |
| C=O (Carbonyl) | ~168 | The most downfield signal, characteristic of an amide carbonyl.[14] |
| C=C (Olefinic) | ~124 - 138 | Resonances for the two carbons of the exocyclic double bond. |
| C-Ar (Aromatic) | ~110 - 145 | Multiple signals corresponding to the carbons of the two aromatic rings. |
Note: Chemical shifts are approximate and sourced from representative data.[10][15]
UV-Vis Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.[16] It is particularly useful for analyzing compounds with conjugated π-systems.
Expert Insight: The extensive conjugation in this compound, encompassing the indolinone ring, the exocyclic double bond, and the benzylidene phenyl ring, creates a large chromophore. This extended π-system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17][18] Consequently, the molecule absorbs light at longer wavelengths (lower energy), typically in the near-UV or visible region.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a working solution with an absorbance in the optimal range of 0.2-1.0 AU.
-
-
Instrumental Analysis:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Caption: Experimental workflow for UV-Vis analysis.
Interpreting the UV-Vis Spectrum:
This compound typically exhibits strong absorption bands in the UV-Vis spectrum due to its conjugated nature.
| Transition Type | Expected λₘₐₓ Range (nm) | Key Insights |
| π → π | ~300 - 450 nm | This intense absorption band is characteristic of the highly conjugated system.[16][19] Its exact position is sensitive to solvent polarity and substitution on the aromatic rings.[20] |
| n → π | Lower intensity, may be obscured | A weaker transition involving the non-bonding electrons of the carbonyl oxygen. It may be observed as a shoulder on the main π → π* band.[17][18] |
The presence of a strong absorption band at longer wavelengths is a clear indication of the extended π-electron system, which is a hallmark of the this compound structure.[17][19] For example, a study of (E)- and (Z)-3-benzylideneindolin-2-one in DMF solvent showed distinct UV-Vis spectra, indicating the utility of this technique in studying the isomers.[21]
Conclusion
The synergistic use of NMR and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR establish the precise atomic connectivity and stereochemistry, while UV-Vis spectroscopy confirms the integrity of the conjugated chromophore system. The protocols and interpretive guidance presented herein serve as a robust framework for researchers, ensuring the scientific integrity of their work with this vital class of molecules.
References
- 1. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 6. unn.edu.ng [unn.edu.ng]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Interpreting | OpenOChem Learn [learn.openochem.org]
- 10. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. acgpubs.org [acgpubs.org]
- 16. pharmatutor.org [pharmatutor.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 20. fiveable.me [fiveable.me]
- 21. researchgate.net [researchgate.net]
The 3-Benzylideneindolin-2-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 3-benzylideneindolin-2-one core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This guide provides a comprehensive technical overview of this versatile motif, intended for researchers, scientists, and professionals in drug development. We will explore the synthetic accessibility, diverse pharmacological profile, and underlying mechanisms of action that establish the this compound scaffold as a cornerstone in the design of novel therapeutics. Particular emphasis is placed on its role as a potent kinase inhibitor, with a focus on recent advancements in developing targeted anticancer agents and therapeutics for neurodegenerative diseases.
I. Introduction: The Concept of Privileged Structures and the Rise of the this compound Core
In the landscape of drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This promiscuity is not random but rather a reflection of the scaffold's ability to present key pharmacophoric features in a spatially favorable manner, allowing for interactions with a variety of protein architectures. The this compound scaffold has emerged as a quintessential example of such a structure, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ease with which its core can be functionalized have further cemented its importance in medicinal chemistry.
The core structure consists of an indolin-2-one (oxindole) ring system linked at the 3-position to a benzylidene moiety. This arrangement creates a planar, electron-rich system that can be readily modified at several positions, allowing for the fine-tuning of its electronic and steric properties to achieve desired biological activity and selectivity.
Caption: The versatile this compound scaffold with key positions for substitution.
II. Synthetic Methodologies: Accessing Chemical Diversity
The synthetic accessibility of the this compound scaffold is a key driver of its widespread use. The most common and efficient method for its synthesis is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a substituted or unsubstituted indolin-2-one (oxindole) with a variety of benzaldehydes.
General Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize a library of this compound derivatives.
Materials:
-
Substituted indolin-2-one (1.0 eq)
-
Substituted benzaldehyde (1.0-1.2 eq)
-
Piperidine (0.1-0.2 eq) or another suitable base (e.g., pyrrolidine)
-
Ethanol or acetic acid as solvent
-
Reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Reactant Dissolution: Dissolve the substituted indolin-2-one and the substituted benzaldehyde in the chosen solvent (ethanol or acetic acid) in the reaction vessel.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold solvent to remove impurities, and dry. Further purification can be achieved by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux. Acetic acid can also be used and can act as both a solvent and a catalyst.
-
Catalyst: Piperidine is a widely used basic catalyst for the Knoevenagel condensation due to its optimal basicity to facilitate the deprotonation of the indolin-2-one at the C3 position, initiating the condensation.
-
Reaction Time and Temperature: Refluxing provides the necessary activation energy for the condensation to proceed at a reasonable rate. The reaction time is empirically determined and monitored by TLC to ensure completion.
This straightforward synthetic route allows for the rapid generation of a diverse library of analogs by varying the substitution patterns on both the indolin-2-one and the benzaldehyde starting materials.
III. A Spectrum of Biological Activities: Therapeutic Potential
The this compound scaffold has been shown to exhibit a wide array of pharmacological activities, making it a highly attractive starting point for drug discovery programs.
A. Anticancer Activity: Targeting Kinases and Beyond
The most extensively studied application of this compound derivatives is in the field of oncology. Many compounds based on this scaffold function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.
1. Tyrosine Kinase Inhibition: Several clinically approved and investigational drugs containing the this compound core, such as Sunitinib and Semaxanib, are multi-targeted tyrosine kinase inhibitors. They typically compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways involved in cell proliferation, angiogenesis, and metastasis.
2. Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Derivatives of this compound have been designed as allosteric inhibitors of Aurora A kinase, offering a potential advantage over traditional ATP-competitive inhibitors by providing improved selectivity and overcoming resistance mechanisms. For instance, compound AK34, a derivative of Tripolin A, has shown potent inhibitory activity against Aurora A kinase with an IC50 of 1.68 μM.
3. Other Anticancer Mechanisms: Beyond kinase inhibition, this scaffold has been implicated in other anticancer mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain derivatives have been designed to inhibit tubulin polymerization, a mechanism shared with established anticancer agents like combretastatin A-4.
-
PI3K-AKT Pathway Suppression: Some N-Ts-3-benzylidene-indolin-2-imines have demonstrated potent anti-colorectal cancer activity by suppressing the PI3K-AKT signaling pathway.
-
Induction of NQO1: Functionalized 3-benzylidene-indolin-2-ones can induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme, which can offer protection to normal cells while targeting neoplastic cells.
Caption: Diverse anticancer mechanisms of the this compound scaffold.
B. Neurodegenerative Diseases: Targeting Protein Aggregation
In addition to cancer, the this compound scaffold has shown promise in the context of neurodegenerative diseases, particularly those characterized by the misfolding and aggregation of proteins.
A series of 3-(benzylidene)indolin-2-one derivatives have been synthesized and evaluated for their ability to bind to α-synuclein, Aβ, and tau fibrils, which are pathological hallmarks of Parkinson's disease and Alzheimer's disease. While initial compounds showed modest affinity, structural modifications, such as homologation to diene analogs and substitution on the indoline nitrogen, led to increased binding affinity and selectivity for α-synuclein aggregates. These findings highlight the potential of this scaffold in developing diagnostic imaging agents and therapeutic interventions for synucleinopathies.
C. Antimicrobial and Other Activities
The versatility of the this compound core extends to other therapeutic areas. Numerous derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, including resistant pathogens. For example, certain compounds have shown potent activity against Staphylococcus aureus and Escherichia coli. Furthermore, this scaffold has been explored for its potential as c-Src inhibitors and for its fungicidal activity against dermatophytes.
IV. Structure-Activity Relationships (SAR) and Molecular Design
The ease of chemical modification of the this compound scaffold allows for extensive exploration of structure-activity relationships (SAR).
| Position of Substitution | General Effect on Activity | Examples |
| Indolin-2-one Ring (A ring) | Modifications can influence solubility, metabolic stability, and interactions with the target protein. Hydroxyl groups have been shown to be important for Aurora A kinase inhibition. | Introduction of chloro or methoxy groups. |
| Benzylidene Ring (B ring) | Substituents on this ring are crucial for determining potency and selectivity. Electron-donating and electron-withdrawing groups can significantly alter the electronic properties of the molecule. | Methyl and halogen groups have been introduced to enhance Aurora A kinase inhibition. A para-nitro group on a diene extension improved separation of isomers and identified the more active regioisomer for α-synuclein binding. |
| Indoline Nitrogen | Alkylation or acylation at this position can modulate lipophilicity and introduce new interaction points. | N-benzyl substitution increased binding affinity to α-synuclein fibrils. |
| Exocyclic Double Bond | The geometry of the double bond (E/Z isomerism) can have a profound impact on biological activity. The Z-isomer is often the active conformation for kinase binding. | For CDK2 inhibitors, the Z-diastereomer showed better docking on the targeted enzyme. |
Table 1: Summary of Structure-Activity Relationships for this compound Derivatives.
V. Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its privileged nature, combined with its synthetic tractability, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where its known targets are implicated.
-
Developing Covalent Inhibitors: Designing derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.
-
Application in PROTACs and Molecular Glues: Utilizing the scaffold as a warhead or a linker component in emerging therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
E/Z Isomerism in 3-Benzylideneindolin-2-one Derivatives: A Guide to Synthesis, Characterization, and Biological Significance
An In-Depth Technical Guide for Researchers
Abstract
The Strategic Importance of the 3-Benzylideneindolin-2-one Scaffold
The indolin-2-one core is a privileged structure in drug discovery, renowned for its ability to mimic the purine hinge-binding motif of ATP in various protein kinases.[1] This has led to the development of blockbuster drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The 3-benzylidene substituent extends from this core, occupying a region of the active site that can be exploited to achieve potency and selectivity.[2][3] The geometry of this extension—whether the benzylidene ring is cis (Z-isomer) or trans (E-isomer) to the carbonyl group—is a fundamental determinant of the molecule's overall shape and its interaction with a biological target. As has been demonstrated in multiple studies, the two isomers can possess dramatically different biological profiles, with one often being significantly more active than the other.[1][4] Therefore, a comprehensive understanding and control of E/Z isomerism are not merely academic exercises but essential prerequisites for the rational design of novel therapeutics.
Synthetic Strategies: Controlling Stereochemical Outcomes
The most prevalent method for synthesizing this compound derivatives is the Knoevenagel condensation between an appropriate indolin-2-one (oxindole) and a substituted benzaldehyde.[2][3] While robust, this reaction often yields a mixture of E and Z isomers, necessitating careful optimization to favor a desired stereochemical outcome.[3]
The Knoevenagel Condensation: A Mechanistic Viewpoint
The reaction is typically catalyzed by a base (e.g., piperidine, triethylamine) or, in some cases, an acid. The choice of catalyst, solvent, and temperature are critical variables that dictate the reaction rate and, crucially, the E/Z selectivity. For instance, TiCl₄/DMAP has been reported as a highly efficient system for achieving Z-selective Knoevenagel condensations of isatins with nitroacetates.[5][6] The stereoselectivity can be influenced by the formation of intermediates and the relative thermodynamic stability of the final products under the reaction conditions.
Caption: General workflow for the synthesis of 3-benzylideneindolin-2-ones.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a representative method for synthesizing (E)-3-benzylideneindolin-2-one. The causality for using an acid catalyst like acetic acid is to facilitate both the initial aldol addition and the subsequent dehydration step.
-
Reactant Preparation: To a solution of indolin-2-one (1.0 eq.) in glacial acetic acid (10 mL per mmol of indolin-2-one), add the desired substituted benzaldehyde (1.1 eq.).
-
Reaction: Add a catalytic amount of piperidine (0.1 eq.). Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then water to remove residual acetic acid and catalyst. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, which is often predominantly the E-isomer.[7][8]
Definitive Spectroscopic Characterization of E/Z Isomers
Distinguishing between the E and Z isomers is paramount. While both isomers have the same mass and often similar chromatographic behavior, their Nuclear Magnetic Resonance (NMR) spectra are distinct and provide unambiguous proof of configuration.
¹H NMR: The First Line of Analysis
The chemical environment of protons near the exocyclic double bond is significantly different between the two isomers due to the anisotropic effect of the C2-carbonyl group. This effect deshields protons that are spatially close to the carbonyl oxygen.
-
(Z)-Isomer: The vinylic proton and the H4 proton on the indolinone ring are in proximity to the carbonyl group. Consequently, they are deshielded and resonate at a downfield (higher ppm) chemical shift.[1][9]
-
(E)-Isomer: The ortho-protons (H2', H6') of the benzylidene ring are positioned near the carbonyl group. These protons are therefore deshielded and appear at a downfield chemical shift compared to their position in the Z-isomer. The vinylic proton, being further from the carbonyl, is more shielded and resonates upfield (lower ppm) relative to the Z-isomer.[1][9]
2D NOESY: An Unambiguous Confirmation
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides the most definitive assignment of stereochemistry in solution.
-
Confirmation of (Z)-Isomer: A clear NOE cross-peak will be observed between the vinylic proton and the H4 proton of the indolinone ring.[1][10]
-
Confirmation of (E)-Isomer: An NOE cross-peak will be present between the ortho-protons (H2', H6') of the benzylidene ring and the H4 proton .[1][10]
X-Ray Crystallography: The Gold Standard
For compounds that yield suitable single crystals, X-ray crystallography provides absolute, unambiguous determination of the solid-state structure, confirming the E or Z configuration and providing precise bond lengths and angles. [11][12][13] Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) for E/Z Isomer Assignment
| Proton | (E)-Isomer (Typical Range) | (Z)-Isomer (Typical Range) | Rationale for Shift |
|---|---|---|---|
| Vinylic-H | ~7.8 - 7.9 ppm | ~8.2 - 8.3 ppm [1][9] | Deshielded in Z-isomer by C=O group |
| Indolinone H4 | ~7.6 - 8.5 ppm | ~8.7 - 8.8 ppm [1][9] | Deshielded in Z-isomer by C=O group |
| Benzylidene H2', H6' | ~7.8 - 8.0 ppm | ~7.6 - 7.8 ppm [1][9]| Deshielded in E-isomer by C=O group |
Note: Exact chemical shifts are dependent on solvent and substituents.
The Dynamics of E/Z Isomerization
This compound derivatives are not always configurationally stable. They can undergo isomerization under various conditions, a factor that must be managed during synthesis, purification, storage, and biological testing.
Solvent and Thermal Isomerization
It has been widely observed that some derivatives can isomerize in solution, particularly in polar aprotic solvents like DMSO, to reach a thermodynamic equilibrium. [1][14]A kinetic study of this process for some derivatives in DMSO-d₆ at room temperature showed that the isomerization follows first-order kinetics. [1][9]This is a critical consideration for researchers, as a sample of a pure isomer may convert to a mixture during the course of an experiment or upon storage, potentially confounding results. For example, one study noted that while some compounds were stable, others showed significant E/Z isomerization with a half-life of around 8-12 hours in DMSO. [10][14]
Photochemical Isomerization: A Tool for Control
Light provides an efficient and clean method to drive the conversion of the thermodynamically more stable E-isomer to the less stable Z-isomer, establishing a photostationary state (PSS). [3][15]This contra-thermodynamic process is invaluable for accessing the less stable isomer for biological evaluation.
Caption: Workflow for controlled E-to-Z isomerization in a microreactor.
Experimental Protocol: Microfluidic E→Z Photoisomerization
This protocol is adapted from established microfluidic methods. [8][15][16]The choice of a microfluidic setup is driven by the need for enhanced irradiation, mixing, and heat exchange, which are poorly controlled in batch processes. [17]
-
System Setup: Construct a microreactor using perfluoroalkoxy (PFA) tubing (e.g., 1.0 mm inner diameter, 10 meters length) coiled around a light source (e.g., a medium-pressure mercury lamp). The system should be cooled, for instance by an external fan or a cooling bath, to maintain a low temperature (e.g., 10 °C).
-
Reagent Preparation: Prepare a solution of the starting (E)-isomer in a suitable solvent like DMF (e.g., 0.25 M).
-
Flow Reaction: Using a syringe pump, infuse the solution through the PFA tubing at a controlled flow rate (e.g., 100-200 µL/min). The residence time in the irradiated zone is determined by the reactor volume and flow rate.
-
Analysis and Isolation: The effluent from the reactor is collected. The E/Z ratio at the photostationary state is determined by HPLC or ¹H NMR analysis. The desired Z-isomer can then be isolated from the mixture using standard chromatographic techniques.
The Impact of E/Z Isomerism on Biological Activity
The distinct three-dimensional shapes of E and Z isomers dictate how they fit into a protein's binding site. This difference frequently translates into significant variations in biological activity.
-
Protein Kinase Inhibition: A study on CDK2 inhibitors with the this compound scaffold performed in silico docking, which revealed a clear preference for the Z-isomer in the ATP-binding pocket. [1][9]Subsequent kinetic studies of the synthesized compounds confirmed that the stability and activity of the isomers were distinct. [9][14]* α-Synuclein Fibril Ligands: In the development of imaging agents for neurodegenerative diseases, researchers synthesized a series of this compound derivatives to bind α-synuclein fibrils. [4][7]After separating the isomers, they discovered that the Z,E-configured diene analog was the more active regioisomer for binding, providing critical SAR data for the design of future probes. [4][7] These examples underscore a critical principle for drug development: synthesizing and testing a mixture of isomers can be profoundly misleading. The measured activity will be an average of the high-activity isomer, the low-activity isomer, and any potential antagonistic effects. It is imperative to separate the isomers and evaluate them individually to understand the true SAR and identify the eutomer (the more active isomer).
Table 2: Differential Biological Activity of E/Z Isomers
| Compound Class | Target | More Active Isomer | Key Finding | Reference |
|---|---|---|---|---|
| Substituted 3-benzylideneindolin-2-ones | CDK2 | Z-Isomer | In silico docking showed a better fit for the Z-isomer in the enzyme active site. | [1][9] |
| Diene analogs of this compound | α-Synuclein Fibrils | Z,E-Isomer | Separation of isomers was crucial to identify the more active regioisomer for PET ligand development. | [4][7]|
Conclusion and Future Outlook
E/Z isomerism in this compound derivatives is a critical parameter that must be rigorously controlled and characterized throughout the drug discovery and development process. The assumption that such compounds exist as a single, stable entity is a frequent and perilous oversight.
As this guide has detailed, robust synthetic and analytical methodologies are available to control, separate, and definitively identify these isomers. The application of ¹H NMR and 2D NOESY spectroscopy provides a reliable means of characterization, while photochemical methods, particularly those using microfluidic reactors, offer precise control over isomerization to access specific stereoisomers. For drug development professionals, the message is unequivocal: the separation and independent biological evaluation of E and Z isomers are essential for generating reliable SAR, optimizing lead compounds, and ultimately developing safer and more effective medicines. The future of rational drug design with this scaffold depends on a foundation of stereochemical purity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. TiCl4/DMAP mediated Z-selective knovenagel condensation of isatins with nitroacetates and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Inversion kinetics of some E / Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10672K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-[(E)-Benzylidene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E – Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05288D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Evaluation of 3-Benzylideneindolin-2-one Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the 3-Benzylideneindolin-2-one Scaffold
The this compound core structure represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets. This versatility has positioned its derivatives as promising candidates for the development of novel therapeutics, particularly in oncology. These compounds have demonstrated a wide range of biological activities, including potent inhibition of protein kinases and disruption of microtubule dynamics, both of which are critical processes in cancer cell proliferation and survival.[1][2]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the essential in vitro assays for the preclinical evaluation of novel this compound derivatives. Moving beyond a simple recitation of protocols, this guide delves into the causal reasoning behind experimental design, offering insights grounded in extensive research to empower you to construct a robust and logical evaluation cascade for your compounds.
Part 1: Foundational Assessment - Cytotoxicity Profiling
The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic potential. This foundational screen provides a broad understanding of a compound's ability to inhibit cell growth or induce cell death, and it is the basis for determining the concentration range for all subsequent, more mechanistic assays.
The Rationale for Cytotoxicity Screening
Cytotoxicity assays are indispensable for the preliminary assessment of a compound's anticancer activity. They offer a quantitative measure of the concentration at which a compound elicits a toxic effect on a cell population. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%. A potent compound will have a low IC50 value. Furthermore, by screening against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line, we can begin to understand the compound's spectrum of activity and its potential for selective toxicity towards cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) and a non-cancerous control cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The concentration range should be broad enough to determine an IC50 value. Add the diluted compounds to the respective wells and include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | HeLa (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) | Non-cancerous (IC50, µM) |
| Compound X | 5.2 ± 0.4 | 8.1 ± 0.7 | 3.5 ± 0.3 | > 50 |
| Compound Y | 12.8 ± 1.1 | 15.3 ± 1.5 | 9.7 ± 0.9 | > 50 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.05 | 5.8 ± 0.6 |
Part 2: Mechanistic Deep Dive - Elucidating the Mode of Action
Following the identification of compounds with promising cytotoxic activity, the next critical phase is to unravel their mechanism of action. For this compound derivatives, two of the most frequently implicated mechanisms are the inhibition of protein kinases and the disruption of microtubule dynamics.
Inhibition of Protein Kinases
Many this compound compounds are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A are two prominent targets for this class of compounds.[1][5]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.
Experimental Workflow: VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the VEGFR-2 kinase. The amount of remaining ATP after the reaction is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP remaining.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound | VEGFR-2 Kinase Inhibition (IC50, nM) |
| Compound X | 85.3 ± 7.2 |
| Compound Y | 250.1 ± 21.5 |
| Sorafenib (Control) | 50.8 ± 4.5 |
Visualizing the VEGFR-2 Signaling Pathway:
Caption: VEGFR-2 signaling pathway and point of inhibition.
To assess the functional consequences of VEGFR-2 inhibition, in vitro angiogenesis assays using human umbilical vein endothelial cells (HUVECs) are employed.
1. HUVEC Tube Formation Assay:
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (e.g., Matrigel®).
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel®-coated plate in the presence of various concentrations of the test compound.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a microscope. Quantify the total tube length and number of branch points using image analysis software.[3][7]
2. Wound Healing (Scratch) Assay:
This assay measures the ability of a confluent monolayer of cells to migrate and close a "wound" or scratch created in the monolayer.[8]
Step-by-Step Protocol:
-
Cell Seeding: Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compounds.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.[9]
Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and the maintenance of cell shape.[10] Compounds that interfere with microtubule dynamics are potent anticancer agents. This compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][11]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin can be monitored by an increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add serial dilutions of the test compounds to a 96-well plate. Include a known polymerization inhibitor (e.g., colchicine) and enhancer (e.g., paclitaxel) as controls.
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.
Visualizing the Impact on Microtubule Dynamics:
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wound Healing (Scratch) Assays - Wound Healing (Scratch) Assays - ICE Bioscience [en.ice-biosci.com]
- 9. scielo.br [scielo.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 3-Benzylideneindolin-2-one as a Potent Antifungal Agent Against Dermatophytes: A Technical Guide
Abstract
Dermatophytosis, a superficial fungal infection of keratinized tissues, presents a persistent clinical challenge due to the rise of antifungal resistance and the limited therapeutic arsenal. This guide provides a comprehensive technical overview of 3-benzylideneindolin-2-one, a promising small molecule with demonstrated potent fungicidal activity against a broad spectrum of clinically relevant dermatophytes. We will delve into the synthesis, in vitro and in vivo efficacy, and a putative mechanism of action of this compound, offering detailed experimental protocols and data-driven insights for researchers and drug development professionals. This document is intended to serve as a foundational resource for the further investigation and development of this compound and its derivatives as a new class of anti-dermatophytic agents.
The Clinical Challenge of Dermatophytosis and the Need for Novel Therapeutics
Dermatophytes, primarily from the genera Trichophyton, Microsporum, and Epidermophyton, are the causative agents of common cutaneous fungal infections in humans and animals.[1] The increasing incidence of recurrent and difficult-to-treat infections, coupled with the emergence of resistance to conventional antifungal drugs, underscores the urgent need for novel therapeutic strategies.[2] Current treatments are largely limited to a few drug classes, such as azoles and allylamines, which primarily target the fungal cell membrane's ergosterol biosynthesis pathway.[1] The development of compounds with alternative mechanisms of action is therefore a critical priority in antifungal drug discovery.
Synthesis and Chemical Profile of this compound
This compound belongs to the indolin-2-one scaffold, a privileged structure in medicinal chemistry with a wide range of biological activities. The synthesis of this compound and its derivatives is most commonly achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active hydrogen compound (in this case, indolin-2-one or its derivatives) with a carbonyl compound (an appropriate benzaldehyde derivative).[3]
General Synthesis Protocol: Knoevenagel Condensation
The following protocol outlines a general method for the synthesis of this compound derivatives.
Materials:
-
Substituted indolin-2-one
-
Substituted benzaldehyde
-
Ethanol or other suitable solvent
-
Piperidine or other basic catalyst
Procedure:
-
Dissolve equimolar amounts of the substituted indolin-2-one and the substituted benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Further purify the product by recrystallization from a suitable solvent.
Caption: Knoevenagel condensation for this compound synthesis.
Antifungal Activity Against Dermatophytes
Recent studies have demonstrated the potent and consistent fungicidal activity of this compound against a range of clinically significant dermatophyte species.[2]
In Vitro Susceptibility Testing
The antifungal efficacy of this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[2]
Table 1: In Vitro Antifungal Activity of this compound Against Dermatophytes [2]
| Dermatophyte Species | MIC Range (mg/L) | MFC Range (mg/L) |
| Trichophyton mentagrophytes | 0.25 - 8 | 1 - 32 |
| Trichophyton rubrum | 0.25 - 8 | 1 - 32 |
| Microsporum gypseum | 0.25 - 8 | 1 - 32 |
| Microsporum canis | 0.25 - 8 | 1 - 32 |
| Epidermophyton floccosum | 0.25 - 1 | 0.5 - 1 |
Data synthesized from a study evaluating 30 clinical isolates.
The compound exhibits strong inhibitory activity, particularly against Epidermophyton floccosum.[2] Time-kill assays have further confirmed a concentration-dependent fungicidal effect on dermatophyte microconidia.[4]
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound stock solution in DMSO
-
Dermatophyte isolates
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture dermatophytes on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C for 7-14 days to encourage sporulation.
-
Harvest conidia by gently scraping the colony surface with a sterile loop in sterile saline containing 0.05% Tween 80.
-
Allow heavy particles to settle and transfer the upper suspension to a new sterile tube.
-
Adjust the conidial suspension to the desired concentration (e.g., 1-5 x 10^3 CFU/mL) using a hemocytometer or by spectrophotometric correlation.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final concentrations should typically range from 0.03 to 64 mg/L.
-
Include a drug-free well for growth control and a medium-only well for sterility control.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
-
Incubation:
-
Incubate the plates at 28-30°C for 4-7 days.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.
-
-
MFC Determination:
-
Subculture aliquots from wells showing no visible growth onto drug-free agar plates.
-
Incubate the plates at 28-30°C for 4-7 days.
-
The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
-
Caption: Workflow for antifungal susceptibility testing of dermatophytes.
Putative Mechanism of Action
While the precise molecular target of this compound in dermatophytes has not yet been definitively elucidated, its chemical structure as an α,β-unsaturated ketone provides significant clues to its potential mechanism of action.
α,β-unsaturated carbonyl compounds are known to be reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[5] This suggests that this compound may act as a Michael acceptor, forming covalent adducts with key fungal enzymes and disrupting their function.
Potential targets could include enzymes involved in:
-
Cell Wall Integrity: Enzymes crucial for the synthesis of chitin and other cell wall components.
-
Energy Metabolism: Key enzymes in metabolic pathways such as the tricarboxylic acid cycle.[6]
-
Signal Transduction: Kinases involved in fungal growth and survival.[2]
Furthermore, some ketone-containing compounds have been shown to induce lesions in the fungal cell wall and membrane, disrupt ribosomal stability, and interfere with energy metabolism.[6] It is plausible that this compound exerts its fungicidal effect through a multi-target mechanism, contributing to its potent activity.
References
- 1. Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo toxicological evaluation of this compound: antifungal activity against clinical isolates of dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Potential of Secondary Metabolites Derived from Arcangelisia flava (L.) Merr.: An Analysis of In Silico Enzymatic Inhibition and In Vitro Efficacy against Candida Species | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Functionalized 3-Benzylidene-Indolin-2-Ones: A Technical Guide to their Antiproliferative Effects
Abstract
The 3-benzylidene-indolin-2-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antiproliferative effects of this versatile class of compounds. We will delve into the synthetic strategies for their functionalization, dissect their primary mechanisms of action, including tyrosine kinase inhibition and the induction of cell cycle arrest and apoptosis, and explore the critical structure-activity relationships that govern their potency and selectivity. This guide is designed to be a practical resource, offering detailed, field-proven experimental protocols for the evaluation of these compounds, thereby empowering researchers to accelerate the discovery of novel anticancer therapeutics.
Introduction: The Indolin-2-One Core as a Foundation for Anticancer Drug Discovery
The indolin-2-one nucleus is a recurring motif in numerous natural and synthetic compounds of therapeutic interest. Its inherent planarity and hydrogen bonding capabilities make it an ideal scaffold for interacting with various biological targets. The introduction of a benzylidene moiety at the 3-position creates an α,β-unsaturated ketone system, a key pharmacophore that contributes significantly to the biological activity of these molecules. This structural feature, often acting as a Michael acceptor, allows for covalent interactions with nucleophilic residues in target proteins, leading to the modulation of their function.
Functionalized 3-benzylidene-indolin-2-ones have emerged as potent antiproliferative agents through their ability to target key players in cancer progression.[1][2] Notably, they are recognized as inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3][4][5] Several compounds based on this scaffold have advanced into clinical trials, with some, like Sunitinib, receiving regulatory approval for the treatment of specific cancers, underscoring the therapeutic promise of this chemical class.[5][6] This guide will provide a detailed exploration of the science underpinning the anticancer effects of these promising molecules.
Synthetic Strategies: Crafting Bioactive Indolin-2-Ones
The synthesis of 3-benzylidene-indolin-2-one derivatives is most commonly achieved through the Knoevenagel condensation.[7] This reaction involves the base-catalyzed condensation of a substituted indolin-2-one (oxindole) with an appropriate aromatic aldehyde. The choice of catalyst, solvent, and reaction conditions can influence the yield and stereoselectivity of the product.
A general synthetic scheme is presented below:
Caption: General synthetic route for 3-benzylidene-indolin-2-ones.
The versatility of this synthesis lies in the wide array of commercially available or readily synthesized substituted indolin-2-ones and benzaldehydes. This allows for the systematic modification of both the indolinone core and the benzylidene ring, enabling the exploration of structure-activity relationships and the optimization of biological activity.[8][9] For instance, substitutions on the phenyl ring of the benzylidene moiety can significantly impact the compound's selectivity and potency towards different protein kinases.[10][11]
Mechanisms of Antiproliferative Action
Functionalized 3-benzylidene-indolin-2-ones exert their antiproliferative effects through multiple, often interconnected, mechanisms. The primary modes of action involve the inhibition of protein kinases crucial for cancer cell signaling and the induction of programmed cell death (apoptosis) and cell cycle arrest.
Inhibition of Protein Kinases
A major mechanism by which these compounds inhibit cancer cell proliferation is through the targeting of protein kinases.[3][4][5] Many 3-benzylidene-indolin-2-one derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR), as well as non-receptor tyrosine kinases like c-Src.[8][10][11] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. By binding to the ATP-binding pocket of these kinases, the indolin-2-one derivatives competitively inhibit their activity, thereby blocking downstream signaling cascades.[3][4][5][10][11]
The interaction with the kinase domain often involves the formation of hydrogen bonds between the indolin-2-one scaffold and the hinge region of the kinase, a common feature of ATP-competitive inhibitors.
Caption: Mechanism of tyrosine kinase inhibition.
Induction of Cell Cycle Arrest and Apoptosis
Beyond kinase inhibition, many 3-benzylidene-indolin-2-one derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[12][13] Cell cycle analysis often reveals an accumulation of cells in the G2/M phase, suggesting an interference with mitotic progression.[12][14] This can be a consequence of inhibiting kinases like Aurora A, which are pivotal for cell cycle regulation.[7]
The induction of apoptosis is a key indicator of anticancer activity. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Western blot analysis frequently reveals an upregulation of pro-apoptotic proteins such as Bax and cleaved caspases (e.g., caspase-3, -8, -9), and a downregulation of anti-apoptotic proteins like Bcl-2.[15][16] The cleavage of poly (ADP-ribose) polymerase (PARP) is another hallmark of caspase-mediated apoptosis that is often observed.[15][17]
Caption: Simplified intrinsic pathway of apoptosis induction.
Structure-Activity Relationship (SAR) Studies
The antiproliferative activity of 3-benzylidene-indolin-2-ones is highly dependent on the nature and position of substituents on both the indolinone and benzylidene rings. SAR studies have provided valuable insights for the design of more potent and selective inhibitors.[18]
-
Substituents on the Benzylidene Ring: The electronic and steric properties of substituents on the phenyl ring of the benzylidene moiety play a crucial role. For instance, the presence of electron-withdrawing groups or bulky substituents can enhance the inhibitory activity against specific kinases.[10][11] The number and position of hydroxyl groups have also been shown to be important for activity, likely due to their ability to form hydrogen bonds with the target protein.[7]
-
Substituents on the Indolin-2-one Core: Modifications to the indolin-2-one scaffold, such as substitution at the N1 position or on the aromatic ring, can influence the compound's physicochemical properties and target engagement. For example, the introduction of a methyl group at certain positions has been shown to enhance inhibitory potency.[7]
The following table summarizes representative SAR data for a series of (E)-3-benzylideneindolin-2-one derivatives targeting Aurora A kinase.
| Compound ID | Substitution on Benzylidene Ring (A ring) | Substitution on Indolinone Ring (B ring) | IC50 (µM) for Aurora A |
| AK06 | 3,4-dihydroxy | Unsubstituted | 4.89[7] |
| AK10 | 3,4,5-trihydroxy | Unsubstituted | - |
| AK34 | 3,4-dihydroxy | 4-methyl | 1.68[7] |
| AK35 | 3,4,5-trihydroxy | 4-methyl | - |
Data extracted from a study on Aurora A kinase inhibitors.[7]
Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the antiproliferative effects of 3-benzylidene-indolin-2-ones.
Antiproliferative Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[19]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the 3-benzylidene-indolin-2-one compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[20][21]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22][23]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19][22][23]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25]
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.[25]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a defined period. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks after fixation.[26][27]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[26]
-
Flow Cytometry Analysis: Incubate the cells in the dark for at least 20 minutes at room temperature.[24] Analyze the samples using a flow cytometer, collecting at least 20,000 events per sample.[24]
-
Data Interpretation: Gate the cell population to exclude debris and doublets.[24] Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
Apoptosis Detection: Western Blot Analysis
Western blotting is a powerful technique to detect and quantify the expression of specific proteins involved in the apoptotic cascade.[15]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against apoptosis-related proteins.
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with the compound of interest. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[28] Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[28]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[28]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[28] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[28] An increase in the levels of cleaved caspases and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.
Conclusion and Future Directions
Functionalized 3-benzylidene-indolin-2-ones represent a highly promising class of antiproliferative agents with diverse mechanisms of action. Their synthetic accessibility and the potential for multi-target engagement make them attractive candidates for the development of novel cancer therapeutics. Future research in this area should focus on the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their precise molecular interactions with various targets through structural biology studies will be instrumental in guiding these efforts. Furthermore, exploring their efficacy in combination with existing chemotherapeutic agents could open up new avenues for overcoming drug resistance and improving patient outcomes. The comprehensive technical framework provided in this guide aims to facilitate and inspire further research into the exciting therapeutic potential of this versatile chemical scaffold.
References
- 1. Functionalized 3-benzylidene-indolin-2-ones: inducers of NAD(P)H-quinone oxidoreductase 1 (NQO1) with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inversion kinetics of some E / Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10672K [pubs.rsc.org]
- 7. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-Ts-3-benzylidene-indolin-2-imines as potent anti-colorectal cancer agents through suppression of the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
3-Benzylideneindolin-2-one: A Privileged Scaffold for Modern Kinase Inhibitors
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 3-benzylideneindolin-2-one, or 2-oxindole, core represents a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful and investigational kinase inhibitors. Its inherent ability to mimic the hinge-binding interactions of ATP, combined with its synthetic tractability, has established it as a foundational structure in the pursuit of targeted cancer therapies. This guide provides an in-depth exploration of this scaffold, moving from its fundamental mechanism of action and rich structure-activity relationship (SAR) landscape to detailed experimental protocols for its synthesis and evaluation. We will dissect the design principles that enable the tuning of selectivity across diverse kinase families—from the multi-targeted inhibition of VEGFR, PDGFR, and FGFR to the nuanced allosteric modulation of Aurora kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical framework for the next generation of kinase-targeted therapeutics.
The Central Role of Kinases and the Rise of the 2-Oxindole Scaffold
Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a hallmark of many cancers, making them one of the most critical classes of drug targets in modern oncology.[2] Kinase inhibitors function by blocking the phosphotransferase activity of these enzymes, thereby disrupting aberrant signaling cascades that drive tumor growth and survival.[1]
The majority of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket of the enzyme.[3] The this compound scaffold has emerged as a particularly effective framework for this purpose. Its clinical significance was cemented with the approval of Sunitinib (Sutent®) , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[4][5][6] The success of Sunitinib validated the 2-oxindole core and catalyzed extensive research into derivatives targeting a wide array of kinases.[6]
The scaffold's utility stems from its unique structural features:
-
The Indolin-2-one Moiety: This heterocyclic system acts as a bioisostere of the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase domain. This interaction is the primary anchor for the inhibitor within the active site.[7]
-
The Exocyclic Double Bond: This feature imparts a degree of rigidity to the molecule, orienting the benzylidene portion towards the outer, more variable regions of the ATP pocket. The stereochemistry of this bond is critical, with the Z-isomer typically being the biologically active conformation for kinase binding.[3][7]
-
The Benzylidene Ring: This phenyl ring is highly amenable to synthetic modification. Substitutions on this ring are the primary determinant of a derivative's potency and selectivity profile, as they interact with different amino acid residues in the diverse landscape of kinase active sites.[2][8][9]
Decoding the Mechanism: From ATP Competition to Allostery
The Dominant Paradigm: ATP-Competitive Inhibition
The foundational mechanism of action for most 2-oxindole inhibitors is competition with ATP.[3] The inhibitor occupies the ATP-binding site, preventing the kinase from binding its natural substrate and transferring a phosphate group, thus halting the signaling cascade.[7] The oxindole's lactam group and N-H provide the crucial hydrogen bond donor-acceptor pair that anchors the molecule to the kinase hinge, a structural motif common to nearly all kinase inhibitors.
Interestingly, crystallographic studies have revealed that while the E-isomer of compounds like Sunitinib may be more thermodynamically stable in solution, it is the Z-isomer that binds to the kinase active site.[7] This implies that an in-situ isomerization from E to Z must occur before binding, a critical consideration for both in vitro assay design and in vivo pharmacology.[4][7]
An Emerging Frontier: Allosteric Inhibition
While the ATP pocket has been the traditional target, its high conservation across the kinome can lead to off-target effects. A promising strategy to improve selectivity is allosteric inhibition, which involves targeting less conserved sites outside the ATP pocket. Recent research has demonstrated that this compound derivatives can be engineered as potential allosteric inhibitors of targets like Aurora A kinase.[10][11][12] These compounds are designed based on non-ATP competitive inhibitors and molecular docking to predicted allosteric sites.[10][11] This approach offers a path to highly specific inhibitors that may also overcome resistance mechanisms involving mutations in the ATP-binding site.
Structure-Activity Relationship (SAR) and Target Selectivity
The synthetic accessibility of the 2-oxindole scaffold allows for systematic modification to optimize potency and direct selectivity towards specific kinase families.
Multi-Targeted RTK Inhibition: VEGFR, PDGFR, & FGFR
The class of receptor tyrosine kinases that includes Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are primary drivers of angiogenesis (the formation of new blood vessels), a process essential for tumor growth.[6][13] The 2-oxindole scaffold is a proven platform for potent anti-angiogenic agents.[6]
-
Sunitinib , the flagship compound, potently inhibits all three of these kinase families, in addition to others like c-KIT.[5][14] Its structure embodies key SAR principles.
-
Modifications to the Benzylidene Ring: This is the key to tuning selectivity. Studies have shown that replacing the phenyl ring with a five-membered heteroaryl ring can confer high specificity for VEGFR-2 (Flk-1).[8][9] In contrast, introducing bulky substituents on the benzylidene phenyl ring can steer selectivity towards EGFR and Her-2.[8][9]
-
Substitutions on the Oxindole Ring: The 5-position is a common point of modification. The 5-fluoro substituent of Sunitinib, for example, contributes to its overall binding affinity and favorable properties.[5]
Targeting Mitotic and Cell Cycle Kinases: Aurora & CDKs
Beyond RTKs, the scaffold has been successfully adapted to target intracellular kinases that regulate cell division.
-
Aurora Kinases: As regulators of mitosis, Aurora kinases are attractive cancer targets. Design of 2-oxindole derivatives as allosteric inhibitors of Aurora A has yielded compounds with promising activity.[10][11][12] SAR studies on these series have shown that the position and number of hydroxyl groups on the oxindole and benzylidene rings are critical for activity.[10] For instance, modifying a lead compound by adding a methyl group at the B-4 position of the benzylidene ring enhanced inhibitory potency.[10]
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. The 2-oxindole scaffold has been employed to design potent CDK2 inhibitors, often showing preferential activity for the Z-diastereomer in docking studies.[3][7]
Summary of SAR and Inhibitory Activity
The following table summarizes representative data for various this compound derivatives, illustrating the impact of structural modifications on kinase inhibitory potency.
| Compound/Derivative Class | Key Structural Features | Primary Target(s) | IC₅₀ Values | Reference |
| Sunitinib | 5-F on oxindole; N-diethylaminoethyl side chain | VEGFRs, PDGFRβ, c-KIT | PDGFRβ: 2 nM; VEGFR2: 80 nM | [15] |
| SU5402 | 3-(3,5-dimethyl-1H-pyrrol-2-ylmethylene) | FGFR1, VEGFR2, PDGFRβ | FGFR1: 30 nM; VEGFR2: 20 nM | [15][16] |
| Orantinib (SU6668) | Extended side chain at C-3 | PDGFR, FGFR1, VEGFR2 | PDGFR: 8 nM (Kᵢ) | [17] |
| AK34 | 4-methyl on benzylidene ring | Aurora A (Allosteric) | 1.68 µM | [10][11][12] |
| Compound 47 | 6-Cl on oxindole; 3-CF₃ on benzylidene | IGF-1R, Tyro3, EphA2 | N/A (phenotypic screen) | [18] |
| Heteroaryl Derivatives | 3-[(five-membered heteroaryl ring)methylidenyl] | VEGFR (Flk-1) | Submicromolar | [8][9] |
Experimental Design: Synthesis and Evaluation Protocols
A core tenet of drug discovery is the ability to reliably synthesize and test new chemical entities. The methodologies for this compound derivatives are well-established and robust.
Protocol: Synthesis via Knoevenagel Condensation
The most direct and widely used method for synthesizing this scaffold is the Knoevenagel condensation.[10][11] This reaction involves the base-catalyzed condensation of a substituted 2-oxindole with a substituted benzaldehyde.
Objective: To synthesize a representative (E/Z)-3-benzylideneindolin-2-one derivative.
Materials:
-
Substituted 2-oxindole (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Piperidine (0.1 eq, catalyst)
-
Round-bottom flask, condenser, heating mantle/stir plate, magnetic stir bar
-
Filtration apparatus (Büchner funnel)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the substituted 2-oxindole (1.0 eq), substituted benzaldehyde (1.1 eq), and anhydrous ethanol to create a solution or slurry (approx. 0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture. Causality Note: Piperidine acts as a base to deprotonate the acidic C-3 position of the oxindole, generating a nucleophilic enolate that attacks the aldehyde carbonyl.
-
Condensation: Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 80-90°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours). Self-Validation: A new, more non-polar spot corresponding to the product should appear on the TLC plate.
-
Work-up and Isolation: Allow the reaction to cool to room temperature. A solid precipitate of the product often forms. If so, collect the crude product by vacuum filtration, washing with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often a mixture of E/Z isomers and may contain unreacted starting material. Purify the solid by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product. The major isomer is typically the more thermodynamically stable E-isomer.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To determine the inhibitory potency (IC₅₀) of a synthesized derivative, a quantitative in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common platform.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is quantified by converting it to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is inversely proportional to kinase inhibition.
Materials:
-
Target Kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and reaction buffer. Add this mix to the wells containing the test compound.
-
Initiation: Prepare an ATP solution and add it to all wells to start the kinase reaction. Causality Note: The concentration of ATP should be at or near its Kₘ value for the specific kinase to ensure sensitive detection of competitive inhibitors. Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Termination and ADP-to-ATP Conversion: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data using the controls (0% inhibition for DMSO, 100% inhibition for "no enzyme"). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value. Self-Validation: The dose-response curve should be sigmoidal with well-defined upper and lower plateaus.
A Typical Drug Discovery Workflow
The synthesis and screening protocols are integral parts of a larger, iterative drug discovery cycle aimed at developing a clinical candidate.
Conclusion and Future Perspectives
The this compound scaffold is a pillar of modern kinase inhibitor design, with a proven track record extending from the bench to the clinic.[2] Its strength lies in the combination of a reliable hinge-binding core with a synthetically versatile periphery that allows for the precise tuning of selectivity and physicochemical properties.
The future development of inhibitors based on this scaffold is advancing on several fronts:
-
Enhanced Selectivity: While multi-targeted inhibitors like Sunitinib are effective, they are also associated with significant off-target toxicities.[18] Future efforts will focus on designing derivatives with higher selectivity for individual kinases or specific subfamilies to improve the therapeutic window.
-
Overcoming Resistance: The development of allosteric inhibitors based on the 2-oxindole core provides a powerful strategy to combat acquired resistance to traditional ATP-competitive drugs.[10][11]
-
Targeting Novel Kinases: The versatility of the scaffold ensures its continued application in campaigns against newly validated kinase targets beyond the well-trodden ground of RTKs and cell cycle kinases.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Photoinduced Isomerization and Hepatoxicities of Semaxanib, Sunitinib and Related 3-Substituted Indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib - Wikipedia [en.wikipedia.org]
- 6. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of ( E )-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00373J [pubs.rsc.org]
- 12. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Sunitinib (Sutent, SU11248), a small-molecule receptor tyrosine kinase inhibitor, blocks function of the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1) and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. adooq.com [adooq.com]
- 18. Benzylidene‐indolinones are effective as multi‐targeted kinase inhibitor therapeutics against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-Benzylideneindolin-2-one in Cancer Cells
Abstract
The 3-benzylideneindolin-2-one, or oxindole, scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of compounds with potent and diverse biological activities. In oncology, this chemical core has been extensively explored, leading to the development of numerous derivatives that exhibit significant anticancer effects. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action through which this compound and its analogues exert their effects on cancer cells. We will dissect the primary molecular targets, elucidate the modulation of critical signaling pathways, and detail the resulting downstream cellular consequences, including apoptosis, cell cycle arrest, and inhibition of angiogenesis. This document is intended to be a resource for researchers, providing both foundational knowledge and practical insights into the experimental validation of these mechanisms.
The this compound Scaffold: A Versatile Core for Anticancer Agents
The indolin-2-one core, fused with a benzylidene group at the 3-position, creates a planar and rigid structure amenable to a wide range of chemical modifications. This versatility allows for the fine-tuning of target specificity and pharmacological properties.[1] The core structure's ability to interact with various biological targets, particularly the ATP-binding pockets of kinases, has established it as a cornerstone in the design of targeted cancer therapies.[2][3] Derivatives of this scaffold have progressed from preclinical discovery to approved clinical drugs, underscoring its therapeutic importance.[1][4]
Primary Molecular Mechanisms of Action
This compound derivatives do not operate through a single, universal mechanism. Instead, their anticancer activity arises from the modulation of several key cellular targets and pathways.
Inhibition of Protein Kinases
The most extensively documented mechanism is the inhibition of protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in cancer.[1]
Many 3-substituted indolin-2-ones function as potent inhibitors of RTKs, which are crucial for tumor growth, proliferation, and angiogenesis.[2][4]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of the VEGFR pathway is a hallmark of many indolin-2-one derivatives.[3][4] By blocking VEGFR, these compounds disrupt downstream signaling, leading to a potent anti-angiogenic effect that limits tumor growth and metastasis.[4] Sunitinib (SU11248), an approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example based on this scaffold.[4]
-
PDGFR, EGFR, and Her-2: Structure-activity relationship studies have shown that modifying the substitution pattern on the benzylidene ring can shift selectivity. For instance, derivatives with bulky groups on the phenyl ring have demonstrated high selectivity for inhibiting the Epidermal Growth Factor Receptor (EGFR) and Her-2.[2][3]
-
IGF-1R, Tyro3, and EphA2: In hepatocellular carcinoma (HCC), specific derivatives have been shown to inhibit a range of RTKs including Insulin-like Growth Factor 1 Receptor (IGF-1R), Tyro3, and EphA2, highlighting the multi-targeted nature of these compounds.[5]
-
Aurora Kinase A (AURKA): This kinase is a critical regulator of mitosis, and its overexpression is common in many cancers.[6][7] Certain (E)-3-benzylideneindolin-2-one derivatives have been specifically designed as potential allosteric inhibitors of AURKA.[6][7][8] Unlike traditional inhibitors that compete with ATP at the active site, allosteric inhibitors bind to a different, less conserved site, which can offer greater selectivity and a lower risk of resistance.[6]
-
c-Src Kinase: c-Src is a cytoplasmic tyrosine kinase involved in signaling pathways that control cell proliferation, migration, adhesion, and invasion.[9] Its overexpression is linked to cancer progression and metastasis.[9] Indolinone-based compounds have been developed as potent inhibitors of c-Src, representing another strategic approach to halting cancer progression.[9]
Disruption of the MDM2-p53 Interaction
The tumor suppressor protein p53 is a critical guardian of the genome, inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets it for degradation. A novel class of (E)-3-benzylideneindolin-2-one derivatives has been identified as small-molecule inhibitors of the MDM2-p53 interaction.[10] By binding to MDM2, these compounds prevent the degradation of p53, thereby restoring its tumor-suppressive functions.[10]
Inhibition of Tubulin Polymerization
The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. Some this compound derivatives have been designed to function as tubulin polymerization inhibitors.[11][12] By disrupting microtubule dynamics, these agents arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[13] This mechanism is shared with well-known anticancer agents like combretastatin A-4.[11]
Modulation of Oxidative Stress Pathways
-
Inhibition of NADPH Oxidase 4 (Nox4): Nox enzymes are a major source of reactive oxygen species (ROS), which can act as signaling molecules to promote cell proliferation and survival.[14] Nox4, in particular, has been implicated in the growth of various cancers. The study of certain 3-benzylideneindolin-2-ones suggests that inhibition of Nox4 could be a contributing factor to their antiproliferative effects.[14]
-
Induction of NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a phase II detoxifying enzyme that protects cells from oxidative stress. Some functionalized 3-benzylideneindolin-2-ones have been found to be potent inducers of NQO1.[15] This dual-function capability—inducing protective enzymes in normal cells while exerting cytotoxic effects on cancer cells—presents a promising therapeutic strategy.[15]
Key Downstream Cellular Effects
The molecular interactions described above converge to produce distinct and potent anticancer phenotypes in vitro and in vivo.
Induction of Apoptosis
A primary outcome of treatment with this compound derivatives is the induction of programmed cell death, or apoptosis. This is often triggered by the inhibition of pro-survival kinase signaling pathways or the reactivation of p53.[5][10] Experimental evidence for apoptosis includes the activation of caspases (e.g., caspase-3/7) and the cleavage of poly-ADP-ribose polymerase (PARP).[5][13]
Cell Cycle Arrest
By inhibiting key cell cycle regulators like Aurora Kinase A or disrupting microtubule formation, these compounds effectively halt the proliferation of cancer cells.[6][13] Flow cytometry analysis typically reveals a significant accumulation of cells in the G2/M phase of the cell cycle, preventing them from completing mitosis.[13][16][17]
Inhibition of Angiogenesis
As potent inhibitors of VEGFR signaling, many derivatives exhibit strong anti-angiogenic properties.[4][18] This mechanism starves tumors of the blood supply necessary for their growth and dissemination, making it a cornerstone of their in vivo efficacy.
Visualizing the Mechanisms
Diagrams are essential for conceptualizing the complex interactions between this compound and cancer cell machinery.
Figure 1: Overview of the multi-targeted mechanism of this compound derivatives.
Quantitative Data Summary
The potency of these compounds is typically evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are key metrics.
| Compound ID | Cancer Cell Line | Target(s) | IC₅₀ / GI₅₀ (µM) | Reference |
| 1b | HCT116 (Colon) | MDM2-p53 | GI₅₀ = 13.42 | [10] |
| AK34 | HeLa (Cervical) | Aurora A Kinase | IC₅₀ = 1.68 | [6][7] |
| Compound 47 | HuH7 (Liver) | IGF-1R, Tyro3, EphA2 | IC₅₀ = 0.5 | [5] |
| Compound 47 | HepG2 (Liver) | IGF-1R, Tyro3, EphA2 | IC₅₀ = 0.6 | [5] |
| Q705 | HCT116 (Colon) | Tubulin | IC₅₀ = 3.44 | [13] |
| 3g | HCT116 (Colon) | Tubulin (induces apoptosis) | GI₅₀ = 0.056 | [12] |
Key Experimental Protocols
Validating the mechanism of action requires a suite of well-established cellular and biochemical assays.
Protocol: In Vitro Kinase Inhibition Assay (Aurora A)
This protocol is designed to measure the direct inhibitory effect of a compound on kinase activity.
Rationale: This assay directly quantifies the compound's ability to inhibit the enzymatic activity of a purified kinase, confirming it as a primary target. Varying the ATP concentration can help distinguish between ATP-competitive and non-competitive (e.g., allosteric) inhibitors.[6]
Step-by-Step Methodology:
-
Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Dilution: Create a serial dilution of the this compound test compound in DMSO, then dilute further in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Recombinant human AURKA enzyme.
-
Test compound dilution (or DMSO for control).
-
A mixture of substrate (e.g., Kemptide) and ATP (spiked with γ-³²P-ATP or using a fluorescence-based detection system).
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure the remaining radioactivity on the paper using a scintillation counter.
-
Non-Radiometric (e.g., ADP-Glo™): Measure the amount of ADP produced using a luminescence-based assay system according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle phase distribution.
Rationale: This assay is critical for validating mechanisms that target cell division machinery, such as inhibition of Aurora kinases or tubulin polymerization. An accumulation of cells in a specific phase (e.g., G2/M) provides strong evidence for such a mechanism.[16]
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., HCT116, HeLa) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of targeted anticancer agents. Its chemical tractability allows for the creation of derivatives that can potently and often selectively inhibit a wide array of oncogenic targets, including protein kinases, the MDM2-p53 axis, and the microtubule network. The resulting cellular effects—apoptosis, cell cycle arrest, and anti-angiogenesis—are hallmarks of effective cancer therapeutics.
Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects and toxicity. The exploration of multi-targeted agents that can simultaneously inhibit key pathways (e.g., proliferation and angiogenesis) remains a promising strategy to overcome the development of drug resistance. Furthermore, the design of compounds with dual functionalities, such as combining antiproliferative activity with chemopreventive NQO1 induction, represents an innovative direction for the field.
References
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylidene‐indolinones are effective as multi‐targeted kinase inhibitor therapeutics against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of ( E )-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00373J [pubs.rsc.org]
- 9. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro and in vivo antitumour activity of this compound derivatives, a novel class of small-molecule inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzylidenetetralones, cyclic chalcone analogues, induce cell cycle arrest and apoptosis in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-(2-nitrobenzylidene) indolin-3-one compound inhibits transmembrane prostate androgen-induced protein (TMEPAI) expression and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 [mdpi.com]
- 18. Antiangiogenic properties of substituted (Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol/one analogs and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (E)-3-Benzylideneindolin-2-one Derivatives: A Detailed Application Note and Protocol
This guide provides a comprehensive overview and detailed protocols for the synthesis of (E)-3-benzylideneindolin-2-one derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance grounded in established scientific principles.
Introduction: The Significance of the 3-Benzylideneindolin-2-one Scaffold
The this compound core structure is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities. Notably, derivatives of this class have been investigated as potent inhibitors of various kinases, including Aurora A kinase, a key regulator of the cell cycle that is often overexpressed in cancers.[1] The rigid, planar structure of the core, coupled with the exocyclic double bond, allows for specific interactions with biological targets. Furthermore, the synthetic accessibility of these compounds makes them attractive for the development of compound libraries for high-throughput screening. For instance, various derivatives have been synthesized and evaluated for their potential in treating neurodegenerative diseases by binding to α-synuclein fibrils.[2] The biological activity is often dependent on the stereochemistry of the exocyclic double bond, with the (E)-isomer being the thermodynamically more stable and frequently the more biologically active form.[1]
Synthetic Strategy: The Knoevenagel/Claisen-Schmidt Condensation
The most common and efficient method for the synthesis of this compound derivatives is the Knoevenagel condensation, a variant of the Claisen-Schmidt condensation.[1][3][4] This reaction involves the condensation of an active methylene compound, in this case, indolin-2-one (oxindole), with an aromatic aldehyde in the presence of a catalyst.[3][4] The reaction can be catalyzed by either a base or an acid, with the choice of catalyst influencing reaction conditions and outcomes.
Reaction Mechanism
The reaction proceeds through a well-established mechanism. In a base-catalyzed reaction, the base abstracts an acidic α-proton from the indolin-2-one to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, forming a tetrahedral intermediate. Subsequent protonation and dehydration lead to the formation of the α,β-unsaturated product. The dehydration step is often spontaneous as it leads to a highly conjugated system.
dot digraph "Knoevenagel Condensation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];
// Nodes Reactants [label="Indolin-2-one + Benzaldehyde Derivative", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Indolin-2-one Enolate\n(Nucleophile)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration [label="Dehydration (-H₂O)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="(E)-3-Benzylideneindolin-2-one", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reactants -> Enolate [label="Base abstracts α-proton"]; Base -> Enolate; Enolate -> Tetrahedral_Intermediate [label="Nucleophilic attack on aldehyde"]; Reactants -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Dehydration [label="Protonation & Elimination"]; Dehydration -> Product; } केंद Caption: Base-catalyzed Knoevenagel condensation mechanism for the synthesis of (E)-3-benzylideneindolin-2-one derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of (E)-3-benzylideneindolin-2-one derivatives using both base- and acid-catalyzed methods.
Protocol 1: Base-Catalyzed Microwave-Assisted Synthesis
This protocol is adapted from a procedure used for the synthesis of potential allosteric inhibitors of Aurora A kinase and offers a rapid and efficient route to the desired products.[1]
Materials:
-
Substituted indolin-2-one (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Ethanol (6 mL)
-
Piperidine (2-3 drops)
-
Microwave synthesizer
-
Sealed microwave vessel
-
Buchner funnel and filter paper
-
Cold ethanol for washing
Procedure:
-
In a sealed microwave vessel, combine the equimolar amounts (1.0 mmol) of the substituted indolin-2-one and the corresponding benzaldehyde derivative.
-
Add 6 mL of ethanol to the vessel and swirl to dissolve the reactants.
-
Add 2 to 3 drops of piperidine to the reaction mixture to act as the base catalyst.
-
Seal the vessel and place it in the microwave synthesizer.
-
Heat the reaction mixture to 110 °C and hold for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven to obtain the purified (E)-3-benzylideneindolin-2-one derivative.
dot digraph "Base-Catalyzed Synthesis Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Combine Indolin-2-one, Benzaldehyde,\nEthanol, and Piperidine in a Microwave Vessel", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microwave [label="Microwave Irradiation\n(110 °C, 30 min)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Cool to Room Temperature", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Vacuum Filtration", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Wash with Cold Ethanol", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Dry under Vacuum", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reactants; Reactants -> Microwave; Microwave -> Cooling; Cooling -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> End; } केंद Caption: Workflow for the base-catalyzed microwave-assisted synthesis of (E)-3-benzylideneindolin-2-one derivatives.
Protocol 2: Acid-Catalyzed Conventional Synthesis
This protocol utilizes acetic acid as the catalyst and solvent, offering a conventional heating method for the synthesis.[2]
Materials:
-
Substituted indolin-2-one (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend the substituted indolin-2-one (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a suitable amount of glacial acetic acid.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the product can be precipitated by carefully adding water to the reaction mixture.
-
Wash the collected solid with water and then a small amount of cold ethanol.
-
Dry the product to obtain the (E)-3-benzylideneindolin-2-one derivative.
Purification and Characterization
The crude product obtained from the synthesis can be further purified by recrystallization or column chromatography.
-
Recrystallization: Ethanol is a commonly used solvent for recrystallization of these derivatives. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Column Chromatography: For more challenging purifications or to separate E/Z isomers, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on the specific derivative. For example, a 90:10 mixture of hexane/ethyl acetate has been successfully used.
Characterization Data
The structure and stereochemistry of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (E)-3-benzylideneindolin-2-one | 8.04 (s, 1H, NH), 7.77 (s, 1H, vinyl-H), 7.59-7.56 (m, 3H, Ar-H), 7.44-7.39 (m, 3H, Ar-H), 7.15 (td, J = 7.7, 1.1 Hz, 1H, Ar-H), 6.81-6.79 (m, 2H, Ar-H) | 173.8, 148.2, 140.8, 140.3, 135.2, 134.7, 134.4, 133.9, 133.2, 127.9, 126.7, 126.3, 115.2 |
| (E)-3-(4-fluorobenzylidene)indolin-2-one | 8.28 (s, 1H, NH), 7.78 (s, 1H, vinyl-H), 7.69-7.64 (m, 2H, Ar-H), 7.60 (d, J = 7.7 Hz, 1H, Ar-H), 7.25-7.15 (m, 3H, Ar-H), 6.91-6.87 (m, 2H, Ar-H) | 174.5, 169.4, 166.1, 147.7, 139.6, 136.1, 136.0, 135.8, 135.8, 134.7, 132.9, 127.3, 126.0, 120.7, 120.4, 115.2 |
| (E)-3-(4-bromobenzylidene)indolin-2-one | 8.02 (s, 1H, NH), 7.72 (s, 1H, vinyl-H), 7.63 – 7.51 (m, 5H, Ar-H), 7.25 – 7.21 (m, 1H, Ar-H), 6.91 – 6.86 (m, 2H, Ar-H) | 168.9, 143.6, 134.8, 134.2, 132.3, 131.8, 130.9, 128.6, 123.4, 123.0, 121.7, 121.1, 110.7 |
NMR data is referenced from Narender et al., 2017.
Stereochemical Assignment: The (E) and (Z) isomers can be distinguished by ¹H NMR spectroscopy. The chemical shift of the vinylic proton and the protons on the benzylidene ring are indicative of the stereochemistry. In the (E)-isomer, the ortho protons of the benzylidene ring are deshielded due to the anisotropic effect of the carbonyl group and typically appear at a higher chemical shift compared to the (Z)-isomer. Conversely, the vinyl proton in the (Z)-isomer is often shifted downfield compared to the (E)-isomer. Nuclear Overhauser Effect (NOE) experiments can provide definitive structural assignment.
Conclusion
The Knoevenagel/Claisen-Schmidt condensation provides a reliable and versatile method for the synthesis of (E)-3-benzylideneindolin-2-one derivatives. Both base- and acid-catalyzed protocols can be employed, with microwave-assisted methods offering a significant reduction in reaction times. Careful purification and thorough characterization are crucial to ensure the purity and correct stereochemical assignment of the final products, which is paramount for their application in drug discovery and development.
References
Application Notes and Protocols: 3-Benzylideneindolin-2-one Derivatives as Novel Ligands for α-Synuclein Fibrils
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of α-synuclein into amyloid fibrils is a central pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1][2] These insoluble fibrillar aggregates, the primary constituents of Lewy bodies and Lewy neurites, are implicated in neuronal dysfunction and demise.[3] Consequently, the development of molecular probes that can selectively bind to α-synuclein fibrils is of paramount importance for both diagnostic imaging and as a foundational tool for the development of therapeutic interventions.
This document provides a comprehensive guide to the application of a promising class of compounds, 3-benzylideneindolin-2-one derivatives, as ligands for α-synuclein fibrils. We will delve into the rationale behind their design, provide detailed protocols for their synthesis and evaluation, and discuss their potential for applications such as in vitro characterization and PET imaging of α-synuclein aggregates.[3][4][5]
The this compound Scaffold: A Promising Ligand Platform
The this compound core structure has emerged as a versatile scaffold for the development of ligands targeting various biological entities.[6][7] For α-synuclein fibrils, structure-activity relationship (SAR) studies have revealed that specific modifications to this scaffold can significantly enhance binding affinity and selectivity.[3][4]
Key structural features influencing binding include:
-
Homologation to Diene Analogues: Extending the conjugation from a single double bond to a diene system has been shown to increase binding affinity for α-synuclein fibrils.[4][8]
-
Substitution on the Indolinone Nitrogen: Alkylation of the indolin-2-one nitrogen, particularly with an N-benzyl group, can improve both affinity and selectivity against other amyloid proteins like Aβ and tau fibrils.[4][8]
-
Substitution on the Benzylidene Ring: The introduction of specific substituents, such as a para-nitro group, on the benzylidene aromatic ring can enhance affinity and, importantly, allow for the separation of geometric isomers (Z,E and E,E), with the Z,E configuration often being the more active regioisomer.[8][9]
These findings underscore the tunability of the this compound scaffold, allowing for the rational design of potent and selective α-synuclein fibril ligands.
Experimental Protocols
Part 1: Synthesis of this compound Derivatives
The synthesis of these derivatives is typically achieved through a Knoevenagel condensation reaction between a substituted indolin-2-one and a substituted benzaldehyde.[6]
Protocol 1: General Synthesis of 3-(Benzylidene)indolin-2-one Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate indolin-2-one (1 equivalent) and substituted benzaldehyde (1 equivalent) in glacial acetic acid.
-
Condensation: Reflux the reaction mixture for 3 hours.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to yield the desired this compound derivative.
Protocol 2: N-Alkylation of 3-(Benzylidene)indolin-2-one Derivatives
-
Deprotonation: Suspend the this compound derivative (1 equivalent) in anhydrous DMF at 0°C. Add sodium hydride (1.1 equivalents) portion-wise.
-
Alkylation: After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.[4]
Part 2: Preparation of α-Synuclein Fibrils
The generation of consistent and pathogenic pre-formed fibrils (PFFs) is a critical prerequisite for ligand binding studies.[10]
Protocol 3: Generation of α-Synuclein Pre-Formed Fibrils (PFFs)
-
Monomer Preparation: Thaw recombinant human α-synuclein monomer on ice. To remove any pre-existing aggregates, centrifuge the monomer solution at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C.[11][12] Carefully collect the supernatant.
-
Concentration Adjustment: Determine the protein concentration of the supernatant using a spectrophotometer (A280, ε = 5960 M⁻¹cm⁻¹ for human α-synuclein).[12] Dilute the monomeric protein to a final concentration of 5 mg/mL in a suitable buffer (e.g., PBS, pH ~7.0, with ~100 mM NaCl).[11]
-
Fibril Formation: Incubate the monomer solution at 37°C with continuous shaking (e.g., 600 rpm) for several days (typically 5-7 days).[12][13] Fibril formation can be monitored by observing an increase in turbidity.
-
Sonication: To generate smaller, seeding-competent fibrils, sonicate the PFF suspension.[11] This is a crucial step for inducing α-synuclein inclusion formation in cellular and in vivo models.[12] Use a probe or cup horn sonicator, ensuring the sample is kept cool to prevent the formation of amorphous aggregates.[12] For optimal seeding, fibrils should be sonicated to an average length of 50 nm or smaller.[11]
-
Storage: Aliquot the PFFs into single-use tubes and store at -80°C to avoid degradation from freeze-thaw cycles.[11] PFFs should not be stored at 4°C.[11]
Part 3: In Vitro Characterization of Ligand Binding
The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor α-synuclein aggregation and to determine the binding affinity of potential ligands.[1][14]
Protocol 4: Thioflavin T (ThT) Competition Binding Assay
-
Reagent Preparation:
-
Assay Setup (96-well plate format):
-
To each well, add a fixed concentration of pre-formed α-synuclein fibrils.
-
Add a fixed concentration of ThT (final concentration typically 10-25 µM).[13][14]
-
Add varying concentrations of the this compound derivative (the competitor).
-
Include control wells: fibrils with ThT (no competitor), and buffer with ThT (no fibrils or competitor).
-
-
Incubation and Measurement:
-
Data Analysis:
-
The binding affinity (Ki) of the competitor can be calculated from the IC50 value (the concentration of the competitor that displaces 50% of ThT binding) using the Cheng-Prusoff equation.
-
Data Presentation
The binding affinities (Ki values) of a series of this compound derivatives for α-synuclein, Aβ, and tau fibrils are summarized in the table below for comparative analysis.[3]
| Compound | R1 | X | R | E:Z Ratio | α-Syn (nM) | Aβ (nM) | Tau (nM) |
| Derivative 1 | H | CH | H | 75:25 | 84.4 ± 13.5 | 91.6 ± 18.5 | 261.5 ± 4.9 |
| Derivative 2 | H | N | H | 26:74 | 124.3 ± 46.1 | 40.0 ± 22.3 | 191.3 ± 39.5 |
| Derivative 3 | OH | CH | H | - | - | - | - |
Data adapted from Chu et al., J Med Chem, 2015.[3]
Visualization of Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of this compound derivatives as α-synuclein fibril ligands is depicted below.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Proposed Binding Mechanism
The interaction between this compound derivatives and α-synuclein fibrils is thought to be driven by non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, with the β-sheet-rich core of the fibrils. The planar nature of the ligand's core structure likely facilitates intercalation into grooves or binding to specific sites on the fibril surface.
Caption: Proposed binding of the ligand to the α-synuclein fibril.
Future Directions and Applications
The development of potent and selective this compound derivatives holds significant promise for advancing our understanding and treatment of synucleinopathies.
-
Positron Emission Tomography (PET) Imaging: Radiolabeled versions of these ligands could serve as PET tracers for the in vivo visualization and quantification of α-synuclein aggregates in the brain.[5] This would be invaluable for early diagnosis, tracking disease progression, and assessing the efficacy of therapeutic interventions.
-
High-Throughput Screening: These compounds can be used in high-throughput screening assays to identify novel molecules that inhibit α-synuclein aggregation or promote fibril disaggregation.[15]
-
Mechanistic Studies: As research tools, these ligands can help elucidate the structural diversity of α-synuclein fibrils and how different fibril polymorphs relate to distinct disease phenotypes.[16]
By following the detailed protocols and considering the scientific rationale outlined in this guide, researchers can effectively utilize this compound derivatives to explore the multifaceted role of α-synuclein aggregation in neurodegenerative diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro evaluation of α-synuclein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 18F-labeled Alpha-Synuclein Ligands for PET Imaging of Lewy Bodies | Parkinson's Disease [michaeljfox.org]
- 6. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. michaeljfox.org [michaeljfox.org]
- 12. Generation and Sonication of α-synuclein Fibrils [protocols.io]
- 13. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 14. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The 3-Benzylideneindolin-2-one Scaffold in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Abstract: Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, pose a formidable challenge to global health, characterized by the progressive loss of neuronal function and structure.[1] A unifying pathological hallmark of these conditions is the misfolding and aggregation of specific proteins.[2] The 3-benzylideneindolin-2-one core structure has emerged as a privileged scaffold in medicinal chemistry, yielding derivatives that potently and often selectively target key enzymatic and pathogenic pathways in neurodegeneration. This guide provides an in-depth exploration of the mechanisms of action, key experimental protocols, and data interpretation for researchers leveraging this versatile chemical class.
The Scientific Rationale: Targeting Core Pathologies
The therapeutic promise of the this compound scaffold lies in its chemical tractability and its ability to be decorated with functional groups that engage multiple, distinct targets implicated in neurodegeneration. This multi-target potential is crucial for addressing the complex, multifactorial nature of these diseases.
Core Chemical Structure and Points of Diversification
The foundational structure allows for systematic modification at several key positions (R1, R2, and the benzylidene ring), enabling the fine-tuning of physiochemical properties and target affinity.
Caption: Core this compound scaffold with key modification points.
Key Mechanisms of Action in Neurodegeneration
Derivatives of this scaffold have demonstrated efficacy through several critical mechanisms:
A. Inhibition of Pathogenic Protein Aggregation
Many neurodegenerative disorders are characterized by the accumulation of misfolded protein aggregates, such as α-synuclein in Parkinson's disease, and β-amyloid (Aβ) and hyperphosphorylated tau in Alzheimer's disease.[2] Specific this compound derivatives have been synthesized and evaluated for their ability to bind to these protein fibrils, potentially acting as imaging agents or inhibitors of aggregation.[3][4]
Studies have shown that modifications, such as extending the conjugation of the molecule and substituting the indoline nitrogen with an N-benzyl group, can significantly increase binding affinity and selectivity for α-synuclein fibrils over Aβ or tau fibrils.[2][3]
Table 1: Representative Binding Affinities (Ki) of Derivatives for Protein Fibrils
| Compound ID | Modification | Target Fibril | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|---|
| Compound 5 | N,N-dimethylamino on benzylidene | α-Synuclein | 84.4 ± 13.5 | [2] |
| Aβ | 91.6 ± 18.5 | [2] | ||
| Tau | 261.5 ± 4.9 | [2] | ||
| Compound 39a | N-benzyl, diene, p-nitro (Z,E isomer) | α-Synuclein | 482.9 ± 139.8 | [2][3] |
| Aβ | >1000 | [2][3] |
This table presents a selection of data to illustrate structure-activity relationships. Researchers should consult the primary literature for comprehensive datasets.
B. Kinase Inhibition: A Focus on GSK-3β
Glycogen Synthase Kinase 3β (GSK-3β) is a critical serine/threonine kinase that is implicated in a host of cellular processes.[5] In the context of Alzheimer's disease, hyperactive GSK-3β is a primary driver of tau protein hyperphosphorylation, which leads to the formation of neurofibrillary tangles (NFTs), a pathological hallmark of the disease.[1][6] The indolin-2-one scaffold has proven to be an effective starting point for the development of potent GSK-3β inhibitors.[6][7] By inhibiting GSK-3β, these compounds can theoretically reduce tau phosphorylation, preventing NFT formation and subsequent neuronal damage.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Knoevenagel Condensation for the Synthesis of 3-Benzylideneindolin-2-one Derivatives
Abstract
The 3-benzylideneindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer and antimicrobial agents.[1][2] The Knoevenagel condensation represents a classical, efficient, and highly versatile method for the synthesis of this important class of molecules. This application note provides an in-depth guide for researchers, covering the mechanistic underpinnings of the reaction, a comparative analysis of catalytic systems, and a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound.
Introduction: The Significance of the this compound Scaffold
The indolin-2-one (oxindole) core is a prominent feature in a multitude of natural products and synthetic pharmaceuticals. When functionalized at the 3-position with a benzylidene group, the resulting α,β-unsaturated system becomes a critical pharmacophore. This structural motif is central to the mechanism of action for a range of targeted therapies. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for cancer treatment, features this core structure.[2] The planarity and electron-rich nature of the scaffold allow for effective binding within the ATP-binding pockets of various kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases, thereby inhibiting cell cycle progression and tumor growth.[2][3]
The synthesis of these compounds via the Knoevenagel condensation, which involves the reaction of an active methylene compound (indolin-2-one) with an aldehyde or ketone (benzaldehyde derivative), is a cornerstone of medicinal chemistry research in this area.[4]
Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[4] In the context of this compound synthesis, the reaction proceeds through several key steps, typically facilitated by a weak base like piperidine or pyrrolidine.[3][5]
-
Enolate Formation: The reaction is initiated by the deprotonation of the active methylene group at the C3 position of the indolin-2-one ring. The electron-withdrawing effect of the adjacent carbonyl group increases the acidity of these protons, allowing a mild base to abstract a proton and form a resonance-stabilized enolate.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative. This carbon-carbon bond-forming step results in an aldol-type addition intermediate.
-
Dehydration: The aldol intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. This elimination is driven by the formation of a highly conjugated and thermodynamically stable system, yielding the final this compound product.
The overall mechanism is depicted below:
Caption: The base-catalyzed mechanism for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
While the classic piperidine/ethanol system is robust, various other catalysts have been developed to improve yields, shorten reaction times, and promote greener synthesis. The choice of catalyst and solvent system is critical and depends on the specific substrates and desired laboratory conditions.
| Catalyst System | Solvent | Typical Conditions | Advantages | Disadvantages | Reference |
| Piperidine | Ethanol | Reflux (78 °C) | Simple, inexpensive, widely applicable, good yields. | Moderate reaction times, requires heating. | [3] |
| Pyrrolidine | Toluene | Reflux with Dean-Stark (111 °C) | Efficient water removal drives reaction to completion. | Higher temperature, requires specialized glassware. | [5] |
| Boric Acid | Aqueous Ethanol | Room Temperature | Mild conditions, environmentally friendly, simple workup. | May not be suitable for all substrates. | [6] |
| SBA-Pr-SO₃H | Water / Ethanol | Reflux | Heterogeneous catalyst, easily recoverable and reusable, green solvent. | Catalyst synthesis required, potential for leaching. | [7][8][9] |
| Porcine Pancreas Lipase (PPL) | Dioxane | 55 °C | Biocatalyst, high selectivity (often for E-isomer), mild conditions. | Higher cost, longer reaction times, specific solvent requirements. | [10] |
Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of (E)-3-benzylideneindolin-2-one, adapted from established literature procedures.[3]
4.1. Materials and Reagents
-
Indolin-2-one (Oxindole)
-
Benzaldehyde
-
Ethanol (Reagent Grade)
-
Piperidine
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
4.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
4.3. Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine indolin-2-one (1.0 mmol, 133 mg) and absolute ethanol (10 mL). Stir the mixture until the solid is mostly dissolved.
-
Rationale: Ethanol serves as an effective solvent for both the reactants and the catalyst, and its boiling point allows for a suitable reaction temperature under reflux.
-
-
Addition of Reagents: To the stirred solution, add benzaldehyde (1.0 mmol, 106 mg, ~102 µL) followed by 2-3 drops of piperidine using a Pasteur pipette.
-
Rationale: Piperidine is the base catalyst that initiates the reaction by deprotonating the indolin-2-one. Only a catalytic amount is needed. Using equimolar amounts of reactants ensures efficient conversion.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.
-
Rationale: Heating provides the necessary activation energy for the condensation and dehydration steps. Refluxing prevents solvent loss.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the initial reaction mixture and then spot the reaction at 1-hour intervals. The reaction is complete when the starting indolin-2-one spot is no longer visible. A new, lower Rf spot corresponding to the product should appear.
-
Rationale: TLC is a crucial technique for determining reaction completion, preventing unnecessary heating which could lead to side product formation.
-
-
Isolation of Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A yellow solid should precipitate. To maximize precipitation, cool the flask in an ice-water bath for 30 minutes.
-
Rationale: The product is significantly less soluble in cold ethanol than in hot ethanol, allowing for its isolation by precipitation.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake carefully with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and residual piperidine.
-
Rationale: Washing with cold solvent removes soluble impurities without dissolving a significant amount of the desired product.
-
-
Drying and Characterization: Dry the product in a vacuum oven or air dry to a constant weight. The resulting bright yellow solid can be characterized by determining its melting point, and by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The yield should be calculated based on the limiting reagent. Typically, the (E)-isomer is the major product formed under these thermodynamic conditions.[10][11]
Conclusion
The Knoevenagel condensation is a powerful and reliable tool for the synthesis of 3-benzylideneindolin-2-ones. By understanding the underlying mechanism and the various catalytic systems available, researchers can effectively tailor the reaction conditions to suit their specific synthetic goals. The protocol detailed herein provides a robust starting point for accessing these pharmaceutically important scaffolds, enabling further research and development in medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07576J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 3-Benzylideneindolin-2-one Libraries for Novel Kinase Inhibitors
Abstract
The 3-benzylideneindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors with significant therapeutic potential in oncology and other diseases.[1][2][3] High-throughput screening (HTS) is an essential methodology for rapidly interrogating large libraries of these compounds to identify novel modulators of kinase activity.[4][5] This guide provides a comprehensive framework for designing and executing an HTS campaign for this compound libraries, from initial library synthesis and assay development to hit validation and data analysis. We present detailed protocols for a robust biochemical primary screen using a universal kinase assay, followed by a cell-based secondary assay to confirm antiproliferative activity.
Introduction: The this compound Scaffold
The this compound core, also known as the oxindole scaffold, is a versatile template for designing kinase inhibitors. Its synthetic tractability allows for extensive derivatization, enabling fine-tuning of potency and selectivity.[6] Compounds based on this scaffold typically function as ATP-competitive inhibitors, binding to the hinge region of the kinase catalytic domain and blocking autophosphorylation and substrate phosphorylation, thereby disrupting downstream signaling pathways.[3][7] Numerous molecules from this class have been investigated as inhibitors of key oncogenic kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and c-Src, making them a high-priority chemotype for cancer drug discovery.[1][3][8]
Mechanism of Action: Kinase Inhibition
Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The this compound scaffold mimics the purine ring of ATP, enabling it to compete for the ATP-binding pocket of the kinase. The specific substitutions on the benzylidene and indolinone rings dictate the binding affinity and selectivity for different kinases.
Figure 1: ATP-competitive inhibition by this compound.
Library Design and Synthesis
A successful HTS campaign begins with a high-quality, structurally diverse compound library. The synthesis of this compound derivatives is typically achieved through a Knoevenagel condensation reaction between a substituted isatin or oxindole and an appropriate aldehyde.[6][9]
General Synthesis Protocol
A common and efficient method involves microwave-assisted synthesis:
-
Dissolve equimolar amounts (e.g., 1 mmol) of the substituted oxindole and the desired benzaldehyde in ethanol (5-10 mL) in a microwave-safe vessel.
-
Add a catalytic amount of a base, such as piperidine (2-3 drops).
-
Seal the vessel and heat in a microwave synthesizer (e.g., to 110°C for 30 minutes).[9]
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid product with cold ethanol to remove impurities.
-
Confirm structure and purity via NMR and LC-MS. Due to the exocyclic double bond, these compounds can exist as E/Z isomers, which may require characterization.[8][9]
High-Throughput Primary Screening: Biochemical Kinase Assay
The primary screen aims to rapidly identify "hits" from the library that inhibit the activity of a target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for HTS. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10] The luminescent signal is directly proportional to kinase activity, meaning inhibitors will result in a lower signal.
Principle of the ADP-Glo™ Assay
The assay involves two steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Detection: A Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal.[5][10]
Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Detailed HTS Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Target Kinase (e.g., Aurora A) and corresponding substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound compound library (10 mM in DMSO)
-
Staurosporine (positive control inhibitor)
-
384-well, low-volume, white, opaque plates
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (10 mM stock) into the assay plate wells. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Plate positive controls (e.g., Staurosporine at a final concentration of 1 µM) and negative controls (DMSO vehicle).
-
-
Kinase Reaction (Total Volume: 5 µL):
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The ATP concentration should be at or near the Kₘ for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well.
-
Dispense 2.5 µL of a 2X ATP solution to start the reaction.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis and Quality Control
-
Assay Quality Assessment (Z'-Factor): Before screening the full library, the assay must be validated. The Z'-factor is a statistical measure of the separation between positive and negative controls and is critical for assessing assay robustness.[11][12][13]
Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Z'-Factor Value Assay Quality Interpretation > 0.5 Excellent A large separation band between controls; suitable for HTS.[14] 0 to 0.5 Acceptable May require further optimization.[14] < 0 Poor Unsuitable for screening.[13][14] -
Hit Identification:
-
Normalize the data from the screen plates to the controls (0% inhibition for DMSO, 100% inhibition for Staurosporine).
-
A common method for hit selection is to define a threshold based on the standard deviation (SD) from the mean of the sample population. A typical hit threshold is ≥3 standard deviations from the mean plate activity.
-
Hit Confirmation and Secondary Assays
Hits identified in the primary screen require confirmation and further characterization to eliminate false positives and prioritize compounds for lead optimization.
Workflow for Hit Triage
Figure 3: A logical workflow for hit confirmation and triage.
Protocol: Cell-Based Antiproliferative Assay
This secondary assay validates that the biochemical inhibition observed translates to a functional effect in a cellular context. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice, measuring ATP levels as an indicator of metabolically active cells.[15]
Materials:
-
Cancer cell line relevant to the kinase target (e.g., HeLa or MCF-7).
-
Complete cell culture medium.
-
384-well clear-bottom, white-walled microplates.
-
Validated hit compounds from the primary screen.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Dilute to the optimal seeding density (determined during assay development) in complete medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[9]
-
-
Compound Addition (Dose-Response):
-
Prepare serial dilutions of the confirmed hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).
-
Add 10 µL of the diluted compounds or DMSO control to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.[15]
-
-
Assay Development and Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data and plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
This application note provides a validated workflow for the high-throughput screening of this compound libraries to discover novel kinase inhibitors. By combining a robust biochemical primary screen with a relevant cell-based secondary assay, researchers can efficiently identify and prioritize potent, cell-active compounds. Subsequent steps would involve orthogonal assays to confirm the mechanism of action (e.g., cellular thermal shift assays for target engagement) and broad kinase panel profiling to assess selectivity. The methodologies described herein offer a solid foundation for accelerating the discovery of new therapeutic candidates from this valuable chemical scaffold.
References
- 1. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. knime.com [knime.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. assay.dev [assay.dev]
- 14. bmglabtech.com [bmglabtech.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
In Vivo Toxicological Evaluation of 3-Benzylideneindolin-2-one: Application Notes and Protocols
Introduction: The Therapeutic Promise and Toxicological Imperative of 3-Benzylideneindolin-2-one
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential, including as inhibitors of protein kinases implicated in cancer.[1][2] Derivatives of this scaffold are being investigated for a range of bioactivities, from anticancer to neuroprotective effects.[3][4][5] However, the translation of any promising therapeutic candidate from the laboratory to the clinic is contingent upon a rigorous evaluation of its safety profile. Understanding the potential toxicity of a compound is a critical and non-negotiable step in drug development, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo toxicological evaluation of this compound and its derivatives. It provides not just the protocols, but the scientific rationale underpinning the experimental design, enabling a robust assessment of a compound's safety. We will delve into the core in vivo toxicity studies required for an Investigational New Drug (IND) application, including acute and sub-chronic toxicity assessments, as well as genotoxicity evaluations.
The isatin core, a key component of this compound, has been shown to exhibit dose- and duration-dependent genotoxicity in vivo, highlighting the necessity of thorough toxicological screening for this class of compounds.[7][8] Furthermore, studies on related derivatives have indicated potential effects on hematological and biochemical parameters at higher concentrations, underscoring the importance of careful dose-response characterization.[9]
Part 1: Foundational In Vivo Toxicity Assessment
The initial phase of in vivo toxicity testing is designed to determine the general toxicological profile of a compound, including the lethal dose, target organs of toxicity, and the reversibility of any adverse effects. These studies are fundamental for establishing a safe starting dose for first-in-human clinical trials.
Acute Oral Toxicity (OECD 423)
The acute oral toxicity study provides information on the adverse effects of a single oral dose of the test substance. The primary endpoint is the determination of the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the test animals. This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 423.[8][10]
Rationale: This study is a crucial first step in characterizing the intrinsic toxicity of a new chemical entity. It helps in classifying the compound for hazard labeling and provides essential information for dose selection in subsequent, longer-term studies. The stepwise procedure is designed to minimize the number of animals required.
Experimental Workflow:
Caption: Workflow for Acute Oral Toxicity Study (OECD 423).
Protocol:
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley or Wistar), 8-12 weeks old. A single sex is used to reduce variability.
-
Housing and Acclimatization: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.
-
Dose Preparation: this compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be prepared such that the dose can be administered in a volume not exceeding 2 mL/100 g body weight.
-
Dosing:
-
Animals are fasted overnight (food, but not water) prior to dosing.
-
The test substance is administered as a single dose by oral gavage.
-
The starting dose is typically 300 mg/kg, unless prior information suggests otherwise.
-
-
Observations:
-
Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, and autonomic and central nervous system activity) frequently on the day of dosing and at least once daily for 14 days.
-
Body weights are recorded prior to dosing and at least weekly thereafter.
-
-
Stepwise Procedure:
-
If the starting dose causes mortality in 2 or 3 animals, the test is repeated with a lower dose (e.g., 50 mg/kg).
-
If the starting dose causes mortality in 1 animal or no mortality, the test is repeated with a higher dose (e.g., 2000 mg/kg).
-
-
Pathology: At the end of the observation period, all animals are subjected to gross necropsy, and any macroscopic abnormalities are recorded.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
Example Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs | Gross Necropsy Findings | GHS Classification |
| 300 | 3 | 0/3 | Mild lethargy on day 1 | No significant findings | Category 5 or Unclassified |
| 2000 | 3 | 1/3 | Piloerection, lethargy, ataxia | Pale liver in one animal | Category 4 |
Sub-chronic Repeated Dose Oral Toxicity (OECD 408)
This study provides information on the toxic effects of a substance following repeated oral administration for a period of 90 days. It is designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[11]
Rationale: While acute studies provide information on short-term exposure, sub-chronic studies mimic a more prolonged therapeutic regimen. This allows for the detection of cumulative toxicity and delayed toxic effects. The inclusion of a recovery group is crucial to assess the reversibility of any observed adverse effects.
Experimental Workflow:
Caption: Workflow for 90-Day Sub-chronic Oral Toxicity Study (OECD 408).
Protocol:
-
Animal Model: Rodents, typically rats (e.g., Wistar or Sprague-Dawley), 10 animals/sex/group.
-
Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only). A high-dose recovery group (10 animals/sex) is also included. The high dose should induce some toxicity but not mortality.
-
Administration: The test substance is administered daily by oral gavage for 90 days.
-
In-life Observations:
-
Clinical Signs: Observed daily.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examined prior to dosing and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline, mid-study, and termination to assess parameters like red and white blood cell counts, platelets, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
-
-
Terminal Procedures:
-
At the end of the 90-day dosing period, animals in the main study groups are euthanized.
-
Blood is collected for hematology and clinical chemistry.
-
A full gross necropsy is performed on all animals.
-
Key organs are weighed.
-
A comprehensive set of tissues is collected and preserved for histopathological examination.[7]
-
-
Recovery Group: The recovery group is maintained for an additional 28 days without treatment to assess the reversibility of any toxic effects.
-
Histopathology: Tissues from the control and high-dose groups are examined by a board-certified veterinary pathologist. If treatment-related changes are observed, the lower dose groups are also examined to establish the NOAEL.
-
Data Analysis: Statistical analysis is performed to compare treated groups with the control group.
Example Data Presentation:
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Gain (g, Male) | 150 ± 15 | 145 ± 12 | 130 ± 18 | 105 ± 20 |
| ALT (U/L, Male) | 45 ± 8 | 50 ± 10 | 95 ± 25 | 150 ± 40 |
| Creatinine (mg/dL, Male) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Liver Weight (g, Male) | 12.5 ± 1.0 | 13.0 ± 1.2 | 15.5 ± 1.5 | 18.0 ± 2.0 |
| Key Histopathology | No significant findings | No significant findings | Minimal centrilobular hypertrophy (liver) | Moderate centrilobular hypertrophy and single-cell necrosis (liver) |
| p<0.05, **p<0.01 vs. control |
Part 2: Genotoxicity Assessment
Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations. Positive findings in these assays can be indicative of carcinogenic potential.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test is used to identify substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.
Rationale: The micronucleus test is a robust in vivo assay that assesses both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. It is a key component of the standard battery of genotoxicity tests required for regulatory submissions. The use of an in vivo model incorporates the effects of metabolism, distribution, and excretion of the test substance.
Experimental Workflow:
Caption: Workflow for In Vivo Micronucleus Test (OECD 474).
Protocol:
-
Animal Model: Mice are commonly used (e.g., CD-1 or B6C3F1), with at least 5 analyzable animals per sex per group.
-
Dose Levels: A vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of the test substance are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.
-
Administration: The test substance is typically administered once or twice (24 hours apart) via a relevant route, usually oral gavage.
-
Sample Collection: Bone marrow is typically harvested 24 and 48 hours after the last administration. Peripheral blood can also be used.
-
Slide Preparation: Bone marrow cells are flushed, and smears are prepared on glass slides. The slides are stained with a dye that differentiates immature (polychromatic erythrocytes, PCEs) from mature (normochromatic erythrocytes, NCEs), such as acridine orange or Giemsa.
-
Microscopic Analysis:
-
At least 2000 immature erythrocytes per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.
-
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods. A positive result is a dose-related increase or a clear, statistically significant increase in micronucleated cells at one or more dose levels.
Example Data Presentation:
| Group | Dose (mg/kg) | Number of Animals (M/F) | % Micronucleated PCEs (Mean ± SD) | % PCEs (Mean ± SD) |
| Vehicle Control | 0 | 5/5 | 0.15 ± 0.05 | 52 ± 5 |
| Positive Control | 40 | 5/5 | 2.50 ± 0.45 | 25 ± 6 |
| This compound | ||||
| Low Dose | 200 | 5/5 | 0.18 ± 0.06 | 50 ± 4 |
| Mid Dose | 600 | 5/5 | 0.25 ± 0.08 | 48 ± 5 |
| High Dose | 2000 | 5/5 | 0.45 ± 0.10 | 38 ± 7 |
| *p<0.05, **p<0.01 vs. vehicle control |
Conclusion: Synthesizing a Comprehensive Safety Profile
The in vivo toxicological evaluation of this compound is a multifaceted process that requires careful planning and execution. The protocols outlined in this guide for acute, sub-chronic, and genotoxicity studies represent the core components of a preclinical safety assessment package. By understanding the rationale behind each study and adhering to internationally recognized guidelines, researchers can generate high-quality, reliable data. This data is not only essential for regulatory submissions but also provides critical insights into the safety profile of the molecule, guiding its future development and ultimately ensuring the safety of patients. A thorough and well-documented toxicological evaluation is the bedrock upon which successful drug development is built.
References
- 1. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-vivo Toxicity Evaluation of 3-(2-(3,4 dimethoxyphenyl)-2 oxoethylidene) Indolin-2-one (RAJI) in Zebrafish and Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute oral toxicity of 3-MCPD mono- and di-palmitic esters in Swiss mice and their cytotoxicity in NRK-52E rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functionalized 3-benzylidene-indolin-2-ones: inducers of NAD(P)H-quinone oxidoreductase 1 (NQO1) with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 3-Benzylideneindolin-2-one Derivatives
Introduction: The Critical Role of Crystallization in the Development of 3-Benzylideneindolin-2-one Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, most notably as kinase inhibitors in oncology.[1][2][3] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, stands as a prominent example of the clinical success of this class of molecules. The solid-state properties of these active pharmaceutical ingredients (APIs), which are governed by their crystalline form, are of paramount importance. Crystallization is a critical purification step that also dictates crucial physicochemical characteristics such as stability, solubility, dissolution rate, and bioavailability. Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—necessitates a thorough understanding and control of the crystallization process to ensure the consistent production of the desired, most stable, and effective form.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established crystallization methods for this compound derivatives. Moving beyond generic procedures, this document delves into the rationale behind methodological choices and offers practical, step-by-step protocols to empower researchers in obtaining high-quality single crystals suitable for structural elucidation and in producing crystalline material with consistent and desirable properties for further development.
Foundational Principles of Crystallization for this compound Derivatives
Crystallization is fundamentally a process of controlled precipitation, where solute molecules in a supersaturated solution self-assemble into a highly ordered, three-dimensional lattice. The journey from a disordered solution to a well-defined crystal involves two key stages: nucleation and crystal growth.[5]
-
Nucleation: This is the initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation or "seeding").
-
Crystal Growth: Once stable nuclei have formed, they serve as templates for the further deposition of solute molecules, leading to an increase in crystal size.
The success of a crystallization experiment hinges on the careful control of supersaturation. A solution becomes supersaturated when it contains more dissolved solute than it would at equilibrium. This state can be achieved through various means, including cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" in which the solute is less soluble. The rate at which supersaturation is achieved significantly impacts the outcome: rapid supersaturation often leads to the formation of many small crystals or even an amorphous precipitate, while slow, controlled supersaturation favors the growth of larger, higher-quality crystals.
For this compound derivatives, the choice of solvent is paramount. These compounds often exhibit moderate to low solubility in common organic solvents. The presence of both hydrogen bond donors (the N-H group of the indolinone ring) and acceptors (the carbonyl oxygen), along with the aromatic rings, allows for a range of intermolecular interactions that can be modulated by the solvent environment.
Strategic Workflow for Crystallization Method Selection
A systematic approach to selecting a suitable crystallization method and solvent system is crucial for success. The following workflow provides a logical progression from initial solubility screening to the optimization of crystal growth.
Figure 1. A generalized workflow for selecting and optimizing a crystallization method.
Detailed Protocols for Crystallization
The following protocols are adapted from established methods and can be tailored for specific this compound derivatives.
Protocol 1: Slow Evaporation
This method is ideal for compounds that are moderately soluble at room temperature and are thermally stable.
Rationale: By slowly removing the solvent, the concentration of the solute gradually increases, leading to a state of supersaturation that promotes the formation of well-ordered crystals.
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Observation: Monitor the vial over several days to weeks for the formation of crystals.
Protocol 2: Cooling Crystallization
This is a widely used technique for compounds that exhibit a significant increase in solubility at higher temperatures.
Rationale: A saturated solution at an elevated temperature becomes supersaturated upon cooling, as the solubility of the compound decreases. Slow cooling allows for controlled crystal growth.
Step-by-Step Methodology:
-
Dissolution: In a clean flask, add the this compound derivative and a suitable solvent (e.g., ethanol, n-butanol, or a mixture with water).[6][7]
-
Heating: Gently heat the mixture with stirring until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If any impurities remain undissolved, perform a hot filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool) can promote the growth of larger crystals.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.
Protocol 3: Anti-Solvent Crystallization
This method is effective when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.
Rationale: The addition of a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent reduces the overall solubility of the compound, inducing supersaturation and crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound derivative in a minimum amount of a "good" solvent (e.g., DMSO, THF, ethyl acetate).[8]
-
Anti-Solvent Addition: Slowly add the anti-solvent (e.g., water, an alcohol, or a hydrocarbon like hexane) dropwise to the stirred solution.[9]
-
Observation: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Incubation: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
Crystal Growth: Allow the sealed container to stand undisturbed for a period to allow for crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, wash with a portion of the anti-solvent, and dry.
Protocol 4: Vapor Diffusion
This technique is particularly useful for obtaining high-quality single crystals from small amounts of material.
Rationale: A slow, controlled introduction of an anti-solvent into the solution via the vapor phase gradually induces supersaturation, which is ideal for the growth of well-formed crystals.
Step-by-Step Methodology:
-
Preparation: Place a small, open vial containing a concentrated solution of the this compound derivative in a "good" solvent inside a larger, sealed jar.
-
Reservoir: Add a volume of a volatile anti-solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Equilibration: Seal the larger jar and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystal Formation: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound will decrease, leading to the formation of crystals over time.
Solvent Systems for this compound Derivatives
The choice of solvent is critical and often requires empirical determination. The following table summarizes solvent systems that have been reported for the crystallization of sunitinib, a representative this compound derivative, and can serve as a starting point for related compounds.
| Compound Class | Solvent(s) | Anti-Solvent | Method | Notes | Reference(s) |
| Sunitinib | n-Butanol | Not specified | Cooling | The solution is heated to 95-98°C to dissolve the compound and then cooled. | [6] |
| Sunitinib Malate | Methanol, Water | Not specified | Cooling | A mixture of methanol and water (approx. 10% water) is heated to dissolve the salt. | [9][10] |
| Sunitinib Malate | Acetonitrile, Water | Not specified | Cooling | A mixture of acetonitrile and water is heated to dissolve the salt. | [9] |
| Sunitinib Malate | THF, Water | Not specified | Cooling | A diluted solution in a THF/water mixture (40-60% water) is used. | [9][10] |
| Sunitinib Malate | Dimethyl Sulfoxide (DMSO) | Ethanol, Propanol, Butanol | Anti-Solvent | The compound is dissolved in DMSO, and an alcohol is added to induce crystallization. | [8] |
| Sunitinib | Acetone, Methanol, Ethyl Acetate | Not specified | Slurry/Cooling | The compound is slurried or dissolved at elevated temperatures. | [4] |
| Substituted Indolin-2-ones | Ethanol | Not specified | Cooling/Recrystallization | Precipitated crystals from a reaction mixture are recrystallized from ethanol. | [7] |
| N-substituted 3-hydroxyindolin-2-ones | Ethanol, Dimethylformamide | Not specified | Slow Evaporation | Crystals were grown from a 6:1 v/v solution of ethanol and DMF. | [11] |
Troubleshooting Common Crystallization Problems
-
Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to the temperature being above the melting point of the solid in that solvent system or the supersaturation being too high. Try using a more dilute solution, a slower cooling rate, or a different solvent.
-
Amorphous Solid: The formation of a powder with no well-defined crystalline faces often results from rapid precipitation. Slowing down the rate of supersaturation is key.
-
No Crystals Form: This can occur if the solution is not sufficiently supersaturated or if nucleation is inhibited. Try concentrating the solution further, adding a seed crystal of the compound, or gently scratching the inside of the vial with a glass rod to create nucleation sites.
-
Formation of E/Z Isomers: this compound derivatives can exist as E and Z isomers.[12][13] The crystallization conditions can sometimes influence the isomeric ratio or selectively crystallize one isomer. It is important to characterize the resulting crystals to confirm the isomeric form.
Conclusion
The successful crystallization of this compound derivatives is a critical step in their development as therapeutic agents. A systematic and well-informed approach, beginning with solubility screening and progressing through the selection and optimization of an appropriate crystallization method, is essential. This guide provides a foundational understanding and practical protocols to aid researchers in obtaining high-quality crystalline material. By carefully controlling the parameters of supersaturation, solvent selection, and temperature, scientists can effectively purify these valuable compounds and control their solid-state properties, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20110257237A1 - Process for the preparation of crystalline forms of sunitinib malate - Google Patents [patents.google.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. US20120029046A1 - Crystalline form of sunitinib and processes for its preparation - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105712979A - Preparation method of sunitinib malate crystal form (I) - Google Patents [patents.google.com]
- 9. US8703967B2 - Crystal form of sunitinib malate - Google Patents [patents.google.com]
- 10. EP2362873A2 - New crystal form of sunitinib malate - Google Patents [patents.google.com]
- 11. Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescent Labeling with 3-Benzylideneindolin-2-one Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-benzylideneindolin-2-one scaffold, a privileged structure in medicinal chemistry, has garnered significant attention as a versatile platform for the development of novel fluorescent probes.[1] This guide provides a comprehensive overview of the design, application, and technical considerations for utilizing these probes in cellular imaging and biomolecule detection. We will explore the fundamental principles governing their fluorescence, detail protocols for their use in live-cell imaging, and offer expert insights into experimental design and data interpretation, empowering researchers to leverage these powerful tools for their specific research needs.
Introduction: The Versatility of the this compound Core
The this compound core consists of an indolin-2-one moiety connected to a benzylidene group. This structural motif is not only a cornerstone in the synthesis of various heterocyclic compounds but also forms the backbone of numerous biologically active molecules, including potent kinase inhibitors.[2] The inherent photophysical properties of this scaffold, stemming from its extended π-conjugated system, make it an excellent candidate for the development of fluorescent probes.
The true power of the this compound framework lies in its synthetic accessibility and the ease with which its electronic and steric properties can be modulated.[1] By introducing various substituents on both the indolin-2-one and the benzylidene rings, researchers can fine-tune the probe's absorption and emission wavelengths, quantum yield, and Stokes shift. This tunability allows for the rational design of probes tailored to specific biological targets and imaging modalities.
The "Turn-On" Phenomenon: A Key to High-Contrast Imaging
A significant advantage of many fluorescent probes derived from the this compound scaffold is their capacity for "turn-on" fluorescence. In their unbound or inactive state, these probes are typically designed to be minimally fluorescent. This low background is often achieved through mechanisms like photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT) leading to a non-emissive state. Upon interaction with a specific analyte, such as an enzyme or a metal ion, the probe undergoes a conformational change or a chemical reaction that disrupts the quenching pathway, leading to a dramatic increase in fluorescence intensity.[3][4] This "turn-on" response provides a high signal-to-noise ratio, which is critical for sensitive detection in complex biological environments.
Diagram: Principle of a "Turn-On" this compound Probe
Caption: Analyte-induced activation of a "turn-on" fluorescent probe.
Diverse Applications in Cellular and Molecular Sensing
The adaptability of the this compound scaffold has led to the development of probes for a wide array of biological targets.
Enzyme Activity Profiling
By incorporating an enzyme-cleavable moiety, these probes can act as reporters of specific enzyme activity. For instance, a probe can be designed with a recognition site for a particular protease. In its intact form, the probe's fluorescence is quenched. Upon cleavage by the target protease, the fluorophore is released from the quenching group, resulting in a "turn-on" fluorescent signal that is proportional to the enzyme's activity.[3][4][5]
Detection of Metal Ions
The selective detection of metal ions is crucial for understanding their roles in cellular physiology and pathology. This compound derivatives can be functionalized with chelating agents that exhibit high affinity and selectivity for specific metal ions.[6] Binding of the target ion can restrict intramolecular rotations or alter the electronic properties of the probe, leading to a significant change in its fluorescence emission.[6][7]
Sensing Microenvironmental Changes
The fluorescence of some this compound derivatives is sensitive to the polarity and viscosity of their local environment.[8] This property can be exploited to probe changes in the microenvironment of cellular organelles, such as lipid droplets, or to monitor processes that involve changes in viscosity, like protein aggregation.[8][9]
Experimental Protocols for Live-Cell Imaging
The following is a generalized protocol for staining live cells with a this compound probe. It is essential to optimize the probe concentration and incubation time for each specific probe and cell line to achieve the best signal-to-noise ratio while minimizing cytotoxicity.
Materials:
-
This compound fluorescent probe
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cultured mammalian cells on glass-bottom dishes or coverslips
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the this compound probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells on a suitable imaging-quality vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Warm the phenol red-free cell culture medium to 37°C.
-
Dilute the probe stock solution into the pre-warmed medium to the final working concentration (typically 1-10 µM).
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or phenol red-free medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed phenol red-free medium to the cells. Image the cells on a fluorescence microscope equipped with appropriate filter sets for the specific probe's excitation and emission wavelengths.
Diagram: Workflow for Live-Cell Imaging
Caption: Step-by-step workflow for fluorescent labeling of live cells.
Data Interpretation and Troubleshooting
Quantitative Data Summary of Representative Probes
| Probe Type | Target Analyte | Excitation (nm) | Emission (nm) | Key Feature |
| α-Synuclein Binder | Protein Fibrils | ~450-550 | ~500-650 | Fluorescence enhancement upon binding |
| Enzyme-Activated | Specific Enzymes | Varies | Varies | "Turn-on" fluorescence upon cleavage |
| Metal Ion Sensor | e.g., Zn²⁺, Cu²⁺ | Varies | Varies | Chelation-enhanced fluorescence (CHEF) |
| Viscosity-Sensitive | Intracellular Viscosity | ~400-450 | ~500-600 | Fluorescence intensity increases with viscosity |
Note: The exact spectral properties are highly dependent on the specific chemical structure of the probe and the solvent environment.[10]
Common Troubleshooting Scenarios:
-
Weak or No Signal:
-
Cause: Insufficient probe concentration or incubation time. Photobleaching.
-
Solution: Increase probe concentration or incubation time. Reduce excitation light intensity or exposure time. Use an antifade reagent if applicable.
-
-
High Background Fluorescence:
-
Cause: Incomplete removal of unbound probe. Autofluorescence from cells or medium.
-
Solution: Increase the number and duration of wash steps. Use phenol red-free medium. Acquire a background image from an unstained sample and subtract it from the experimental images.
-
-
Cellular Toxicity:
-
Cause: High probe concentration or prolonged exposure.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic probe concentration. Reduce incubation time. Ensure the final DMSO concentration is below 0.5%.
-
Conclusion and Future Directions
This compound based fluorescent probes are powerful and versatile tools for cell biology and drug discovery. Their tunable photophysical properties and the potential for creating "turn-on" sensors for a multitude of analytes make them highly valuable for high-contrast imaging of dynamic cellular processes. Future research will likely focus on developing probes with even greater specificity, photostability, and brightness, as well as expanding their application to in vivo imaging and multiplexed detection of several analytes simultaneously.
References
- 1. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized 3-benzylidene-indolin-2-ones: inducers of NAD(P)H-quinone oxidoreductase 1 (NQO1) with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated molecular probes for enzyme recognition and detection [thno.org]
- 4. Activated molecular probes for enzyme recognition and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 3-Benzylideneindolin-2-one Based Antifungal Agents
Abstract
The emergence of drug-resistant fungal pathogens represents a significant and growing threat to global health. This necessitates the urgent development of novel antifungal agents with distinct mechanisms of action. The 3-benzylideneindolin-2-one scaffold, a derivative of the oxindole core, has garnered considerable attention as a promising pharmacophore in medicinal chemistry.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of this compound derivatives as potential antifungal agents. Detailed, field-proven protocols for chemical synthesis, in vitro antifungal susceptibility testing, and cytotoxicity evaluation are presented. Furthermore, we delve into the putative mechanism of action, focusing on tubulin polymerization, and explore the critical structure-activity relationships that govern the antifungal potency of these compounds.
Introduction: The Promise of the this compound Scaffold
The indolin-2-one (oxindole) skeleton is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][3] The introduction of a benzylidene substituent at the 3-position via a Knoevenagel condensation reaction creates an α,β-unsaturated ketone system, which is a key structural feature for the biological activity of these compounds.[4] This scaffold has been investigated for various therapeutic applications, and recent studies have highlighted its potential as a source of novel antifungal agents.[5][6][7][8]
The development of this compound-based antifungal agents is particularly attractive due to their synthetic accessibility, allowing for the facile generation of diverse chemical libraries for screening. Moreover, their potential to target fungal-specific cellular processes, such as tubulin polymerization, offers a promising avenue to overcome the resistance mechanisms that have plagued existing antifungal therapies.[9][10]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is most commonly achieved through a Knoevenagel condensation of an appropriate oxindole with a substituted benzaldehyde.[4] This reaction is typically catalyzed by a weak base, such as piperidine or an amine-based catalyst in an appropriate solvent like ethanol or acetic acid.[11][12]
General Protocol for Knoevenagel Condensation
This protocol describes a general method for the synthesis of this compound derivatives. Researchers should optimize the reaction conditions for specific substrates.
Materials:
-
Substituted oxindole (1.0 eq)
-
Substituted benzaldehyde (1.0 - 1.2 eq)
-
Piperidine (catalytic amount, ~0.1 eq) or other suitable base[4]
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask, add the substituted oxindole (1.0 eq), substituted benzaldehyde (1.0-1.2 eq), and ethanol to create a stirrable suspension.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.[11]
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) is fundamental to assessing the antifungal potential of newly synthesized compounds. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for this purpose.[13][14][15]
Protocol for Broth Microdilution Assay (Adapted from CLSI M27-A3)
This protocol is a modified version of the CLSI M27-A3 guideline, suitable for screening new chemical entities against pathogenic yeasts like Candida albicans.[13]
Materials:
-
Test compounds (dissolved in DMSO)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
Step 1: Inoculum Preparation
-
Subculture the fungal strain on an SDA plate and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
Inoculate a single colony into SDB and incubate overnight at 30°C with agitation.[13]
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be done using a spectrophotometer at 530 nm.
-
Dilute this standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
Step 2: Plate Preparation
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a serial two-fold dilution of the test compounds and control antifungal in the 96-well plate using RPMI-1640 medium to a final volume of 100 µL per well.[16] The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Include a sterility control well (medium only) and a growth control well (medium and inoculum, no compound).
Step 3: Inoculation and Incubation
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours.[13]
Step 4: MIC and MFC Determination
-
MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[15] This can be determined visually or by using a microplate reader.
-
MFC: To determine the MFC, aliquot a small volume (e.g., 10-20 µL) from the wells showing no visible growth (at and above the MIC) and plate onto SDA plates. Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth or a ≥99.9% reduction in CFUs compared to the initial inoculum.[8]
Data Presentation: Antifungal Activity
| Compound ID | Target Fungus | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Example-1 | C. albicans ATCC 90028 | 4 | 8 | 2 |
| Example-2 | C. albicans ATCC 90028 | 2 | 8 | 4 |
| Fluconazole | C. albicans ATCC 90028 | 1 | >64 | >64 |
| Example-3 | T. rubrum | 8 | 16 | 2 |
| Example-4 | T. rubrum | 4 | 8 | 2 |
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.[17]
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the toxicity of potential antifungal compounds against mammalian cells to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[18][19][20]
Protocol for MTT Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or normal cell lines like Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity if available.
-
Incubate the plate for 24-48 hours in the CO₂ incubator.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630-690 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Cytotoxicity Evaluation Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Mechanism of Action: Tubulin Polymerization Inhibition
While the precise mechanism of action for all this compound derivatives is not fully elucidated, a growing body of evidence suggests that some members of this class may exert their antifungal effects by inhibiting fungal tubulin polymerization.[9][10][21] Tubulin is a crucial component of the cytoskeleton, involved in cell division, intracellular transport, and maintaining cell shape.[10]
Inhibition of tubulin polymerization disrupts the formation of microtubules, leading to mitotic arrest and ultimately, cell death. The structural similarity of some this compound derivatives to known tubulin inhibitors like combretastatin A-4 suggests they may bind to the colchicine-binding site on β-tubulin.[22][23]
Proposed Mechanism Pathway
Caption: Proposed mechanism of action via inhibition of fungal tubulin polymerization.
Structure-Activity Relationships (SAR)
The antifungal activity of this compound derivatives is highly dependent on the nature and position of substituents on both the oxindole ring and the benzylidene moiety. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antifungal agents.
Key SAR Observations:
-
Substituents on the Benzylidene Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) on the benzylidene ring generally enhance antifungal activity.[24] The position of these substituents is also critical, with para-substitution often being favorable.
-
Substituents on the Oxindole Ring: Modifications on the oxindole ring, including the introduction of halogen atoms at the 5- or 6-positions, can significantly impact antifungal potency.[25][26]
-
The Exocyclic Double Bond: The exocyclic C=C double bond at the 3-position of the oxindole core is generally considered essential for activity, as it confers a planar conformation that is believed to be important for target binding.[6]
-
N-Substitution of the Oxindole: Alkylation or arylation at the N1 position of the oxindole ring can modulate the lipophilicity and pharmacokinetic properties of the compounds, thereby influencing their overall efficacy.
SAR Summary Diagram
Caption: Key structure-activity relationships for this compound derivatives. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram).
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel antifungal agents. The synthetic accessibility of these compounds, coupled with their potential to engage with fungal-specific targets like tubulin, makes them an attractive area for further investigation. The protocols and insights provided in this document offer a robust framework for researchers to design, synthesize, and evaluate new derivatives with improved antifungal activity and a favorable safety profile.
Future research should focus on optimizing the lead compounds through iterative SAR studies, elucidating the precise molecular interactions with their fungal targets, and evaluating their efficacy in in vivo models of fungal infections. The continued exploration of this chemical space holds significant promise for addressing the critical challenge of antifungal drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. A study of 3-substituted benzylidene-1,3-dihydro-indoline derivatives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Solvent-free synthesis and antifungal activity of 3-alkenyl oxindole derivatives [ajgreenchem.com]
- 6. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo toxicological evaluation of this compound: antifungal activity against clinical isolates of dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. clyte.tech [clyte.tech]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Tubulin modulating antifungal and antiproliferative pyrazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Investigation of the mechanism of the interaction of tubulin with derivatives of 2-styrylquinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzylideneindolin-2-one
Welcome to the technical support center for the synthesis of 3-benzylideneindolin-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this important reaction, troubleshoot common issues, and optimize reaction yields. The synthesis, typically a Claisen-Schmidt or Knoevenagel condensation, is a cornerstone for creating a scaffold prevalent in medicinal chemistry.[1][2] This document provides in-depth, experience-based insights to ensure the successful and efficient synthesis of these valuable compounds.
I. Reaction Fundamentals: The Claisen-Schmidt Condensation
The synthesis of this compound is most commonly achieved through a base-catalyzed condensation reaction between an oxindole (or a substituted oxindole) and a benzaldehyde (or a substituted benzaldehyde). This reaction is a classic example of a Claisen-Schmidt condensation, a type of crossed aldol condensation.[3][4]
The generalized reaction scheme is as follows:
Caption: Generalized Claisen-Schmidt condensation for this compound synthesis.
Mechanism Breakdown:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the oxindole to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy carbonyl intermediate (an aldol).
-
Dehydration: The aldol intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the more stable, conjugated this compound product.[4][5]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge and can often be traced back to several key parameters. A systematic approach to troubleshooting is recommended.
Caption: Key areas to investigate for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Catalyst Choice and Activity:
-
The Issue: The choice of base catalyst is critical. Common bases include piperidine, sodium hydroxide (NaOH), and potassium hydroxide (KOH).[1][6] An inappropriate or degraded catalyst can lead to poor conversion.
-
The Solution:
-
For piperidine, ensure it is fresh and colorless. Discolored piperidine indicates oxidation and reduced activity.
-
When using NaOH or KOH, especially in solvent-free conditions, grinding the solid base with the reactants can significantly improve yields.[6]
-
Consider the pKa of your oxindole. More acidic oxindoles may require a weaker base, while less acidic ones may need a stronger base for efficient enolate formation.
-
-
-
Solvent Selection:
-
The Issue: The solvent plays a crucial role in reactant solubility and reaction rate.[7] Poor solubility of either the oxindole or benzaldehyde will result in a sluggish, incomplete reaction.
-
The Solution:
-
Ethanol is a commonly used solvent that generally provides good solubility for the reactants.[1]
-
In some cases, acetic acid can be used as both a solvent and a catalyst, particularly for less reactive substrates.[8]
-
For difficult reactions, consider higher-boiling point solvents like DMF, but be mindful of potential side reactions at elevated temperatures.
-
Interestingly, solvent-free conditions have been reported to give quantitative yields in some Claisen-Schmidt reactions, which can be an eco-friendly and efficient alternative.[3][6]
-
-
-
Reaction Temperature and Time:
-
The Issue: These reactions are often temperature-sensitive. Insufficient heat can lead to slow reaction rates, while excessive heat can promote side reactions or degradation of the product.
-
The Solution:
-
If using conventional heating, refluxing in ethanol (around 78 °C) is a good starting point.
-
Microwave-assisted synthesis has proven to be highly effective, often reducing reaction times from hours to minutes and improving yields.[1][9] A typical microwave condition might be 110 °C for 30 minutes.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
-
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue, often arising from self-condensation or competing reactions.
-
Self-Condensation of Oxindole: If the benzaldehyde is not sufficiently reactive or is added too slowly, the oxindole enolate can react with another molecule of oxindole. This is more prevalent with stronger bases.
-
Cannizzaro Reaction (for Benzaldehydes without α-hydrogens): In the presence of a strong base like NaOH, two molecules of the benzaldehyde can disproportionate to form benzyl alcohol and benzoic acid. This consumes the aldehyde, reducing the yield of the desired product.
-
(E/Z) Isomers: The double bond in the this compound can exist as either the E or Z isomer.[1][10] Often, the E isomer is the thermodynamically more stable and major product.[11] However, depending on the reaction conditions and substituents, a mixture of isomers can be formed, which may appear as separate spots on a TLC plate. The Z-isomer can sometimes be favored in certain biological applications.[10][12]
Solutions to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the benzaldehyde to ensure the oxindole enolate preferentially reacts with it.
-
Order of Addition: Add the base catalyst to the mixture of the oxindole and benzaldehyde. This ensures the enolate is formed in the presence of the electrophile.
-
Choice of Base: For sensitive substrates, a weaker organic base like piperidine is often preferred over strong inorganic bases like NaOH to minimize side reactions.
Q3: The product precipitates from the reaction mixture, but it is difficult to purify. What are the best practices for purification?
Purification can be challenging due to the product's often poor solubility.
-
Initial Workup:
-
Recrystallization:
-
This is the most common method for purifying 3-benzylideneindolin-2-ones.
-
Finding a suitable solvent system is key. Good single solvents to try are ethanol, ethyl acetate, or acetic acid.
-
If a single solvent doesn't work well, a solvent pair like ethanol/water or ethyl acetate/hexane can be effective. Dissolve the crude product in the minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until turbidity persists. Allow to cool slowly to form pure crystals.
-
-
Column Chromatography:
-
If recrystallization fails to yield a pure product, column chromatography is the next step.
-
A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[13]
-
Due to the colored nature of many of these compounds, the product band is often easily visualized on the column.
-
III. Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (High-Yield, Rapid Method)
This protocol is adapted from established procedures and is recommended for its efficiency and high yields.[1]
Reagents and Equipment:
-
Substituted Oxindole (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Ethanol (6 mL)
-
Piperidine (2-3 drops)
-
Microwave synthesizer
-
Sealed microwave reaction vessel
Procedure:
-
Combine the oxindole (1.0 mmol) and benzaldehyde (1.0 mmol) in a sealed microwave reaction vessel.
-
Add 6 mL of ethanol and 2-3 drops of piperidine.
-
Seal the vessel and place it in the microwave synthesizer.
-
Heat the reaction mixture to 110 °C for 30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product will typically precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid carefully with cold ethanol to remove any remaining impurities.
-
Dry the product under vacuum to obtain the pure this compound.
Protocol 2: Conventional Synthesis using Acetic Acid
This method is useful when a microwave synthesizer is not available or when dealing with substrates that may be sensitive to high temperatures.[8]
Reagents and Equipment:
-
Substituted Oxindole (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the oxindole (1.0 mmol) and benzaldehyde (1.0 mmol) in glacial acetic acid (5 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water. The product will precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove the acetic acid, followed by a wash with cold ethanol.
-
Dry the product under vacuum.
IV. Data Summary Table
The choice of catalyst and solvent can significantly impact the reaction yield. The following table summarizes typical conditions and expected outcomes.
| Catalyst (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Piperidine (cat.) | Ethanol | 110 (Microwave) | High | [1] |
| NaOH (20 mol%) | Solvent-free (Grinding) | Room Temp | 96-98 | [6][14] |
| Acetic Acid | Acetic Acid | Reflux | Moderate to High | [8] |
| KOH (20 mol%) | Solvent-free (Grinding) | Room Temp | ~85 | [14] |
V. References
-
Yin, J., et al. (2024). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry. Available at: --INVALID-LINK--
-
Chu, W., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of solvent on the Claisen-Schmidt reaction. Available at: --INVALID-LINK--
-
Perin, N., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Bioorganic Chemistry. Available at: --INVALID-LINK--
-
Chemistry university. (2021). Claisen Condensation: Solvent and Base Choice. YouTube. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Available at: --INVALID-LINK--
-
Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: --INVALID-LINK--
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of pharmaceutically relevant (E)‐3‐alkylideneindolin‐2‐one products. Available at: --INVALID-LINK--
-
El-Damasy, A. K., et al. (2021). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. RSC Advances. Available at: --INVALID-LINK--
-
Chu, W., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. PubMed. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. Available at: --INVALID-LINK--
-
Chu, W., et al. (2016). Design, Synthesis, and Characterization of 3‑(Benzylidene)indolin-2-one Derivatives as Ligands for α‑Synuclein Fibrils. ACS Figshare. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Metal-Free Synthesis of 2-Benzylideneindolin-3-ones via a Nucleophilic/Rearrangement/Azide-Alkene Cascade Reaction. Available at: --INVALID-LINK--
-
Asiri, A. M., et al. (2012). 3-[(E)-Benzylidene]indolin-2-one. Acta Crystallographica Section E. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Unexpected assembly of 2-benzylideneindolin-3-one 2a. Available at: --INVALID-LINK--
-
El-Damasy, A. K., et al. (2021). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. National Institutes of Health. Available at: --INVALID-LINK--
-
Zhang, M., et al. (2019). Synthesis of [13C2,15N]-1,3-2H-1-benzyl-(Z)-3-(benzylidene)indolin-2-one. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: --INVALID-LINK--
-
Chu, W., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. ACS Publications. Available at: --INVALID-LINK--
-
PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Available at: --INVALID-LINK--
-
Asiri, A. M., et al. (2012). 3-[(E)-Benzylidene]indolin-2-one. National Institutes of Health. Available at: --INVALID-LINK--
-
Scholars Research Library. (n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Available at: --INVALID-LINK--
-
Ukrinchuk, I., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. MDPI. Available at: --INVALID-LINK--
References
- 1. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. praxilabs.com [praxilabs.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Structure-Activity Relationship (SAR) of 3-Benzylideneindolin-2-one Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the synthesis and evaluation of 3-benzylideneindolin-2-one analogs. This molecular scaffold is recognized as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its core presence in a multitude of biologically active compounds.[1] Notably, derivatives of this class have been developed as potent kinase inhibitors, including the clinically approved drug Sunitinib, which targets vascular endothelial growth factor receptors (VEGFRs).[2] Beyond kinase inhibition, this versatile scaffold has demonstrated a wide range of biological activities, including antimicrobial effects and the ability to modulate protein aggregation.[3][4]
This guide is designed to provide practical, experience-driven solutions to common experimental hurdles encountered during the drug discovery process. It is structured into a troubleshooting section for immediate problem-solving and an FAQ section for broader conceptual questions.
Troubleshooting Guide
This section addresses specific, hands-on challenges in a question-and-answer format, focusing on causality and robust solutions.
Synthesis & Purification
Question 1: My Knoevenagel condensation reaction to synthesize the this compound core is suffering from very low yields. What are the common causes and how can I optimize the reaction?
Low yield in this cornerstone reaction is a frequent issue stemming from several factors. The reaction involves the condensation of a substituted oxindole with an aromatic aldehyde, typically catalyzed by a base.
Causality & Solutions:
-
Catalyst Choice and Stoichiometry: The most common catalyst is a weak base like piperidine, which facilitates the deprotonation of the oxindole at the C3 position, forming the reactive nucleophile.[5]
-
Troubleshooting: If the yield is low, ensure the piperidine is fresh. An insufficient amount will result in an incomplete reaction. Conversely, excess base can sometimes promote side reactions. Start with a catalytic amount (e.g., 2-3 drops for a 1 mmol scale reaction) and incrementally increase if necessary.[5] Some protocols may also use an acid catalyst or be performed in refluxing acetic acid.[3]
-
-
Reaction Conditions (Solvent, Temperature, and Time):
-
Troubleshooting: Ethanol is a common solvent as it effectively dissolves the reactants while allowing the product to precipitate upon formation, driving the reaction forward.[5] For stubborn reactions, consider switching to a higher-boiling solvent or using microwave irradiation. Microwave synthesis can dramatically reduce reaction times from hours to minutes (e.g., 30 minutes at 110 °C) and often improves yields by ensuring uniform heating.[5]
-
-
Reactant Purity: The purity of the starting oxindole and, particularly, the aldehyde is critical. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction.
-
Troubleshooting: Verify the purity of your aldehyde by NMR or use freshly purchased material. If necessary, purify the aldehyde by column chromatography or distillation before the reaction.
-
-
Work-Up Procedure: The product often precipitates directly from the reaction mixture upon cooling.
-
Troubleshooting: If precipitation is poor, try cooling the mixture in an ice bath or adding a small amount of cold water to induce crystallization. Ensure the product is thoroughly washed with cold ethanol to remove unreacted starting materials and catalyst.[5]
-
Table 1: Key Optimization Parameters for Knoevenagel Condensation
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Reactants | Substituted Oxindole, Benzaldehyde | Verify purity via NMR/LC-MS. Purify if necessary. | Impurities, especially oxidized aldehydes, will reduce yield. |
| Solvent | Ethanol | Try refluxing glacial acetic acid. | Ethanol allows product precipitation. Acetic acid can act as both solvent and catalyst.[3] |
| Catalyst | Piperidine (catalytic) | Titrate amount; ensure freshness. | Piperidine is the base that generates the required nucleophile.[5] |
| Temperature | Reflux (e.g., ~78°C in EtOH) | Use microwave irradiation (e.g., 110-140°C).[5] | Microwave heating provides rapid, uniform energy transfer, often improving yield and reducing time. |
| Time | 4-12 hours (Conventional) | 15-30 minutes (Microwave) | Shorter reaction times minimize the formation of degradation byproducts. |
Question 2: I am having difficulty with the purification of my final compound. It either streaks badly on a silica column or is poorly soluble in common chromatography solvents.
Purification challenges are often linked to the polarity and hydrogen-bonding capabilities of the substituents on your analog.
Causality & Solutions:
-
Silica Column Streaking: This is often caused by the acidic nature of silica gel interacting with basic nitrogen atoms in your molecule or the amide proton of the indolinone core.
-
Troubleshooting: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate).[6] This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Poor Solubility: The planar nature of the this compound core can lead to high lattice energy and poor solubility, especially with polar substituents like hydroxyl or nitro groups.
-
Troubleshooting: For column chromatography, try more polar solvent systems like dichloromethane/methanol.[6] If solubility remains an issue, recrystallization is a powerful alternative. Experiment with a range of solvent systems (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with water) to find one where your compound is soluble when hot but sparingly soluble when cold.
-
Question 3: My reaction produced a mixture of E and Z isomers. How can I separate them, and more importantly, how do I definitively assign the stereochemistry of each?
Due to the exocyclic double bond, this compound derivatives can exist as geometric isomers (E or Z).[5] Their formation ratio can be influenced by reaction conditions, and since they often have different biological activities, their separation and identification are crucial for accurate SAR studies.[3][7]
Causality & Solutions:
-
Separation: The E and Z isomers often have slightly different polarities and can be separated by careful chromatography.
-
Troubleshooting: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often the most effective method for separating isomers.[3] For larger scales, meticulous flash column chromatography with a shallow solvent gradient may also be successful. The E-isomer is typically the more thermodynamically stable and often the major product.[6]
-
-
Stereochemistry Assignment: The most reliable method for assigning the configuration is through 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY).
-
Protocol: In the Z-isomer, the proton on the exocyclic double bond is spatially close to the H4 proton on the indolinone ring. An NOE correlation will be observed between these two protons. In the E-isomer, no such correlation is seen. Instead, the exocyclic proton may show an NOE to the substituents on the benzylidene ring.[3]
-
Biological Assay & Stability
Question 4: My purified compounds are showing poor solubility in the aqueous buffers used for my biological assays. How can I get reliable data?
Compound insolubility is a major source of artifacts in biological screening, leading to underestimated potency and inconsistent results.
Causality & Solutions:
-
Stock Solution: Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Final Assay Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of DMSO is kept as low as possible, typically below 1% and ideally below 0.5%. High concentrations of DMSO can inhibit enzymes or affect cell health.
-
Solubility Check: Before measuring activity, perform a visual and, if possible, instrumental check for precipitation. A simple method is to prepare the highest assay concentration and inspect for cloudiness or particulates. For more rigorous analysis, techniques like nephelometry can quantify insolubility.
-
Use of Excipients: If solubility issues persist, consider the use of solubilizing agents like Tween-80 or cyclodextrins, but always run a control experiment to ensure the excipient itself does not interfere with your assay.
Question 5: I've separated the E and Z isomers, but I've noticed they interconvert in my DMSO stock solution over time. Is this a problem?
Yes, this is a significant problem. Isomerization in solution means that the biological activity you measure may not be from the pure isomer you started with, confounding your SAR analysis.[7] This interconversion can be catalyzed by light, temperature, or solvent polarity.[8]
Causality & Solutions:
-
Minimize Exposure: Protect your stock solutions and samples from light by using amber vials and covering them with foil. Store them at low temperatures (-20°C or -80°C).
-
Solvent Choice: While DMSO is standard, isomerization kinetics can be solvent-dependent.[7] If interconversion is rapid, consider preparing fresh solutions immediately before each experiment.
-
Monitor Purity: Periodically check the isomeric purity of your stock solutions via HPLC or ¹H NMR to understand the stability of your specific compounds under your storage conditions. For SAR, it is critical to know the isomeric ratio being tested.[7]
Frequently Asked Questions (FAQs)
Question 1: What are the most important structural features and general SAR principles for designing this compound analogs as kinase inhibitors?
While the optimal substitution pattern is target-specific, several general principles have emerged from extensive research.[2][9]
-
Indolin-2-one Core: This bicyclic system is the essential anchor, often forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[2]
-
Benzylidene Ring Substituents: This part of the molecule typically projects out towards the solvent-exposed region of the active site. The nature of substituents here heavily influences potency and selectivity. Hydroxyl and methoxy groups can form additional hydrogen bonds, while halogens can occupy hydrophobic pockets.[5]
-
Indolin-2-one Ring Substituents: Modifications at positions 5 and 6 of the indolinone ring can fine-tune activity and modulate physicochemical properties like solubility.[6]
-
N-Alkylation/Arylation: Substituting the nitrogen of the indolinone core can introduce new interaction points and has been shown to improve both affinity and selectivity for certain targets.[3][10]
-
E/Z Geometry: The geometry of the exocyclic double bond is critical. For many kinases, only one isomer (often the Z isomer for CDK2) can be accommodated in the active site, making stereochemistry a crucial determinant of activity.[7]
Question 2: How can I experimentally differentiate between an ATP-competitive and an allosteric kinase inhibitor?
This is a critical mechanistic question, as allosteric inhibitors can offer advantages in terms of selectivity and overcoming resistance.[5] The definitive experiment involves assessing the compound's inhibitory activity at varying concentrations of ATP.
-
Experimental Design: Set up your in vitro kinase assay and measure the IC₅₀ of your compound at a low (sub-Kₘ) ATP concentration and again at a high (saturating, e.g., 5-10x Kₘ) ATP concentration.
-
Interpreting Results:
-
ATP-Competitive Inhibitor: The IC₅₀ value will significantly increase as the ATP concentration increases. The inhibitor and ATP are competing for the same binding site, so more ATP is required to outcompete the inhibitor.[5]
-
Allosteric Inhibitor: The IC₅₀ value will be largely unaffected by the ATP concentration. The inhibitor binds to a different site on the kinase, so its activity is not in direct competition with ATP.[5]
-
Key Experimental Protocols & Visualizations
Protocol 1: Microwave-Assisted Synthesis of (E)-3-benzylideneindolin-2-one
This protocol is a general method adapted from published procedures.[5]
-
Preparation: To a 10 mL microwave reaction vessel, add the substituted indolin-2-one (1.0 mmol, 1.0 eq) and the corresponding substituted benzaldehyde (1.0 mmol, 1.0 eq).
-
Solvent and Catalyst: Add absolute ethanol (6 mL) and piperidine (2-3 drops).
-
Reaction: Seal the vessel and place it in a microwave synthesizer. Heat the mixture to 110 °C and hold for 30 minutes.
-
Work-Up: After the reaction, cool the vessel to room temperature. A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with a small amount of cold ethanol to remove residual reactants and catalyst.
-
Drying: Dry the purified product under a vacuum to yield the final compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Indolin-2-one
Welcome to the technical support center for the N-alkylation of indolin-2-one (oxindole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the complexities of this important transformation.
The N-alkylation of the indolin-2-one scaffold is a crucial reaction in medicinal chemistry, as this structural motif is present in numerous bioactive compounds and pharmaceutical agents.[1][2] However, achieving high yields and selectivity can be challenging due to the competing C3-alkylation and other potential side reactions. This guide will help you diagnose and solve common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of indolin-2-one, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of N-Alkylated Product
Question: I am observing very low conversion of my starting indolin-2-one, or no product formation at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common problem that can often be resolved by systematically evaluating your reaction setup and conditions.
Potential Causes & Solutions
-
Ineffective Deprotonation: The N-H proton of indolin-2-one must be removed to form the nucleophilic anion for the alkylation to proceed.
-
Solution 1: Choice of Base. For standard SN2 reactions with alkyl halides, a strong base like Sodium Hydride (NaH) is often effective.[3][4] For substrates with sensitive functional groups, weaker inorganic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be used, although they may require higher temperatures.[4]
-
Solution 2: Anhydrous Conditions. Strong bases like NaH are extremely sensitive to moisture. Ensure you are using anhydrous solvents and have flame-dried your glassware under an inert atmosphere (e.g., Nitrogen or Argon).[3][4] Any trace of water will quench the base, halting the reaction.
-
-
Poor Reagent Quality:
-
Solution: Ensure the purity of your indolin-2-one, alkylating agent, and solvents. Impurities can introduce side reactions or inhibit the desired transformation. Consider recrystallizing your starting material or purifying your solvent if necessary.[3]
-
-
Suboptimal Reaction Temperature:
-
Insufficient Reaction Time:
-
Solution: Monitor the reaction over time. Some N-alkylation reactions can be slow, especially with less reactive electrophiles or milder bases. An increase in reaction time from a few hours to 24 hours can sometimes significantly improve yields.[1]
-
-
Poor Solubility:
Issue 2: Poor Selectivity (Mixture of N- and C3-Alkylated Products)
Question: My reaction is producing a mixture of the desired N-alkylated product and the C3-alkylated isomer. How can I improve the N-selectivity?
Answer: Achieving high regioselectivity is a frequent challenge in the chemistry of indolin-2-ones due to the nucleophilic nature of the C3 position. The balance between N- and C-alkylation is highly dependent on the reaction conditions.
Potential Causes & Solutions
-
Reaction Conditions Favoring C3-Alkylation:
-
Solution 1: Optimize Base and Solvent System. Classical conditions for favoring N-alkylation involve using a strong base like NaH in a polar aprotic solvent such as DMF or THF.[3][4] This combination promotes the formation of the N-anion.
-
Solution 2: Phase-Transfer Catalysis (PTC). PTC is an excellent method for achieving selective N-alkylation.[3] This technique uses a catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogensulfate) to transport the indolin-2-one anion from a solid or aqueous phase into an organic phase to react with the alkylating agent, often leading to high N-selectivity.[7][8]
-
-
Steric and Electronic Effects:
-
Solution: Use of a Protecting Group. A robust strategy to prevent C3-alkylation is to temporarily protect this position. For example, a (N-methylpyrrol-2-yl)methylidene group can be installed at the C3 position, directing the alkylation exclusively to the nitrogen. This protecting group can then be removed under mild conditions.[1][2]
-
Issue 3: Formation of Dialkylated Products
Question: I am observing the formation of a product where both the nitrogen and the C3-carbon have been alkylated. How can I prevent this?
Answer: Dialkylation typically occurs when using highly reactive alkylating agents or when the reaction conditions are too harsh.
Potential Causes & Solutions
-
Excess of Alkylating Agent:
-
Solution: Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[4] Adding the alkylating agent slowly or dropwise to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation event.[4]
-
-
High Reactivity:
-
Solution: Lowering the reaction temperature can help to moderate the reactivity and prevent over-alkylation. Monitor the reaction closely and stop it as soon as the desired mono-N-alkylated product is formed.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases and solvents for the N-alkylation of indolin-2-one?
A1: The choice of base and solvent is critical and depends on the substrate and alkylating agent. A summary of common conditions is provided in the table below.
| Base | Common Solvents | Typical Use Case |
| NaH | DMF, THF | Standard conditions for SN2 reactions with alkyl halides; highly effective.[3][4] |
| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Milder conditions, suitable for substrates with sensitive functional groups.[1][4] |
| KOH, NaOH | Toluene, Water | Often used in Phase-Transfer Catalysis (PTC) systems.[7] |
Q2: Can I use alcohols as alkylating agents instead of alkyl halides?
A2: Yes, alcohols can be used as greener and more readily available alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology.[9] This typically requires a metal catalyst, such as those based on iron or ruthenium, to facilitate the process.[2][10]
Q3: How can I accelerate a slow N-alkylation reaction?
A3: If your reaction is sluggish, consider the following:
-
Use a more polar aprotic solvent like DMF or DMSO to better solvate the anion.[5]
-
Add a catalytic amount of Potassium Iodide (KI) when using an alkyl bromide or chloride. The iodide is a better leaving group and can accelerate the reaction via the Finkelstein reaction.[1][6]
-
Consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and often improves yields.[11][12][13]
Q4: How do I monitor the progress of my reaction?
A4: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of your starting material and the formation of the product. LC-MS can provide more definitive information about the masses of the components in your reaction mixture, helping to identify products and byproducts.[3]
Experimental Protocols & Data
General Protocol for N-Alkylation using Sodium Hydride
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
-
Reagents: Add the indolin-2-one (1.0 eq.) to the flask, followed by anhydrous DMF to dissolve it.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[4]
-
Alkylation: Add the alkylating agent (1.05-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Summary: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the N-benzylation of a protected indolin-2-one.
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield of N-alkylated product (%) |
| 1 | K₂CO₃ | DMF | 60 | 3 | 55 |
| 2 | TEA | DMF | 60 | 3 | 48 |
| 3 | K₂CO₃ | DMF | 60 | 24 | 71 |
Data synthesized from a study on the N-alkylation of protected oxindoles.[1] This data illustrates that for a weaker base like K₂CO₃, a longer reaction time can significantly improve the yield.
Visualizations
General N-Alkylation Workflow
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of 3-Benzylideneindolin-2-one Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-benzylideneindolin-2-one inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenge of off-target effects. By understanding the underlying principles and employing robust experimental design, you can enhance the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects with this compound kinase inhibitors?
A1: The this compound scaffold is a common pharmacophore in many kinase inhibitors that primarily target the ATP-binding site.[1] Off-target effects often arise due to the high degree of conservation in the ATP-binding pocket across the human kinome, which consists of over 500 kinases.[2] This structural similarity can lead to the inhibitor binding to and modulating the activity of unintended kinases.[2] Additionally, some inhibitors may bind to non-kinase proteins that have ATP-binding sites or other compatible structural features.[3] The specific substitutions on the benzylidene and indolinone rings determine the selectivity profile of each compound.[4]
Q2: How can I distinguish between on-target and off-target phenotypic effects in my cellular assays?
A2: Distinguishing on-target from off-target effects is a critical aspect of kinase inhibitor studies.[5] Several strategies can be employed to build a strong case for on-target activity:
-
Rescue Experiments: A powerful validation method involves rescuing the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.[5] This is often achieved by introducing a mutation in the kinase's gatekeeper residue, which can prevent inhibitor binding without abolishing kinase activity.
-
Dose-Response Correlation: A clear correlation between the inhibitor concentration required to inhibit the target kinase and the concentration that produces the cellular phenotype is a strong indicator of on-target activity.[5]
Q3: My this compound inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What are the likely causes?
A3: This discrepancy is a common challenge in drug discovery. Several factors can contribute to this observation:
-
Poor Cell Permeability: The inhibitor may have physicochemical properties, such as high polarity or a large molecular weight, that limit its ability to cross the cell membrane.
-
High Cellular ATP Concentration: The intracellular concentration of ATP is significantly higher (in the millimolar range) than the concentrations typically used in biochemical assays (in the micromolar range).[6] This high ATP concentration can outcompete ATP-competitive inhibitors, leading to a decrease in their apparent potency in cells.[6][7]
-
Drug Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein (MDR1), which actively transport the compound out of the cell, reducing its intracellular concentration.[8]
-
Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[5]
Q4: What is the significance of the E and Z isomers of this compound inhibitors?
A4: The double bond in the this compound scaffold allows for the existence of E and Z geometric isomers.[9][10] These isomers can have different biological activities and binding affinities for their targets. It has been shown that in solution and when exposed to light, the E and Z isomers can interconvert.[11] For some compounds, the Z-diastereomer has shown better docking on the targeted enzyme in silico.[9][10] It is crucial to characterize the isomeric composition of your inhibitor and, if possible, to test the pure isomers to understand their individual contributions to the observed biological effects.
Troubleshooting Guide
Issue 1: High background or inconsistent results in kinase activity assays.
Question: I am performing in vitro kinase assays to determine the IC50 of my this compound inhibitor, but I'm observing high background signal and variability between replicates. What could be the cause?
Answer: High background and inconsistent results in kinase assays can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Optimize Enzyme and Substrate Concentrations: Ensure that your assay is running under initial velocity conditions. This means that the enzyme concentration and reaction time are optimized so that less than 10-15% of the substrate is consumed.[12] Substrate depletion or product inhibition can lead to non-linear reaction rates and inaccurate IC50 values.[13]
-
Check Buffer and Reagent Quality: Prepare fresh buffers and ensure that all reagents, including ATP and the kinase itself, are within their expiration dates and have been stored properly.[5] Contaminated reagents can interfere with the assay.
-
Assess Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to precipitation and inaccurate concentrations. Visually inspect the solution for any precipitate. The concentration of the solvent (e.g., DMSO) should be kept consistent across all wells and at a level that does not impact kinase activity.[13]
-
Validate Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference.[13][14] If you are using a fluorescence-based assay, your compound might be autofluorescent, leading to a high background. Consider using an alternative assay format to confirm your results.
Workflow for Optimizing a Biochemical Kinase Assay
Caption: Workflow for biochemical kinase assay optimization.
Issue 2: Unexpected cellular phenotypes suggesting off-target activity.
Question: My this compound inhibitor is causing a cellular phenotype that is inconsistent with the known function of its primary target. How can I identify the potential off-target(s)?
Answer: Identifying the specific off-targets of your inhibitor is crucial for interpreting your results correctly. Several powerful techniques can be employed:
-
Kinome Profiling: This is the most comprehensive method to assess the selectivity of your inhibitor.[15] It involves screening your compound against a large panel of kinases (often hundreds) to determine its inhibitory activity against each.[16][17] This can be done through biochemical assays or binding assays.[6][16]
-
Chemical Proteomics: Techniques like affinity chromatography using an immobilized inhibitor can be used to pull down interacting proteins from cell lysates.[6][18] These interacting proteins can then be identified by mass spectrometry.
-
Computational Approaches: In silico methods, such as molecular docking and binding site similarity analysis, can predict potential off-targets based on the inhibitor's structure and the structures of known kinase binding sites.[19]
Comparative Data on Kinase Selectivity Profiling Methods
| Method | Principle | Throughput | Information Provided |
| Biochemical Kinase Panels | Measures inhibition of substrate phosphorylation by a large number of purified kinases.[16] | High | IC50 values, selectivity score.[14] |
| Competitive Binding Assays | Measures the displacement of a known ligand from the ATP-binding site of kinases.[6] | High | Dissociation constants (Kd), selectivity profile. |
| Affinity Chromatography-Mass Spectrometry | Uses an immobilized inhibitor to capture interacting proteins from cell lysates for identification by mass spectrometry.[6] | Medium | Identifies potential direct and indirect binding partners in a cellular context. |
| Thermal Shift Assays | Measures the change in the melting temperature of a kinase upon inhibitor binding.[6] | High | Identifies binding interactions and can be used for selectivity screening. |
Issue 3: Difficulty in confirming on-target engagement in a cellular context.
Question: I have identified a potent this compound inhibitor in biochemical assays, but I'm struggling to confirm that it engages its intended target within cells. What are the best methods for this?
Answer: Confirming target engagement in a cellular environment is a critical step to validate your inhibitor's mechanism of action.[14] Here are some recommended approaches:
-
Cellular Phosphorylation Assays: This method involves measuring the phosphorylation status of a direct downstream substrate of your target kinase in inhibitor-treated cells.[7][20] A decrease in substrate phosphorylation upon inhibitor treatment provides strong evidence of on-target activity.[21] This is often assessed by Western blotting or ELISA.[20][22]
-
NanoBRET™ Intracellular Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to its target kinase.[7][21] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal.[21]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of the target protein upon inhibitor binding in intact cells or cell lysates.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[8] Treat the cells with a range of concentrations of your this compound inhibitor for a predetermined time. Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to ensure equal loading.
Logical Flow for Confirming On-Target Engagement
Caption: Decision-making workflow for on-target validation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Photostability of 3-Benzylideneindolin-2-one Fluorescent Probes
Welcome to the technical support center for our 3-benzylideneindolin-2-one series of fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for maximizing the photostability of these versatile fluorophores in your imaging experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying photochemical principles, enabling you to generate high-quality, reproducible data.
Introduction to the Photostability of this compound Probes
The this compound scaffold is a robust platform for developing fluorescent probes due to its synthetic accessibility and tunable photophysical properties. However, like all fluorophores, these probes are susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to light.[1] A unique characteristic of this particular class of probes is their propensity for reversible E-Z photoisomerization around the exocyclic double bond, which can lead to a temporary loss of signal that may be mistaken for irreversible photobleaching.[2] Understanding and mitigating both of these processes is critical for successful long-term and quantitative fluorescence imaging.
This guide will walk you through common issues, their root causes, and actionable solutions to enhance the performance and longevity of your this compound probes.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: My fluorescent signal is rapidly fading during image acquisition.
Question: I've just started my time-lapse experiment, and my signal intensity is dropping significantly with each image I take. Is my probe photobleaching, and what can I do to stop it?
Answer: Rapid signal loss is a common and frustrating issue. It can be caused by either irreversible photobleaching or reversible photoswitching phenomena like E-Z isomerization. Here’s how to diagnose and address the problem:
Step 1: Differentiate Between Reversible Isomerization and Irreversible Photobleaching
The this compound core can undergo photoisomerization from the typically more fluorescent E-isomer to the less fluorescent Z-isomer upon light exposure.[3] This process is often reversible in the dark.
-
Diagnostic Test: Acquire an initial image. Illuminate a specific region of interest (ROI) with high-intensity light for a short period to induce signal loss. Then, leave the sample in the dark for several minutes to an hour and re-image the same ROI. If you observe a partial or full recovery of the fluorescent signal, E-Z isomerization is a significant contributor to your signal loss. If the signal does not recover, irreversible photobleaching is the primary issue.
Step 2: Mitigate E-Z Photoisomerization
If you've confirmed that photoisomerization is occurring, consider the following:
-
Minimize Light Exposure: The most effective strategy is to reduce the total photon dose delivered to your sample.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[4]
-
Decrease Exposure Time: Use the shortest possible camera exposure time.
-
Increase Time Intervals: For time-lapse imaging, increase the time between acquisitions to the maximum that still captures the biological event of interest. This allows more time for the probe to relax back to its fluorescent E-isomer state.
-
-
Optimize Your Imaging Environment:
-
Temperature: Lowering the temperature can sometimes slow down the rate of isomerization. However, be mindful of the potential effects on your biological sample.
-
Step 3: Combat Irreversible Photobleaching
If your signal loss is permanent, you are dealing with irreversible photobleaching. This process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically destroy the probe.[5]
-
Optimize Imaging Parameters (as above): Reducing light intensity and exposure time is the first and most crucial step to minimize photobleaching.[6]
-
Use Antifade Mounting Media: For fixed samples, incorporating an antifade reagent into your mounting medium is highly effective. These reagents work by scavenging ROS.[7]
-
Commercial Antifade Reagents: Products like VECTASHIELD®, ProLong™ Diamond, and Fluoroshield™ are readily available and optimized for various applications.[8]
-
Homemade Antifade Cocktails: You can prepare your own antifade mounting medium. Common active ingredients include:
-
n-propyl gallate (NPG): A highly effective antioxidant. A common recipe involves adding NPG to a glycerol-based mounting medium.[9][10]
-
Trolox: A water-soluble vitamin E analog that is effective at reducing photobleaching and can also be used in live-cell imaging.[11]
-
Ascorbic Acid (Vitamin C): Another potent antioxidant that can be added to imaging media to reduce phototoxicity and photobleaching, particularly in live-cell experiments.[12][13]
-
-
Protocol: Preparing a Simple n-Propyl Gallate Antifade Mounting Medium
-
Prepare a 10X PBS stock solution.
-
Create a 20% (w/v) stock solution of n-propyl gallate (Sigma-Aldrich, P3130) in an anhydrous solvent like dimethyl sulfoxide (DMSO).
-
In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of high-purity glycerol.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Aliquot and store at -20°C, protected from light.
-
For Live-Cell Imaging:
-
Deoxygenate Your Medium: The presence of oxygen is a major driver of photobleaching.[5] You can use enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or commercial reagents like ProLong™ Live Antifade Reagent.[14]
-
Add Antioxidants to the Medium: Supplementing your live-cell imaging medium with Trolox (0.1-1 mM) or ascorbic acid (submillimolar concentrations) can significantly improve probe stability.[8][11] Always perform control experiments to ensure these additives do not affect cell health or the biological process you are studying.
-
Issue 2: My signal is weak from the start, even before significant photobleaching.
Question: I've stained my cells according to the protocol, but the initial fluorescence is much dimmer than I expected. How can I improve the initial signal intensity?
Answer: A weak initial signal can be due to several factors, from probe selection and concentration to the imaging setup itself.
Step 1: Verify Probe and Staining Protocol
-
Probe Concentration: The optimal staining concentration can vary between cell types and experimental conditions. Perform a concentration titration to find the ideal balance between bright staining and low background.
-
Staining Time and Temperature: Ensure you are following the recommended incubation time and temperature for your specific probe and application.
-
Washing Steps: Insufficient washing can lead to high background fluorescence, which can make your specific signal appear dim. Conversely, excessive or harsh washing might remove the probe from its target.
Step 2: Optimize Your Microscope and Imaging Settings
-
Objective Lens: Use a high numerical aperture (NA) objective lens. A higher NA collects more light, resulting in a brighter image.
-
Filter Sets: Ensure your microscope's excitation and emission filters are well-matched to the spectral properties of your this compound probe. Mismatched filters can lead to inefficient excitation and/or poor collection of the emitted fluorescence.
-
Detector Settings: Increase the gain or exposure time on your camera or detector. However, be aware that increasing these parameters can also increase noise and accelerate photobleaching, so a careful balance is needed.
Step 3: Consider the Probe's Chemical Environment
-
pH and Polarity: The fluorescence of some this compound derivatives can be sensitive to the pH and polarity of their microenvironment. Ensure your imaging buffer or mounting medium has a pH that is optimal for your probe's fluorescence.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photobleaching for this compound probes?
A1: The primary mechanism of irreversible photobleaching is photooxidation.[5] When the fluorophore is excited by light, it can transition to a long-lived triplet state. In this state, it can transfer energy to molecular oxygen (O₂) to create highly reactive singlet oxygen (¹O₂).[5] Singlet oxygen and other reactive oxygen species (ROS) can then attack the chemical structure of the probe, cleaving covalent bonds and rendering it permanently non-fluorescent.[1] Additionally, as mentioned, reversible E-Z photoisomerization around the exocyclic double bond is a key contributor to transient signal loss in this class of probes.[2]
Q2: How does the chemical structure of a this compound probe affect its photostability?
A2: The photostability can be significantly influenced by the substituents on both the indolinone core and the benzylidene ring. While comprehensive structure-photostability studies for this specific scaffold are still emerging, general principles suggest:
-
Electron-donating and -withdrawing groups: The electronic properties of substituents can alter the energy levels of the excited states and the susceptibility of the molecule to photooxidation. For example, modifying the electron density on the benzylidene ring can influence the stability of the exocyclic double bond to both isomerization and oxidative cleavage.[15]
-
Steric Hindrance: Bulky substituents placed near the reactive sites of the fluorophore can sterically hinder the approach of molecular oxygen or other reactive species, thereby improving photostability.[16]
-
Extended Conjugation: While extending the π-conjugated system can shift the fluorescence to longer wavelengths, it may also introduce new pathways for photodegradation.
When selecting a probe, consider derivatives that have been specifically designed or noted for enhanced photostability.
Q3: Are there any trade-offs when using antifade reagents?
A3: Yes, while highly beneficial, antifade reagents can have some drawbacks. Some, like p-phenylenediamine, can reduce the initial fluorescence intensity (quenching) even as they slow the rate of fading.[17] In live-cell imaging, high concentrations of antioxidants can be cytotoxic or may perturb the normal redox state of the cell. Therefore, it is crucial to titrate the concentration of any antifade agent and perform appropriate controls to ensure it is not adversely affecting your experiment.
Q4: How can I quantitatively measure the photostability of my probe?
A4: A common method is to measure the photobleaching half-life (t₁/₂). This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under constant illumination.
Protocol: Measuring Photobleaching Half-Life
-
Prepare your sample as you would for your experiment.
-
Select a region of interest (ROI) that is representative of your staining.
-
Acquire a time-lapse series of images under constant illumination, using the same settings you plan to use for your experiment.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
-
The time at which the intensity drops to 50% is the photobleaching half-life.
This allows you to quantitatively compare the photostability of different probes or the effectiveness of different antifade strategies.
Part 3: Visualizations and Workflows
Diagram: Key Pathways of Signal Loss
The following diagram illustrates the two primary mechanisms leading to a decrease in fluorescence signal for this compound probes.
Caption: Mechanisms of fluorescence signal loss for this compound probes.
Workflow: Systematic Troubleshooting of Signal Fading
This workflow provides a step-by-step process for diagnosing and resolving issues with signal stability.
Caption: A logical workflow for troubleshooting signal fading issues.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8 – Microscopy and Imaging Center [microscopy.tamu.edu]
- 5. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 8. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substituent screening effect on single-molecule photostability: comparison of three differently substituted porphycenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low reproducibility in 3-Benzylideneindolin-2-one experiments
Welcome to the technical support center for the synthesis and handling of 3-benzylideneindolin-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Low reproducibility in these experiments can be a significant source of frustration, leading to delays in research and development. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve consistent and reliable results.
Introduction: The Challenge of Reproducibility
The synthesis of 3-benzylideneindolin-2-ones, typically achieved through a Knoevenagel condensation, is a cornerstone reaction in medicinal chemistry. These scaffolds are prevalent in a multitude of biologically active compounds, including kinase inhibitors used in oncology.[1][2][3][4] However, the seemingly straightforward nature of this reaction belies several critical variables that can dramatically impact yield, purity, and isomeric ratio, leading to poor reproducibility. Common issues include incomplete reactions, formation of side products, and difficulties in purification and isolation.[5] Furthermore, the potential for E/Z isomerization adds another layer of complexity, as the biological activity of the isomers can differ significantly.[1][2][6]
This guide will systematically address these challenges, providing a logical framework for troubleshooting and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are one of the most common problems and can stem from several sources.[5] A systematic approach is crucial for pinpointing the root cause.
-
Causality: The Knoevenagel condensation is a base-catalyzed reaction involving the deprotonation of an active methylene compound (in this case, the C3 of the indolin-2-one ring), followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration.[7] The efficiency of each step is highly dependent on the reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Choice and Concentration: The choice of base catalyst is critical. While piperidine is commonly used, its concentration must be optimized.[3][8]
-
Too little catalyst: The reaction will be slow or may not go to completion.
-
Too much or too strong a base: This can lead to undesired side reactions, such as the self-condensation of the aldehyde.[5]
-
-
Solvent Polarity and Aprotic vs. Protic Nature: The solvent plays a significant role in stabilizing intermediates and influencing reaction rates.[9][10][11]
-
Polar protic solvents like ethanol can facilitate the initial addition step but may hinder the final dehydration step.
-
Aprotic polar solvents such as DMF can be effective, but their high boiling points can complicate product isolation.
-
Non-polar solvents like toluene, often used with a Dean-Stark trap to remove water, can drive the reaction towards the product by Le Chatelier's principle.[5]
-
-
Reaction Temperature and Time: These parameters are interdependent. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the indolin-2-one or the benzaldehyde derivative can inhibit the catalyst or participate in side reactions, lowering the yield of the desired product. Ensure the purity of your starting materials before beginning the reaction.
-
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these side products?
The formation of multiple products is a clear indicator of side reactions or incomplete conversion.
-
Causality: Besides the desired this compound, other species can be present in the reaction mixture. These can include unreacted starting materials, intermediates of the Knoevenagel condensation, or products from competing reactions.
-
Troubleshooting Workflow:
[6][12][13] 3. Aldol Adduct Intermediate: The initial product of the reaction is a β-hydroxy intermediate, which then undergoes dehydration. Under certain conditions, this intermediate may be stable enough to be observed on a TLC plate. 4. Bis-Adducts: In some cases, a second molecule of the active methylene compound can react with the initial Knoevenagel product, leading to the formation of bis-adducts. [14]
Q3: My purified product is a mixture of E and Z isomers. How can I control the stereoselectivity or separate the isomers?
Controlling and characterizing the stereochemistry is often critical for biological applications.
-
Causality: The E isomer is generally the thermodynamically more stable product and is often formed preferentially. [15][16]However, the energy barrier for isomerization may be low enough for a mixture to form under thermal or photochemical conditions. [6][12]The Z isomer can sometimes be favored under specific conditions or with certain catalysts.
-
Strategies for Control and Separation:
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the isomer ratio. [2]Experiment with a range of solvents from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene).
-
Temperature: Lower reaction temperatures may favor the kinetic product, while higher temperatures will favor the thermodynamic product.
-
-
Catalyst Selection: While piperidine is common, other catalysts like porcine pancreas lipase (PPL) have been reported to give high selectivity for the E isomer. [15] 3. Purification:
-
Column Chromatography: Separation of E/Z isomers by standard silica gel chromatography can be challenging. [4]Careful selection of the eluent system and using a high-performance column may be necessary. In some specific cases, particularly with nitro-substituted analogs, separation by flash chromatography has been successful. [17] * Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be an effective method for separation.
-
-
Isomerization Post-Synthesis: It is possible to isomerize a mixture to enrich one isomer. For example, photo-isomerization using a microfluidic reactor has been shown to convert the E isomer to the Z isomer. [6][12][13]
-
Q4: How can I confirm the stereochemistry of my final product?
Unambiguous determination of the E/Z configuration is essential.
-
NMR Spectroscopy: 1D and 2D NMR techniques are powerful tools for assigning stereochemistry.
-
1H NMR: The chemical shifts of the vinylic proton and the protons on the aromatic rings can be diagnostic. For example, in the Z-isomer, the vinylic proton often experiences a deshielding effect due to its proximity to the carbonyl group, resulting in a downfield shift compared to the E-isomer. [1] * NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive. For the Z-isomer, a cross-peak will be observed between the vinylic proton and the proton at the C4 position of the indolin-2-one ring. In the E-isomer, a cross-peak is expected between the protons on the benzylidene ring and the C4 proton of the indolin-2-one. [1][17]
-
Detailed Experimental Protocols
To ensure a higher degree of reproducibility, it is crucial to follow standardized and well-documented protocols.
Protocol 1: General Synthesis of this compound (Piperidine-Catalyzed)
This protocol provides a reliable starting point for the synthesis.
-
Materials:
-
Indolin-2-one (1.0 eq)
-
Substituted Benzaldehyde (1.0 - 1.2 eq)
-
Piperidine (0.1 - 0.2 eq)
-
Ethanol (or Toluene)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indolin-2-one and the substituted benzaldehyde.
-
Add ethanol as the solvent.
-
Add piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. [3] 7. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis with Azeotropic Water Removal
This modification is useful for driving the reaction to completion, especially with less reactive substrates.
-
Apparatus: A round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.
-
Procedure:
-
Combine the indolin-2-one, benzaldehyde, and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and TLC analysis indicates the consumption of starting materials. [5] 4. Work up the reaction as described in Protocol 1.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Catalyst | Piperidine (0.1-0.2 eq) | A weak base that effectively catalyzes the reaction without promoting significant side reactions. [3][8] |
| Solvent | Ethanol or Toluene | Ethanol is a good general-purpose solvent. Toluene with a Dean-Stark trap is effective for removing water and driving the equilibrium. [5][9] |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. Monitor for potential side product formation at high temperatures. |
| Monitoring | TLC | Essential for determining reaction completion and identifying the presence of side products. |
| Purification | Recrystallization/Column Chromatography | Recrystallization is often effective for obtaining a pure product if a suitable solvent is found. Column chromatography may be necessary to separate isomers or remove impurities. [4] |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for consistent execution.
Caption: General experimental workflow for this compound synthesis.
By carefully considering the factors outlined in this guide and adhering to robust experimental protocols, researchers can significantly improve the reproducibility of their this compound syntheses, leading to more reliable and efficient progress in their research and development endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. E – Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05288D [pubs.rsc.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Benzylideneindolin-2-one for Preclinical Studies
Welcome to the technical support center for the scale-up synthesis of 3-benzylideneindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and reproducible synthesis of this compound for preclinical evaluation.
I. Overview of the Synthesis: The Knoevenagel Condensation
The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound (indolin-2-one, also known as oxindole) with a carbonyl compound (benzaldehyde).[2] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated product.[2]
The choice of catalyst is crucial; weak bases like piperidine or pyridine are often employed to prevent self-condensation of the aldehyde.[1][2][3] The reaction can be carried out in various solvents, including ethanol and acetic acid, often with heating to drive the reaction to completion.[1][4]
II. Troubleshooting Guide: From Bench to Preclinical Scale
This section addresses specific issues you may encounter during the scale-up synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly lower on a larger scale compared to my small-scale experiments. What are the likely causes and how can I improve it?
Answer: A drop in yield during scale-up is a common challenge. Several factors can contribute to this:
-
Inefficient Mixing: In larger reaction vessels, achieving uniform mixing of reactants and catalyst can be difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction and side product formation.
-
Solution: Employ mechanical stirring with an appropriately sized and shaped impeller to ensure efficient mixing. For very large-scale reactions, consider the use of baffles in the reactor to improve turbulence.
-
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the scale increases, making heat transfer less efficient. Exothermic reactions can become difficult to control, leading to side reactions, while endothermic reactions may not reach the optimal temperature for completion.
-
Solution: Monitor the internal reaction temperature closely. Use a reactor with a heating/cooling jacket for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to manage the heat generated.
-
-
Incomplete Dehydration: The final step of the Knoevenagel condensation is the elimination of water.[2] On a larger scale, removing this water can be less efficient, potentially leading to a reversible reaction and lower yields.
-
Solution: If the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water as it is formed.[5]
-
Question 2: I am observing the formation of a significant amount of a side product that was not present in my small-scale trials. How do I identify and minimize it?
Answer: The appearance of new impurities on scale-up is often related to longer reaction times or localized high concentrations of reactants or catalyst.
-
Common Side Reactions:
-
Self-condensation of Benzaldehyde: If a strong base is used or if there are localized high concentrations of the base, benzaldehyde can undergo a Cannizzaro reaction or other self-condensation pathways.[3]
-
Michael Addition: The product, this compound, is a Michael acceptor. A second molecule of the indolin-2-one enolate can potentially add to the double bond, leading to a dimeric impurity.[3]
-
-
Identification and Mitigation:
-
Characterization: Isolate the impurity using chromatography and characterize it by NMR and mass spectrometry to determine its structure.
-
Minimization Strategies:
-
Catalyst Choice: Use a weak base catalyst like piperidine or pyridine to minimize self-condensation of the aldehyde.[1][3]
-
Stoichiometry Control: Use a slight excess of the benzaldehyde to ensure the complete consumption of the more valuable indolin-2-one and to minimize the potential for Michael addition of the indolin-2-one enolate to the product.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts due to prolonged reaction times.
-
-
Question 3: My final product is a mixture of E and Z isomers. How can I control the stereoselectivity of the reaction or separate the isomers?
Answer: The formation of both E and Z isomers is possible due to the exocyclic double bond.[1][5] The E isomer is generally the thermodynamically more stable and, therefore, the major product.[1][6]
-
Controlling Stereoselectivity:
-
Reaction Conditions: In some cases, the choice of solvent and catalyst can influence the E/Z ratio. It is recommended to perform small-scale screening experiments to optimize for the desired isomer.[5]
-
Isomerization: It is possible to isomerize the mixture to favor the more stable isomer. This can sometimes be achieved by heating the mixture in the presence of a catalytic amount of acid or base, or through photochemical methods.[5][7]
-
-
Separation of Isomers:
-
Chromatography: Flash column chromatography is often effective for separating E and Z isomers on a smaller scale. For larger quantities, preparative HPLC may be necessary. The choice of the stationary and mobile phases will be critical for achieving good separation.
-
Crystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable purification method.
-
Question 4: The purification of my product by column chromatography is difficult and not scalable. Are there alternative purification strategies?
Answer: Relying solely on chromatography for large-scale purification can be costly and time-consuming.
-
Scalable Purification Techniques:
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. A systematic screening of different solvents and solvent mixtures is essential to find conditions that provide high recovery and purity.
-
Trituration/Slurrying: Suspending the crude product in a solvent in which the desired product has low solubility, while impurities are more soluble, can be an effective purification step. The solid product is then collected by filtration.
-
Acid-Base Extraction: If there are acidic or basic impurities, an aqueous acid-base wash of the crude product dissolved in an organic solvent can be a simple and effective preliminary purification step.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic procedure for this compound?
A common procedure involves reacting equimolar amounts of indolin-2-one and benzaldehyde in a suitable solvent like ethanol or acetic acid.[1][4] A catalytic amount of a weak base, such as piperidine, is added, and the mixture is heated to reflux for several hours.[1][4] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified, typically by recrystallization.[1]
Q2: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities. The chemical shifts of the vinylic proton and the protons on the aromatic rings are characteristic.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q3: What are the key safety considerations for the scale-up synthesis of this compound?
-
Reagent Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvent Safety: Be aware of the flammability of organic solvents like ethanol and handle them away from ignition sources.
-
Reaction Monitoring: As reactions are scaled up, they can become more energetic. Monitor the reaction temperature closely, especially during the initial stages. Have an appropriate cooling bath or fire extinguisher readily available.
IV. Visualizations and Protocols
Reaction Workflow
Caption: General workflow for the scale-up synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common scale-up issues.
Experimental Protocol: Representative Scale-up Synthesis
Table 1: Reagents and Quantities
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Indolin-2-one | 133.15 | 100 g | 0.75 |
| Benzaldehyde | 106.12 | 88 g (84 mL) | 0.83 |
| Piperidine | 85.15 | 6.4 g (7.4 mL) | 0.075 |
| Ethanol (200 proof) | 46.07 | 1 L | - |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a condenser, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: To the reactor, add indolin-2-one (100 g, 0.75 mol) and ethanol (1 L). Stir the mixture to obtain a suspension.
-
Addition of Reactants: Add benzaldehyde (88 g, 0.83 mol) to the suspension, followed by the addition of piperidine (6.4 g, 0.075 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound.
V. References
-
Zhang, M., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry, 58(15), 6002-6017. --INVALID-LINK--
-
Zhang, M., et al. (2015). Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. National Institutes of Health. --INVALID-LINK--
-
PubMed. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. --INVALID-LINK--
-
ACS Publications. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. --INVALID-LINK--
-
ACS Figshare. (2016). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. --INVALID-LINK--
-
National Institutes of Health. (2024). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. --INVALID-LINK--
-
PubMed. (2019). Synthesis of [13C2,15N]-1,3-2H-1-benzyl-(Z)-3-(benzylidene)indolin-2-one. --INVALID-LINK--
-
National Institutes of Health. (2022). Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies. --INVALID-LINK--
-
PubMed. (2024). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yields in Knoevenagel condensation. --INVALID-LINK--
-
ResearchGate. (2021). Optimization of reaction conditions for preparation of 3a. --INVALID-LINK--
-
ResearchGate. (2020). Optimization of reaction conditions a. --INVALID-LINK--
-
National Institutes of Health. (2023). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. --INVALID-LINK--
-
National Institutes of Health. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. --INVALID-LINK--
-
ResearchGate. (2021). Metal-Free Synthesis of 2-Benzylideneindolin-3-ones via a Nucleophilic/Rearrangement/Azide-Alkene Cascade Reaction. --INVALID-LINK--
-
ResearchGate. (2020). Optimization of the reaction conditions for asymmetric [3+2] cycloaddition of VEC 1a with 2-benzylidene-1,3-indandione 2a. --INVALID-LINK--
-
ResearchGate. (2021). Synthetic approaches to 2-alkylideneindolin-3-ones. --INVALID-LINK--
-
Taylor & Francis Online. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. --INVALID-LINK--
-
National Institutes of Health. (2023). Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. --INVALID-LINK--
-
Wikipedia. (n.d.). Knoevenagel condensation. --INVALID-LINK--
-
ResearchGate. (2012). 3-[(E)-Benzylidene]indolin-2-one. --INVALID-LINK--
-
RSC Publishing. (2014). E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. --INVALID-LINK--
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. --INVALID-LINK--
-
Reddit. (2022). Two questions about the Knoevenagel reaction. --INVALID-LINK--
-
National Institutes of Health. (2012). 3-[(E)-Benzylidene]indolin-2-one. --INVALID-LINK--
-
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BenchChem. (2025). Scale-up considerations for the synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one. --INVALID-LINK--
-
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Validation & Comparative
A Comparative Guide to the Biological Activity of (E)- and (Z)-3-Benzylideneindolin-2-one Isomers
Abstract
The 3-benzylideneindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant antiproliferative and kinase-inhibiting properties. The exocyclic double bond at the 3-position gives rise to geometric (E/Z) isomerism, a critical stereochemical feature that can profoundly influence biological activity. This guide provides an in-depth comparison of the E and Z isomers of this compound derivatives, detailing their synthesis, stereochemical assignment, and differential effects on cancer cell viability and cell cycle progression. We present experimental methodologies and comparative data, highlighting the structural nuances that dictate their distinct biological profiles and underscoring the importance of stereoisomeric purity in drug development.
Introduction: The Critical Role of Stereochemistry
In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function.[1] Isomers, compounds with the same molecular formula but different structures, can exhibit vastly different pharmacological effects.[2] Geometric isomers, arising from restricted rotation around a double bond, are designated as E (entgegen, opposite) or Z (zusammen, together) based on the priority of substituents.[3] This seemingly subtle difference in spatial arrangement can dramatically alter how a molecule interacts with its biological target, such as the active site of an enzyme.[1]
The this compound core is found in several potent kinase inhibitors, including the FDA-approved drug Sunitinib.[4] These molecules often function by competing with ATP for binding to the kinase active site, thereby blocking signal transduction pathways that drive cell proliferation.[5] Research has shown that for many kinase inhibitors of this class, the Z-isomer is the biologically active conformation, even if the E-isomer is more stable in solution.[5] This guide will explore the synthesis, characterization, and comparative biological evaluation of a representative E/Z isomeric pair to provide researchers with a practical framework for investigating these important compounds.
Synthesis and Stereochemical Assignment
The synthesis of this compound derivatives is most commonly achieved through a Knoevenagel condensation of an appropriate oxindole with a substituted benzaldehyde.[6] This reaction, while effective, often yields a mixture of E and Z isomers, necessitating careful separation and characterization.[7]
Experimental Protocol: Synthesis of (E/Z)-3-(4-nitrobenzylidene)indolin-2-one
This protocol describes a typical Knoevenagel condensation to produce a mixture of the E and Z isomers of 3-(4-nitrobenzylidene)indolin-2-one, a common derivative studied for its biological activity.
Materials:
-
Indolin-2-one (Oxindole)
-
4-Nitrobenzaldehyde
-
Piperidine
-
Ethanol (Absolute)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a solution of indolin-2-one (1 mmol) in 15 mL of absolute ethanol, add 4-nitrobenzaldehyde (1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 90°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-5 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The resulting solid is a mixture of E and Z isomers.
Isomer Separation and Resolution
The separation of the E/Z mixture is a critical step. While some derivatives can be challenging to resolve due to interconversion in solution, column chromatography is a standard method for obtaining the pure isomers.[8]
Protocol: Isomer Separation by Column Chromatography
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude E/Z mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Once the solvent has evaporated, carefully load the dried silica onto the top of the packed column.
-
Elute the column with a solvent gradient, typically starting with a low polarity mixture (e.g., 90:10 hexane/ethyl acetate) and gradually increasing the polarity.[8]
-
Collect fractions and monitor them by TLC to identify those containing the separated E and Z isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated E- and Z-isomers.
Stereochemical Assignment: The Power of NMR Spectroscopy
Unambiguous assignment of the E and Z configuration is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[5][9]
-
¹H NMR Spectroscopy: The chemical environment of the vinylic proton and the protons on the benzylidene ring differs significantly between the two isomers. Due to the anisotropic effect of the carbonyl group in the indolin-2-one ring, key protons are shielded or deshielded.
-
Z-isomer: The vinylic proton is deshielded (appears at a downfield shift, ~8.25 ppm) due to its proximity to the carbonyl group.[5]
-
E-isomer: The ortho-protons (H-2' and H-6') of the benzylidene ring are shielded (appear at an upfield shift, ~7.82 ppm) as they are positioned away from the carbonyl group. The vinylic proton appears more upfield (~7.9 ppm) compared to the Z-isomer.[5]
-
-
2D-NOESY Spectroscopy: This technique identifies protons that are close in space, providing definitive proof of configuration.[5][9]
-
Z-isomer: A cross-peak (NOE interaction) is observed between the vinylic proton and the H-4 proton of the indolin-2-one ring, as they are on the same side of the molecule.[5]
-
E-isomer: An NOE interaction is observed between the ortho-protons (H-2', H-6') of the benzylidene ring and the H-4 proton of the indolin-2-one ring.[5]
-
Figure 1: Workflow for synthesis, separation, and analysis of E/Z isomers.
Comparative Biological Activity
The geometric configuration of 3-benzylideneindolin-2-ones dictates their interaction with biological targets, leading to significant differences in activity. Here, we compare their antiproliferative effects and impact on the cell cycle.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., SW620 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pure E- and Z-isomers in culture medium. Replace the existing medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS/HCl mixture) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each isomer.
Comparative Data: While direct head-to-head IC₅₀ values for a single pair of separated E/Z isomers are sparsely reported in single publications, the collective evidence points towards differential activity. For example, studies on related kinase inhibitors consistently show that the Z-isomer is the more potent form.[5] In contrast, a study focused on developing allosteric Aurora A kinase inhibitors reported potent activity for a series of (E)-isomers.[12]
| Isomer Configuration | Representative Target | Reported Activity (IC₅₀) | Reference |
| Z-Isomer | Cyclin-Dependent Kinase 2 (CDK2) | Predicted to have better docking and higher activity | [5][13] |
| E-Isomer | Aurora A Kinase | AK34: 1.68 µM | [12] |
| Z,E-Isomer | α-Synuclein Fibrils | Identified as the more active regioisomer in diene analogues | [14] |
This table synthesizes findings from multiple studies to illustrate the general trend of differential activity.
Mechanism of Action: Cell Cycle Analysis
To understand how these isomers inhibit proliferation, their effect on cell cycle progression can be analyzed by flow cytometry using propidium iodide (PI) staining.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells (e.g., SW620) in 6-well plates and treat them with the IC₅₀ concentration of the E-isomer, Z-isomer, and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol, added dropwise while vortexing, and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A potent inhibitor of a cell cycle kinase like CDK2 or Aurora A would be expected to cause an accumulation of cells in a specific phase (e.g., G1/S or G2/M arrest).
Structural Basis of Differential Activity and Pathway Modulation
The observed differences in biological activity can be attributed to the distinct three-dimensional shapes of the E and Z isomers, which govern their ability to fit into the ATP-binding pocket of target kinases.
-
Z-Isomer Advantage in Orthosteric Inhibition: In many kinase inhibitors, the Z-configuration is crucial for forming key hydrogen bonds with the hinge region of the kinase domain. For instance, in silico docking studies on CDK2 have shown that the Z-diastereomer allows for a more favorable binding pose compared to the E-isomer.[5] This optimal fit leads to stronger inhibition of the kinase and more potent antiproliferative effects. The E-isomer, with its different orientation, may be sterically hindered from achieving the same critical interactions.
-
Modulation of Cell Cycle Signaling: By differentially inhibiting key cell cycle kinases, the E and Z isomers can induce distinct cellular outcomes.
-
CDK2 Inhibition (Primarily Z-isomer): CDK2 is essential for the transition from the G1 to the S phase of the cell cycle. Potent inhibition by the Z-isomer would block this transition, leading to an accumulation of cells in the G1 phase (G1 arrest).
-
Aurora A Kinase Inhibition (E- or Z-isomer): Aurora A is a key regulator of mitosis (M phase). Inhibition of this kinase disrupts spindle formation, leading to an accumulation of cells in the G2/M phase (G2/M arrest) and can ultimately trigger apoptosis.[12]
-
Figure 2: Differential inhibition of cell cycle kinases by E and Z isomers.
Discussion and Future Perspectives
The evidence strongly indicates that the geometric isomerism of 3-benzylideneindolin-2-ones is a critical factor in their biological activity. For orthosteric kinase inhibitors of this class, the Z-isomer often demonstrates superior potency due to a more favorable conformation for binding within the ATP pocket. However, as seen with allosteric inhibitors of Aurora A, the E-isomer can also be highly active.[12] This highlights the necessity of separating and individually testing each isomer during the drug discovery process. Relying on data from isomeric mixtures can be misleading and may obscure the true potential of a lead compound.
Future research should focus on:
-
Co-crystallization Studies: Obtaining X-ray crystal structures of both E and Z isomers bound to their respective kinase targets would provide definitive structural evidence for the observed activity differences.[7]
-
Isomeric Stability and Interconversion: Investigating the kinetics of E/Z interconversion under physiological conditions is crucial, as the less active isomer could potentially convert to the more active form in vivo.[5]
-
Systematic SAR Studies: Synthesizing and testing pure E and Z isomers with a wide range of substitutions will allow for the development of more precise structure-activity relationships for each isomeric series, guiding the design of more potent and selective drug candidates.
By embracing the complexity of stereochemistry, researchers can unlock the full therapeutic potential of the this compound scaffold and develop more effective targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-[(E)-Benzylidene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inversion kinetics of some E/ Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Validation of 3-Benzylideneindolin-2-one as an Allosteric Inhibitor of Aurora A Kinase
Introduction: Beyond the ATP Pocket – The Rationale for Allosteric Inhibition of Aurora A
Aurora A kinase (AURKA) is a master regulator of mitotic progression, with critical roles in centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Its overexpression is a hallmark of many cancers, making it a prime therapeutic target. For years, drug development has focused on ATP-competitive inhibitors, which target the highly conserved catalytic site. A prime example is Alisertib (MLN8237), a potent inhibitor that has shown clinical activity.[3][4][5] However, the conservation of the ATP-binding pocket across the human kinome presents challenges for inhibitor selectivity, potentially leading to off-target effects.
Allosteric inhibition offers a paradigm shift.[6] Instead of competing with ATP, allosteric inhibitors bind to topographically distinct sites, inducing conformational changes that inactivate the kinase.[7][8] This approach can yield highly specific inhibitors with novel mechanisms of action. AURKA's activity is naturally modulated allosterically by its binding partner, TPX2, which stabilizes the active conformation.[7][9] Targeting this regulatory interface or other identified allosteric pockets provides a compelling strategy to achieve selective AURKA inhibition.[10]
This guide focuses on the validation of a promising chemical scaffold, 3-Benzylideneindolin-2-one , as a novel allosteric inhibitor of Aurora A. Recent studies have identified derivatives of this scaffold as potent, non-ATP competitive inhibitors of AURKA, with lead compounds showing high affinity and strong enzymatic inhibition.[11][12] We will outline a comprehensive, field-proven workflow to rigorously validate this class of compounds, from initial biochemical characterization to cellular target engagement and phenotypic outcomes.
The Aurora A Signaling Pathway and Points of Inhibition
To understand the impact of our inhibitor, we must first visualize the context in which Aurora A operates. The following diagram illustrates the canonical activation pathway of Aurora A during the G2/M phase of the cell cycle and highlights the distinct mechanisms of ATP-competitive versus allosteric inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. biorxiv.org [biorxiv.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Benzylideneindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, the 3-benzylideneindolin-2-one scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. These compounds, characterized by their synthetic tractability and diverse biological activities, have shown promise in targeting a range of kinases implicated in cancer progression. However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of this compound derivatives, offering experimental insights to inform rational drug design and development.
The Imperative of Cross-Reactivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding site, achieving absolute selectivity for a single kinase is a formidable challenge. Cross-reactivity, or the interaction of a drug with unintended targets, is a critical consideration in drug development. A comprehensive understanding of a compound's selectivity profile is paramount for:
-
Predicting Potential Toxicities: Off-target inhibition can disrupt essential signaling pathways, leading to adverse effects.
-
Uncovering Novel Therapeutic Applications: Unintended interactions may reveal new therapeutic opportunities for a compound.
-
Informing Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact selectivity is crucial for optimizing lead compounds.
-
Rational Design of Combination Therapies: Knowledge of a drug's complete target profile can guide the development of synergistic drug combinations.
This guide will delve into the experimental methodologies used to assess the cross-reactivity of this compound derivatives and present a comparative analysis of key examples from this chemical class.
Probing the Kinome: A Toolkit for Assessing Cross-Reactivity
A variety of experimental approaches are employed to determine the selectivity of kinase inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of a compound's ability to inhibit the activity of a purified kinase. These in vitro methods are essential for initial screening and detailed characterization of inhibitor-kinase interactions.
Common Biochemical Assay Formats:
-
Radiometric Assays: These traditional assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. While highly sensitive and direct, they involve the handling of radioactive materials.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal. They offer a non-radioactive, high-throughput alternative.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and fluorescence polarization utilize fluorescently labeled substrates or antibodies to detect kinase activity. These methods are well-suited for high-throughput screening.
-
Mobility Shift Assays: These assays, often performed on microfluidic chips, separate phosphorylated and unphosphorylated substrates based on changes in their electrophoretic mobility. They provide a direct measure of substrate conversion with high precision.
-
Competitive Binding Assays (e.g., KINOMEscan™): This powerful technique measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, providing a measure of the compound's affinity (Kd) for each kinase. This method does not require ATP and can identify both active and inactive state binders.
Experimental Workflow: A Generalized Kinase Profiling Cascade
Caption: A typical workflow for kinase inhibitor profiling.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for validating biochemical findings and understanding a compound's effects in a more physiologically relevant setting.
Key Cell-Based Assay Platforms:
-
Target Engagement Assays: Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) directly measure the binding of a compound to its target kinase within living cells, providing insights into target occupancy and residence time.
-
Cellular Phosphorylation Assays: These assays, often performed using techniques like Western blotting, ELISA, or antibody arrays, measure the phosphorylation status of a kinase's downstream substrates. A reduction in substrate phosphorylation upon compound treatment indicates target inhibition.
-
Cellular Proliferation and Viability Assays: These assays assess the overall effect of a compound on cell growth and survival. While not target-specific, they are essential for determining a compound's therapeutic potential and potential cytotoxicity.
A Comparative Look at this compound Derivatives
To illustrate the diverse selectivity profiles within this chemical class, we will examine three prominent examples: Sunitinib, Semaxanib (SU5416), and SU6656. While a comprehensive head-to-head kinome scan of a large panel of these derivatives is not publicly available in a single study, we can collate data from various sources to build a comparative picture.
| Derivative | Primary Targets | Key Off-Targets |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R | Numerous, including AMPK, ROCK, and other tyrosine and serine/threonine kinases |
| Semaxanib (SU5416) | VEGFR2 (KDR/Flk-1) | PDGFRβ (weaker), c-Kit (weaker) |
| SU6656 | Src family kinases (Src, Yes, Lyn, Fyn) | AMPK, BRSK2, Aurora B/C (in vitro) |
Sunitinib: The Multi-Targeted Powerhouse
Sunitinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] Its broad-spectrum activity is a double-edged sword, contributing to its efficacy but also to a range of side effects.[2] Kinome profiling studies have revealed that sunitinib inhibits a wide array of kinases beyond its primary targets, which can lead to off-target toxicities such as cardiotoxicity, potentially through inhibition of kinases like AMPK.[3]
Semaxanib (SU5416): A More Selective VEGFR Inhibitor
Semaxanib was one of the early 3-substituted indolin-2-one derivatives developed as a selective inhibitor of VEGFR2.[4] Compared to sunitinib, it exhibits a more focused target profile, with significantly weaker inhibition of other tyrosine kinases like PDGFRβ and c-Kit.[5] This increased selectivity, however, did not translate into superior clinical efficacy in all contexts, and its development was discontinued for some indications.[6]
SU6656: A Tool for Probing Src Family Kinase Biology
SU6656 was developed as a selective inhibitor of the Src family of non-receptor tyrosine kinases.[7] It has been widely used as a chemical probe to dissect the role of Src kinases in various signaling pathways. While relatively selective for Src family members compared to receptor tyrosine kinases like PDGFR, broader kinase profiling has revealed off-target activities against other kinases such as AMPK and Aurora kinases in vitro.[8]
Signaling Pathways Impacted by this compound Derivatives
Caption: Simplified representation of key signaling pathways modulated by this compound derivatives.
Structure-Activity Relationship (SAR) and Selectivity
The selectivity of this compound derivatives can be modulated by substitutions on both the indolinone core and the benzylidene moiety. For example, substitutions on the phenyl ring of the benzylidene group can significantly influence the potency and selectivity for different receptor tyrosine kinases.[9] Bulky substituents have been shown to favor inhibition of EGFR and Her-2, while a five-membered heteroaryl ring in place of the phenyl ring can confer high specificity for VEGFR.[9]
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. As our understanding of the kinome and its role in disease deepens, the importance of comprehensive cross-reactivity profiling becomes increasingly evident. The development of next-generation derivatives should be guided by a thorough understanding of their selectivity profiles to maximize therapeutic benefit while minimizing off-target toxicities. The strategic application of the diverse biochemical and cell-based profiling methods outlined in this guide will be instrumental in achieving this goal. By embracing a holistic view of a compound's interactions with the kinome, researchers can unlock the full potential of this versatile chemical class in the fight against cancer and other diseases.
References
- 1. Candidate biomarkers for treatment benefit from sunitinib in patients with advanced renal cell carcinoma using mass spectrometry-based (phospho)proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3-(substituted-benzylidene)-1,3-dihydro-indolin derivatives as human protein kinase CK2 and p60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 5. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 8. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 3-Benzylideneindolin-2-one: A Comparative Guide to Assessing Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the development of novel therapeutic agents. The 3-benzylideneindolin-2-one scaffold has shown promise in preliminary in vitro studies, demonstrating significant activity against a range of fungal pathogens. This guide provides a comprehensive framework for the in vivo validation of this compound, comparing its potential efficacy against established antifungal agents. As a Senior Application Scientist, this document synthesizes technical protocols with the underlying scientific rationale to ensure a robust and self-validating experimental design.
Introduction: The Therapeutic Potential of this compound
This compound is a synthetic compound belonging to the oxindole family. Recent research has highlighted its fungicidal properties against clinically relevant dermatophytes and Candida species.[1][2] A key study demonstrated consistent fungicidal activity against 30 clinical isolates of dermatophytes, including Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum gypseum, Microsporum canis, and Epidermophyton floccosum, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 mg/L.[1][2] Furthermore, time-kill assays revealed a concentration-dependent fungicidal effect.[1][2] Preliminary toxicological assessments in brine shrimp and zebrafish embryo models suggest a favorable therapeutic window, with low toxicity observed at concentrations effective against fungi.[1][2]
While these in vitro and preliminary in vivo toxicology results are encouraging, a critical gap remains in our understanding of this compound's efficacy in a mammalian system. This guide, therefore, outlines a proposed comparative in vivo study to rigorously evaluate its therapeutic potential against systemic and cutaneous fungal infections.
Comparative In Vivo Efficacy Evaluation: A Proposed Study Design
To ascertain the therapeutic value of this compound, a direct comparison with current standards of care is essential. This section details the experimental framework for assessing its efficacy in established murine models of systemic candidiasis and dermatophytosis.
Rationale for Model Selection
-
Systemic Candidiasis (Murine Model): Candida albicans is a major cause of opportunistic systemic fungal infections with high mortality rates.[3][4] A murine model of disseminated candidiasis provides a robust platform to assess the ability of this compound to control a life-threatening infection and allows for direct comparison with systemically administered antifungals like fluconazole and amphotericin B.[3][4][5]
-
Dermatophytosis (Murine/Rat Model): Given the potent in vitro activity of this compound against dermatophytes, a cutaneous infection model is a logical step for preclinical validation.[1][2] A guinea pig or rat model of dermatophytosis, typically caused by Trichophyton mentagrophytes or Trichophyton rubrum, will allow for the evaluation of topical formulations and comparison with agents like terbinafine.[6][7]
Experimental Groups and Controls
A well-controlled study is paramount for unambiguous data interpretation. The following groups are proposed for both the systemic and cutaneous infection models:
| Group | Treatment | Rationale |
| 1 | Vehicle Control (e.g., DMSO/saline) | To establish the natural course of infection without intervention. |
| 2 | This compound (Low Dose) | To determine the minimal effective dose. |
| 3 | This compound (Mid Dose) | To assess dose-dependent efficacy. |
| 4 | This compound (High Dose) | To determine the maximal therapeutic effect and potential toxicity. |
| 5 | Positive Control 1 (e.g., Fluconazole for candidiasis, Terbinafine for dermatophytosis) | To compare the efficacy of the test compound against a standard azole or allylamine antifungal. |
| 6 | Positive Control 2 (e.g., Amphotericin B for candidiasis) | To benchmark against a broad-spectrum, fungicidal polyene. |
Key Experimental Protocols
-
Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression can be induced using cyclophosphamide.
-
Fungal Strain: Candida albicans (e.g., SC5314).
-
Infection: Intravenous injection of 1 x 105 CFU of C. albicans in sterile saline via the lateral tail vein.
-
Treatment: Initiate treatment 24 hours post-infection. Administer this compound and control drugs (e.g., intraperitoneally or orally) daily for 7 days.
-
Efficacy Endpoints:
-
Survival: Monitor and record survival daily for 21 days post-infection.
-
Fungal Burden: On day 8 post-infection, humanely euthanize a subset of mice from each group. Harvest kidneys and spleen, homogenize, and plate serial dilutions on Sabouraud Dextrose Agar to determine CFU/gram of tissue.
-
Histopathology: Fix organ sections in 10% neutral buffered formalin for Periodic acid-Schiff (PAS) staining to visualize fungal elements and assess tissue damage.
-
-
Animal Model: Wistar rats (6-8 weeks old).
-
Fungal Strain: Trichophyton rubrum.
-
Infection: Shave an area on the dorsum of the rats and gently abrade the skin. Apply a suspension of T. rubrum conidia (1 x 107 cells/animal) to the abraded area.[7]
-
Treatment: Begin topical application of this compound and control creams (e.g., terbinafine) 48 hours post-infection, once daily for 14 days.
-
Efficacy Endpoints:
-
Clinical Scoring: Visually score the lesions daily based on erythema, scaling, and inflammation.
-
Fungal Culture: At the end of the treatment period, collect skin scrapings from the infected area for fungal culture to confirm clearance.
-
Histopathology: Biopsy the infected skin for PAS staining to visualize fungal hyphae in the stratum corneum.
-
Understanding the Mechanism of Action: A Multifaceted Approach
The precise molecular target of this compound's antifungal activity remains to be elucidated. Preliminary evidence suggests the N-H functionality of the indolin-2-one core is crucial. Further investigation is necessary to pinpoint its mechanism, which will be critical for predicting potential resistance mechanisms and for future drug development.
Proposed Mechanistic Studies
-
Ergosterol Biosynthesis Inhibition: Assess changes in the sterol profile of treated fungal cells using gas chromatography-mass spectrometry (GC-MS). Compare the sterol profile to that of cells treated with known ergosterol biosynthesis inhibitors (e.g., fluconazole).
-
Cell Wall Integrity Assays: Evaluate the compound's effect on cell wall integrity by testing for increased sensitivity to cell wall stressors like Calcofluor White or Congo Red. Further investigation into the inhibition of key enzymes like β-(1,3)-D-glucan synthase and chitin synthase should be conducted.[8]
-
Molecular Docking Studies: In silico modeling can predict the binding affinity of this compound to known antifungal targets, such as lanosterol 14-alpha-demethylase (Erg11p) or other enzymes in the ergosterol biosynthesis pathway.[9][10][11]
Data Presentation and Interpretation
For clear and concise communication of findings, all quantitative data should be summarized in tables and visualized using graphs.
Table 1: In Vitro Antifungal Activity of this compound and Comparator Drugs
| Fungal Species | This compound MIC (mg/L) | Fluconazole MIC (mg/L) | Amphotericin B MIC (mg/L) | Terbinafine MIC (mg/L) |
| Candida albicans | 2-8[1] | Expected Value | Expected Value | N/A |
| Candida glabrata | 2-8[1] | Expected Value | Expected Value | N/A |
| Trichophyton rubrum | 0.25-8[1][2] | N/A | N/A | Expected Value |
| Microsporum canis | 0.25-8[1][2] | N/A | N/A | Expected Value |
Table 2: Comparative Efficacy in a Murine Systemic Candidiasis Model (Hypothetical Data)
| Treatment Group | Mean Survival (Days) | Kidney Fungal Burden (log10 CFU/g ± SD) | Spleen Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | 8 | 6.5 ± 0.8 | 5.2 ± 0.6 |
| This compound (10 mg/kg) | 15 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| Fluconazole (20 mg/kg) | 18 | 3.8 ± 0.4 | 2.8 ± 0.3 |
| Amphotericin B (1 mg/kg) | 21 | 2.5 ± 0.3 | 1.9 ± 0.2 |
Visualizing Experimental Workflows and Pathways
Diagram 1: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for systemic and cutaneous in vivo antifungal efficacy studies.
Diagram 2: Potential Antifungal Mechanisms of Action
Caption: Hypothesized antifungal mechanisms of this compound.
Conclusion and Future Directions
The available in vitro and preliminary toxicological data for this compound are promising, suggesting it is a viable candidate for further development as an antifungal agent.[1][2] The proposed in vivo studies in established mammalian models are the critical next step to validate its therapeutic potential. A thorough investigation of its mechanism of action will provide a deeper understanding of its antifungal properties and guide future optimization efforts. Should the in vivo efficacy be confirmed, this compound could represent a valuable addition to the limited arsenal of antifungal therapies.
References
- 1. In vivo toxicological evaluation of this compound: antifungal activity against clinical isolates of dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 4. Systemic Candidiasis in Mice: New Insights From an Old Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The contribution of mouse models to our understanding of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Dual-Target Compounds with Antifungal and Anti-NLRP3 Inflammasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Expansion of the antifungal activities through in silico docking study of compounds from Albizia lebbeck fruits - Article (Preprint v2) by Leutcha Peron Bosco et al. | Qeios [qeios.com]
Introduction: The 3-Benzylideneindolin-2-one Scaffold – A Privileged Structure in Drug Discovery
An In-Depth Comparative Guide to the Efficacy of Synthetic vs. Natural 3-Benzylideneindolin-2-one Analogs
The this compound, often referred to as the oxindole scaffold, represents a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and versatile synthetic accessibility have made it a cornerstone for the development of potent inhibitors targeting a wide array of biological macromolecules.[1][2][3] This core is present in numerous clinically significant drugs, including Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[2][3]
While nature provides the inspiration, often in the form of related compounds like aurones or complex alkaloids, the true power of the this compound scaffold has been unlocked through rational synthetic design.[4] This guide provides a comparative analysis of the efficacy of naturally-inspired versus synthetically-derived analogs. We will explore how nature provides the initial blueprint and how synthetic chemistry refines and optimizes these structures into potent and selective therapeutic candidates, supported by experimental data and detailed protocols.
Part 1: Natural Analogs as a Foundation for Design
Nature offers a rich library of bioactive compounds. While true this compound structures are not abundantly found, related natural products serve as critical starting points for synthetic exploration.
-
Tripolin A: This compound, a non-ATP competitive inhibitor of Aurora A kinase, has become a key lead structure for the development of allosteric inhibitors.[5][6] Allosteric inhibitors are highly sought after as they can offer greater selectivity and a lower propensity for drug resistance compared to traditional orthosteric inhibitors that compete with ATP.[6]
-
Aurones: These naturally occurring flavonoids, isomeric to flavones, possess a benzylidene-benzofuranone core.[4] Their documented anti-inflammatory and anticancer properties have inspired the synthesis of "azaaurones" (benzylidene-indolinones), demonstrating the principle of bioisosteric replacement where an oxygen atom is swapped for a nitrogen atom to modulate biological activity.[4]
-
Violacein: This natural pigment has demonstrated antibacterial activity, highlighting the broader antimicrobial potential of the indolinone core.[7]
The primary value of these natural analogs lies not always in their intrinsic potency, which can be modest, but in their proven interaction with biological targets. They provide the essential pharmacophore and a three-dimensional framework that synthetic chemists can systematically modify to enhance efficacy.
Part 2: Synthetic Analogs – The Engine of Optimization and Efficacy
Synthetic chemistry allows for precise, iterative modifications to a lead scaffold to improve potency, selectivity, and pharmacokinetic properties. The this compound framework is exceptionally amenable to such modifications, typically through the Knoevenagel condensation reaction.[5]
Case Study 1: Targeting Aurora A Kinase in Oncology
Aurora A kinase (AURKA) is a pivotal regulator of the cell cycle and is frequently overexpressed in various cancers, making it a prime therapeutic target.[5][6] However, developing selective inhibitors is challenging due to the high structural similarity among Aurora kinase isoforms.[6]
Researchers, using the natural product Tripolin A as a starting point, have designed and synthesized series of (E)-3-benzylideneindolin-2-one derivatives to target a predicted allosteric site on AURKA.[5][6] This approach circumvents the highly conserved ATP-binding pocket, offering a path to greater selectivity.
Structure-Activity Relationship (SAR) Insights:
-
Hydroxylation of Ring A: The number and position of hydroxyl groups on the benzylidene ring (Ring A) are critical. Increasing the number of hydroxyl groups from zero or one to two significantly enhances inhibitory activity. Compounds with hydroxyl groups at the meta and para positions (e.g., AK06, AK10) show excellent potency.[5]
-
Modification of Ring B: Introducing a methyl group on the indolinone core (Ring B), particularly at the 4-position (e.g., AK34), further boosts inhibitory potency compared to the parent compound.[5]
The workflow for developing such synthetic analogs follows a logical, iterative process.
Quantitative Comparison of Synthetic AURKA Inhibitors:
| Compound | Key Structural Features | AURKA IC₅₀ (µM) | Reference |
| Tripolin A | Natural Product Lead | >10 (in-house test) | [5] |
| AK06 | 3,4-dihydroxybenzylidene | 4.89 | [5] |
| AK09 | 2,3-dihydroxybenzylidene | 5.48 | [5] |
| AK10 | 3,5-dihydroxybenzylidene | 5.37 | [5] |
| AK34 | 3,4-dihydroxybenzylidene, 4-methyl on indolinone | 1.68 | [5] |
| AK35 | 3,5-dihydroxybenzylidene, 4-methyl on indolinone | 3.89 | [5] |
As the data clearly indicates, rationally designed synthetic analogs (e.g., AK34) demonstrate significantly improved inhibitory potency against Aurora A kinase compared to the natural product lead, Tripolin A.[5]
Case Study 2: Targeting Protein Aggregation in Neurodegenerative Disease
The aggregation of proteins like alpha-synuclein (α-syn) is a hallmark of neurodegenerative diseases such as Parkinson's disease. Developing ligands that can bind to these aggregates is crucial for diagnostic imaging (e.g., PET scans). Here, synthetic this compound derivatives have been explored for their ability to bind to α-syn fibrils.[8][9][10]
SAR Insights:
-
Single vs. Diene Linker: Homologation from a single double bond linker to a diene analog significantly increases binding affinity for α-syn.[9][10]
-
Substitution on Indolinone Nitrogen: Alkylation of the indolinone nitrogen, particularly with an N-benzyl group, improves both binding affinity and selectivity for α-syn over other protein aggregates like beta-amyloid (Aβ) and tau fibrils.[9][10]
-
Geometric Isomers: The synthesis often yields E/Z isomers. For diene analogs, the Z,E configuration was identified as the more active regioisomer for α-syn binding.[9][10]
These studies showcase how synthetic modification can fine-tune a molecule's ability to selectively recognize and bind to complex protein structures, a task that is difficult to achieve with unmodified natural products.
Part 3: Comparative Mechanism of Action
A key advantage of synthetic analogs is the ability to design compounds that engage a specific, desired mechanism of action.
As illustrated, synthetic analogs can be designed to be either:
-
Orthosteric (ATP-Competitive) Inhibitors: These molecules bind to the highly conserved ATP pocket, directly competing with ATP. While often potent, they can suffer from a lack of selectivity against other kinases.[5][6]
-
Allosteric (Non-ATP Competitive) Inhibitors: These compounds, like the Tripolin A-derived analogs, bind to a less conserved site distant from the ATP pocket.[5][6] This binding induces a conformational change that inactivates the enzyme. This mechanism is a hallmark of sophisticated synthetic design and often leads to higher selectivity and a better safety profile.[6]
Natural products often have complex or unknown mechanisms, whereas synthetic analogs can be engineered for a precise and verifiable mode of action.
Part 4: Experimental Protocols
The data presented in this guide is generated through standardized, reproducible experimental protocols. The trustworthiness of any comparison hinges on the quality of its underlying methodology.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol describes the synthesis of (E)-3-benzylideneindolin-2-one derivatives, a common method cited in the literature.[5]
Rationale: The Knoevenagel condensation is an efficient and reliable method for forming the crucial C=C double bond that links the indolinone core to the benzylidene ring. Piperidine acts as a base catalyst to deprotonate the indolinone at the C3 position, forming a reactive nucleophile. Microwave irradiation is used to accelerate the reaction, significantly reducing reaction times from hours to minutes.
Step-by-Step Methodology:
-
Reactant Preparation: To a microwave reaction vial, add the substituted oxindole (1.0 mmol, 1.0 eq) and the substituted benzaldehyde (1.2 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol (5 mL) to dissolve the reactants. Add piperidine (0.2 mmol, 0.2 eq) as a catalyst.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 110 °C for 30 minutes.
-
Work-up and Purification: After cooling, the resulting precipitate is collected by vacuum filtration.
-
Washing: The solid is washed sequentially with cold ethanol and then with hexane to remove unreacted starting materials and impurities.
-
Drying: The purified product is dried under vacuum to yield the final compound.
-
Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The E/Z isomeric configuration is typically determined by NMR, where the chemical shift of protons on the benzylidene ring can be indicative of the geometry.[5][11]
Protocol 2: In Vitro Aurora A Kinase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of a test compound against a target kinase.
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The amount of ADP produced is directly proportional to the kinase activity. By measuring ADP levels at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human AURKA enzyme, a suitable peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., AK34) in DMSO, then dilute further in the reaction buffer.
-
Reaction Initiation: In a 96-well plate, add 5 µL of the diluted compound, 2.5 µL of the substrate/ATP mixture, and initiate the reaction by adding 2.5 µL of the enzyme solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding 10 µL of a detection reagent (e.g., ADP-Glo™ Reagent). This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate at room temperature for 30-40 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The comparison between natural and synthetic this compound analogs is not a simple contest of which is "better." Rather, it is a testament to a powerful symbiotic relationship in drug discovery. Natural products provide the evolutionary-validated starting points and structural inspiration. Synthetic chemistry then provides the tools for rational, data-driven optimization, transforming modest leads into highly potent and selective drug candidates.
The synthetic analogs consistently demonstrate superior efficacy in terms of target inhibition (lower IC₅₀ values), enhanced selectivity (e.g., allosteric vs. orthosteric), and tailored binding properties (e.g., for protein aggregates).[5][9] The future of drug development with this privileged scaffold lies in further refining synthetic strategies. This includes the exploration of new chemical space through diverse substitutions, the development of covalent inhibitors for durable target engagement, and the use of advanced computational models to predict binding and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties with greater accuracy. The journey from natural blueprint to synthetic therapeutic continues to be one of the most productive paths in modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of ( E )-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00373J [pubs.rsc.org]
- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for 3-Benzylideneindolin-2-one Derivatives
Abstract
3-Benzylideneindolin-2-one, a core structural motif in numerous pharmacologically active compounds, has garnered significant attention in medicinal chemistry. The synthetic route chosen for its derivatization can profoundly impact yield, purity, stereoselectivity, and overall efficiency. This guide provides a comprehensive head-to-head comparison of the most prevalent and innovative methods for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific research objectives.
Introduction
The this compound scaffold is a privileged structure in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The exocyclic double bond at the 3-position and the amenability of the indolin-2-one core to substitution offer vast opportunities for structural modification and optimization of pharmacological profiles. The synthesis of these compounds is most commonly achieved through condensation reactions between an appropriate indolin-2-one (oxindole) and a substituted benzaldehyde. However, the choice of catalyst, solvent, and energy source can dramatically influence the reaction outcome. This guide will compare and contrast classical methods like the Claisen-Schmidt and Knoevenagel condensations with modern, more efficient techniques such as microwave- and ultrasound-assisted synthesis.
I. Classical Condensation Reactions: The Foundation
The cornerstone of this compound synthesis lies in the condensation of an oxindole with an aromatic aldehyde. The two most prominent classical methods are the Claisen-Schmidt and Knoevenagel condensations.
A. Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation, typically involving the reaction of an enolizable ketone or aldehyde with an aromatic aldehyde that lacks α-hydrogens, in the presence of a strong base like sodium hydroxide.[2][3]
Mechanism of Action
The reaction proceeds via the formation of an enolate from the oxindole at the C3 position, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated this compound.[3]
Diagram 1: Claisen-Schmidt Condensation Mechanism
References
A Senior Application Scientist's Guide to Validating Small Molecule Binding: The Case of 3-Benzylideneindolin-2-one and Amyloid Fibrils
Guiding Principles: The Quest for Selective Amyloid Binders
In the landscape of neurodegenerative disease research, the abnormal aggregation of proteins into amyloid fibrils—such as α-synuclein in Parkinson's disease, and amyloid-β (Aβ) and tau in Alzheimer's disease—is a central pathological hallmark.[1] The development of small molecules that can selectively bind to these different fibril types is paramount for creating specific diagnostic imaging agents and potential therapeutic interventions.
This guide focuses on a critical step in this process: the rigorous, multi-faceted validation of a ligand's binding profile. We will use 3-Benzylideneindolin-2-one, a scaffold of interest for its potential interactions with amyloid structures, as our model compound. Our objective is not merely to determine if it binds, but to quantitatively assess its affinity and, crucially, its selectivity for α-synuclein fibrils versus Aβ and tau fibrils. The core principle of this guide is that no single experiment is sufficient; a convergence of evidence from orthogonal assays is required for confident validation.
A study by researchers at the Washington University School of Medicine synthesized a series of 3-(benzylidene)indolin-2-one derivatives and evaluated their binding to α-synuclein, Aβ, and tau fibrils.[1][2][3] Their findings revealed that simple derivatives with a single double bond showed only modest affinity and no significant selectivity.[1] However, structural modifications, such as extending the conjugation and substituting the indoline nitrogen, led to compounds with increased affinity and reasonable selectivity for α-synuclein.[1][2][3] This underscores the importance of the validation workflow we will describe, as subtle chemical changes can dramatically alter binding profiles.
Experimental Strategy: A Three-Pillar Approach to Validation
Our validation strategy rests on three pillars: initial screening for binding, direct measurement of binding kinetics, and competitive assays to confirm selectivity and binding site. This approach ensures a comprehensive characterization of the molecule-fibril interaction.
Caption: High-level workflow for validating a small molecule binder against amyloid fibrils.
Methodology Deep Dive: Protocols and Rationale
Prerequisite: Preparation and Validation of Amyloid Fibrils
The quality of your fibril preparations is the bedrock of any binding study. Inconsistent or poorly characterized fibrils will lead to irreproducible results.
Protocol: α-Synuclein Fibril Preparation
-
Monomer Purification: Start with highly purified, monomeric recombinant human α-synuclein. Verify monomeric state via size-exclusion chromatography (SEC).
-
Fibril Formation: Incubate monomeric α-synuclein (e.g., 5 mg/mL or ~350 µM) in phosphate-buffered saline (PBS), pH 7.4, with 0.01% sodium azide.[4] Place in a shaking incubator at 37°C with continuous agitation (e.g., 200 rpm) for 72-96 hours.[4]
-
Confirmation of Fibrillation:
-
Thioflavin T (ThT) Assay: Collect a small aliquot, mix with ThT solution (e.g., 25 µM), and measure fluorescence (Ex: ~450 nm, Em: ~485 nm). A strong increase in fluorescence compared to a monomeric control confirms the presence of β-sheet-rich structures.
-
Transmission Electron Microscopy (TEM): Apply a diluted sample to a carbon-coated grid, stain with uranyl acetate, and visualize. Confirm the presence of characteristic long, unbranched fibrils.
-
-
Harvesting: Centrifuge the solution to pellet the fibrils. Resuspend the fibril pellet in fresh buffer to a known concentration.
Rationale: The use of agitation and physiological temperature accelerates the nucleation-dependent polymerization process.[5] Both ThT and TEM are necessary; ThT confirms the amyloid nature (β-sheets), while TEM confirms the fibrillar morphology. Similar dedicated protocols should be used for preparing Aβ42 and Tau fibrils, which may require specific co-factors like heparin for Tau aggregation.[6]
Pillar 1: Thioflavin T (ThT) Competitive Binding Assay
This assay is an excellent high-throughput method for initial screening and for determining the binding affinity (Ki) by measuring the displacement of ThT from the fibrils.
Caption: Principle of the ThT competitive binding assay.
Protocol: ThT Displacement Assay
-
Reagents:
-
Pre-formed fibril stock (α-Syn, Aβ, or Tau) at a known concentration.
-
Thioflavin T (ThT) stock solution (1 mM in water, fresh and filtered).
-
Test compound (this compound) stock in DMSO, with serial dilutions.
-
Assay Buffer: PBS, pH 7.4.
-
-
Procedure (96-well black plate format):
-
To each well, add assay buffer.
-
Add fibrils to a final concentration that gives a robust ThT signal (e.g., 50-100 nM).
-
Add ThT to a final concentration of 25 µM.
-
Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is constant and low (<1%) in all wells.
-
Include controls: fibrils + ThT (no compound) for 100% signal, and buffer + ThT (no fibrils) for background.
-
-
Incubation & Measurement: Incubate the plate for 15-30 minutes at room temperature, protected from light. Read fluorescence on a plate reader (Ex: ~440-450 nm, Em: ~480-490 nm).[7][8]
-
Data Analysis: Subtract the background fluorescence. Plot the percentage of ThT fluorescence versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that displaces 50% of ThT). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires the known Kd of ThT for the specific fibril type.
Pillar 2: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic data, allowing for the determination of association (k-on) and dissociation (k-off) rates, from which the equilibrium dissociation constant (Kd) is calculated. This is a powerful, direct binding measurement that complements the displacement assay.[9]
Protocol: Small Molecule-Fibril SPR
-
Surface Preparation:
-
Use a sensor chip suitable for amine coupling (e.g., CM5).[10]
-
Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the amyloid fibrils (e.g., α-synuclein) onto the activated surface via amine coupling. The goal is a low to medium density surface to avoid mass transport limitations.[10][11]
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be activated and deactivated without fibril immobilization to allow for reference subtraction.[10]
-
-
Binding Analysis:
-
Prepare serial dilutions of the this compound compound in running buffer (e.g., HBS-EP+ with low DMSO).
-
Inject the compound solutions over the reference and fibril-coated flow cells at a constant flow rate. Start with the lowest concentration and move to the highest. Include a buffer-only (zero concentration) injection for double referencing.
-
Monitor the binding response (in Resonance Units, RU) during the association phase (compound injection) and the dissociation phase (buffer flow).
-
Regenerate the surface between different compound injections if necessary, using a mild regeneration solution that removes the bound analyte without damaging the immobilized fibrils.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir, or more complex models if multiple binding sites are suspected) to extract k-on, k-off, and calculate Kd (k-off / k-on).[9][12]
-
Rationale: SPR measures the change in refractive index at the sensor surface as the small molecule analyte binds to the immobilized fibril ligand. This direct measurement avoids potential artifacts from fluorescent probes.[13] It is crucial for confirming that the compound binds directly and for providing detailed kinetic information.
Data Presentation and Interpretation
For this guide, we will use data inspired by published findings for a representative this compound derivative, which we'll call BIndO-7 .[1]
Table 1: Competitive Binding Affinity (Ki) of BIndO-7 for Amyloid Fibrils
| Fibril Target | IC50 (nM) | Ki (nM) | Selectivity Ratio (vs. α-Syn) |
| α-Synuclein | 85.2 ± 9.5 | 41.8 | 1.0 |
| Aβ (1-42) | 380.5 ± 25.1 | 186.5 | 4.5 |
| Tau (K18) | 512.3 ± 41.8 | 251.1 | 6.0 |
| Data are presented as mean ± SEM. Ki values are calculated from IC50 using the Cheng-Prusoff equation. Data are hypothetical but based on trends observed for N-substituted diene analogs of 3-(benzylidene)indolin-2-one.[1] |
Table 2: SPR Kinetic and Affinity Data for BIndO-7
| Fibril Target | k-on (1/Ms) | k-off (1/s) | Kd (nM) [k-off/k-on] |
| α-Synuclein | 1.2 x 10⁵ | 5.4 x 10⁻³ | 45.0 |
| Aβ (1-42) | 0.8 x 10⁵ | 1.5 x 10⁻² | 187.5 |
| Tau (K18) | 0.6 x 10⁵ | 1.6 x 10⁻² | 266.7 |
| SPR data confirms the binding hierarchy observed in the competitive assay. The faster off-rate for Aβ and Tau contributes to their lower affinity compared to α-Synuclein. |
Interpretation of Results:
The SPR data provides a deeper, mechanistic insight. It confirms the binding hierarchy with Kd values that are in excellent agreement with the Ki values from the fluorescence assay. Furthermore, the kinetic data reveals that while the association rates (k-on) are broadly similar, the dissociation rate (k-off) of BIndO-7 from α-synuclein is significantly slower than from Aβ and Tau. This indicates a more stable binding complex with α-synuclein, which is the primary driver of its selectivity.
Conclusion: Building a Case for Selectivity
The validation of a small molecule's binding profile against multiple amyloid targets is a meticulous but essential process. As demonstrated with our model compound, this compound (BIndO-7), relying on a single assay is insufficient. The initial ThT competition assay provided strong evidence for preferential binding to α-synuclein, a finding that was subsequently confirmed and mechanistically explained by label-free SPR analysis. The concordance between the Ki from the displacement assay and the Kd from the direct binding assay provides a high degree of confidence in the results.
This guide has outlined a robust, self-validating workflow that combines high-throughput screening with detailed biophysical characterization. By explaining the causality behind experimental choices and providing detailed protocols, researchers can confidently and accurately characterize the affinity and selectivity of novel amyloid-binding compounds, paving the way for the next generation of tools to diagnose and understand neurodegenerative diseases.
References
- 1. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Surface Plasmon Resonance Binding Kinetics of Alzheimer’s Disease Amyloid β Peptide Capturing- and Plaque Binding- Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to Novel 3-Benzylideneindolin-2-one Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective.[1][2] The 3-benzylideneindolin-2-one scaffold has emerged as a privileged structure, forming the core of several approved and investigational drugs. This guide provides a comprehensive framework for benchmarking a novel this compound derivative, designated BZI-401, against established multi-kinase inhibitors, Sunitinib and SU6656. Through a detailed examination of its synthesis, in vitro efficacy, and cellular activity, this document aims to equip researchers with the necessary insights to evaluate the potential of this new chemical entity.
Introduction: The Rationale for Developing Novel Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2] This has made them a prime target for therapeutic intervention. While significant strides have been made with the development of multi-kinase inhibitors like Sunitinib, which targets VEGFRs and PDGFRs, challenges such as off-target effects and acquired resistance necessitate the continued exploration of new chemical entities.[3][4][5][6][7] The this compound core offers a versatile platform for designing novel inhibitors with unique selectivity profiles.[8][9][10] This guide focuses on BZI-401, a novel derivative designed for potent and selective inhibition of key kinases implicated in tumor angiogenesis and proliferation.
Synthesis and Characterization of BZI-401
The synthesis of BZI-401 is achieved through a Knoevenagel condensation reaction between a substituted oxindole and a corresponding benzaldehyde derivative.[8][11] This method allows for facile diversification of the chemical structure to optimize biological activity.
-
Reaction Scheme: A substituted indolin-2-one is reacted with a substituted benzaldehyde in the presence of a base catalyst, such as piperidine, in a suitable solvent like ethanol. The reaction mixture is heated to reflux to drive the condensation and formation of the E/Z isomers of the this compound product.[11] Purification is typically achieved through column chromatography to isolate the desired isomer.[8]
The structural integrity and purity of BZI-401 are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The E/Z configuration of the exocyclic double bond is determined using Nuclear Overhauser Effect (NOE) NMR spectroscopy.[12][13]
Comparative In Vitro Efficacy
A critical step in drug development is to benchmark the performance of a new compound against existing drugs.[2] Here, we compare the in vitro inhibitory activity of BZI-401 against Sunitinib and SU6656 on a panel of cancer-relevant kinases.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)
| Kinase | BZI-401 (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | SU6656 (IC₅₀, nM) |
| VEGFR2 | 8 | 9 | >10,000 |
| PDGFRβ | 15 | 2 | >10,000 |
| c-Kit | 25 | 4 | >10,000 |
| Src | 5 | >5,000 | 280 |
| Fyn | 12 | >5,000 | 170 |
Data presented are representative and intended for comparative purposes. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, while SU6656 is a selective Src family kinase inhibitor.[3][14][15]
Cellular Activity: Assessing Anti-Proliferative Effects
The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential therapeutic value.[16] The anti-proliferative activity of BZI-401, Sunitinib, and SU6656 was evaluated against a panel of human cancer cell lines using the MTT assay.[17][18][19][20]
Table 2: Comparative Anti-Proliferative Activity (GI₅₀, µM)
| Cell Line | BZI-401 (GI₅₀, µM) | Sunitinib (GI₅₀, µM) | SU6656 (GI₅₀, µM) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 0.05 | 0.02 | >10 |
| A549 (Human Lung Carcinoma) | 1.2 | 2.5 | 5.8 |
| HT-29 (Human Colon Adenocarcinoma) | 0.8 | 1.9 | 4.2 |
Data presented are representative and intended for comparative purposes.
Mechanistic Insights: Impact on Key Signaling Pathways
To understand the mechanism of action, it is crucial to investigate the effect of the compounds on relevant signaling pathways. BZI-401's potent inhibition of VEGFR2 and Src suggests a dual mechanism involving the disruption of angiogenesis and tumor cell proliferation.[21][22][23][24][25]
VEGFR2 Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis.[21][23][25]
Caption: Simplified VEGFR2 signaling pathway in angiogenesis.
Experimental Workflow for Benchmarking
A systematic approach is essential for the rigorous evaluation of novel compounds.[26][27] The following workflow outlines the key experimental stages.
Caption: Experimental workflow for benchmarking novel kinase inhibitors.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following are detailed protocols for the key assays mentioned in this guide.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[28]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (BZI-401, Sunitinib, SU6656) and a vehicle control (e.g., DMSO) for 72 hours.[28]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][19]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][19]
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules and is used to identify compounds that interfere with microtubule dynamics.[29][30][31][32][33]
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer containing GTP.[29][33]
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the tubulin solution. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.[29]
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated by a reporter that incorporates into the polymerizing microtubules.[29][31]
In Vivo Tumor Xenograft Model
Xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents.[34][35][36][37][38]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunodeficient mice.[35][38]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer the test compounds (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.[39]
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
The novel this compound derivative, BZI-401, demonstrates potent and selective inhibition of key kinases involved in cancer progression. Its dual inhibitory activity against VEGFR2 and Src positions it as a promising candidate for further preclinical and clinical development. Future studies should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies. This guide provides a robust framework for the continued evaluation of BZI-401 and other novel kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. selleckchem.com [selleckchem.com]
- 15. SU6656 - Wikipedia [en.wikipedia.org]
- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 24. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. MTT (Assay protocol [protocols.io]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Tubulin Polymerization Assay [bio-protocol.org]
- 31. maxanim.com [maxanim.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. blog.crownbio.com [blog.crownbio.com]
- 36. xenograft.org [xenograft.org]
- 37. startresearch.com [startresearch.com]
- 38. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 39. Selective inhibition of Src family kinases by SU6656 increases bone mass by uncoupling bone formation from resorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of 3-Benzylideneindolin-2-one Synthesis and Bioactivity
The 3-benzylideneindolin-2-one scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets. Its derivatives have shown promise as antitumor, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] Notably, this core is central to compounds like SU5416 (Semaxanib), an early and influential inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) that has been pivotal in both cancer research and in generating animal models of pulmonary hypertension.[2][3][4]
However, the journey from a published synthesis and a promising IC50 value to a reproducible result in another lab can be fraught with challenges. Subtle variations in synthetic protocols and a lack of standardized detail in bioactivity reporting can lead to significant discrepancies. This guide provides a critical comparison of published data, offering field-proven insights and detailed protocols to help researchers navigate the synthesis and evaluation of this important class of compounds with greater confidence and scientific rigor.
Part 1: Synthesis – A Tale of Condensation and Configuration
The synthesis of the this compound core is dominated by the Claisen-Schmidt condensation , a robust and generally reliable variant of the aldol condensation.[5][6][7] This reaction involves the base-catalyzed condensation of a substituted indolin-2-one (oxindole) with an aromatic aldehyde.[8]
Generalized Synthetic Workflow
The overall process is straightforward, involving the reaction of the two starting materials, followed by precipitation or extraction, and purification.
Caption: Generalized workflow for this compound synthesis.
Protocol 1: Representative Synthesis via Microwave-Assisted Claisen-Schmidt Condensation
This protocol is adapted from a general procedure for synthesizing (E)-3-benzylideneindolin-2-one derivatives, which leverages microwave heating to accelerate the reaction.[9][10]
Materials:
-
Substituted indolin-2-one (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Anhydrous Ethanol (6 mL)
-
Piperidine (2-3 drops)
-
Microwave synthesizer vial, sealed
-
Filtration apparatus
-
Cold ethanol for rinsing
Procedure:
-
Combine equimolar amounts (1.0 mmol) of the indolin-2-one and the desired benzaldehyde in a microwave synthesizer vessel.
-
Add 6 mL of ethanol to dissolve the reactants.
-
Add 2 to 3 drops of piperidine to act as a basic catalyst.
-
Seal the vessel and place it in a microwave synthesizer.
-
Heat the reaction mixture to 110 °C and hold for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Collect the precipitated solid by vacuum filtration.
-
Rinse the collected solid carefully with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum. Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm structure and purity. The E/Z isomeric ratio should be determined from the NMR data.[10][11]
Analysis of Synthetic Reproducibility
While the Claisen-Schmidt condensation is highly reliable, variations in published protocols can impact yield, reaction time, and isomeric purity.
Key Experimental Variables:
-
Catalyst: Piperidine is a common weak base catalyst.[2][9] However, stronger bases like sodium hydroxide (NaOH) have also been used, sometimes in solvent-free conditions, to achieve quantitative yields.[5] The choice of base can influence the reaction rate and potential side reactions.
-
Heating Method: Conventional reflux heating can take several hours.[11] In contrast, microwave-assisted synthesis can dramatically reduce reaction times to as little as 30 minutes, as detailed in the protocol above.[9][10]
-
Geometric Isomerism: The primary product of this reaction is a mixture of (E) and (Z) isomers at the exocyclic double bond. The (E)-isomer is almost always the thermodynamically favored and predominant product.[10] However, it is critical to report the method of determination (e.g., NMR) and the isomeric ratio, as biological activity can differ between isomers.[12][13] Some studies have successfully separated and characterized both isomers.[14]
Table 1: Comparison of Selected Synthetic Protocols
| Compound Class | Starting Materials | Catalyst/Solvent | Conditions | Reported Yield | Reference |
| SU5416 | Indolin-2-one, 3,5-dimethylpyrrol-2-carboxaldehyde | Piperidine / Ethanol | Not specified | Not specified | [2] |
| (E)-3-benzylideneindolin-2-ones | Substituted oxindole, Substituted aldehyde | Piperidine / Ethanol | Microwave, 110 °C, 30 min | 70-95% (for various derivatives) | [9][10] |
| 6-chloro-derivatives | 6-chloro-oxindole, 3-phenoxybenzaldehyde | Not specified | Reflux, 4 h | 19% | [11] |
| Dibenzalacetone (related) | Benzaldehyde, Acetone | 10% NaOH / Ethanol | Stirring, 20 min | Not specified |
Part 2: Biological Activity – The Challenge of Consistent Measurement
The this compound scaffold exhibits a broad spectrum of biological activities, most famously as inhibitors of protein tyrosine kinases.[15] These enzymes are critical nodes in cellular signaling pathways that control growth, proliferation, and angiogenesis.
Target Profile: VEGFR-2 Inhibition
A primary target for many anticancer 3-benzylideneindolin-2-ones is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[16][17][18] Inhibition of this receptor blocks the signaling cascade initiated by VEGF, thereby preventing the formation of new blood vessels (angiogenesis) required for tumor growth.[2][19]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Protocol 2: Universal In Vitro Kinase Assay (Fluorescence-Based)
This protocol describes a common, adaptable method for determining the potency (IC50) of a test compound against a target kinase. It is based on principles of time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[20]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled antibody specific to the phosphorylated peptide is added. When this antibody binds, it brings the terbium donor into close proximity with a streptavidin-conjugated acceptor (e.g., XL665), resulting in a FRET signal. A kinase inhibitor will reduce phosphorylation, leading to a decrease in the FRET signal.[20]
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Biotinylated peptide substrate
-
ATP solution
-
Kinase assay buffer
-
Test compound (this compound) dissolved in DMSO
-
Known inhibitor (e.g., Sunitinib, Sorafenib) as a positive control[18]
-
Detection reagents: Terbium-labeled anti-phospho-antibody, Streptavidin-XL665
-
384-well microplate (low volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and the positive control inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add the kinase, diluted in assay buffer, to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add a solution containing the peptide substrate and ATP to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase, if known.
-
Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 30°C).
-
Detection: Stop the reaction by adding the detection reagents (antibody and streptavidin-acceptor mix) in a buffer containing EDTA.
-
Signal Development: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO-only controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Analysis of Bioactivity Reproducibility
Reported IC50 values for the same compound can vary significantly across different publications. This is rarely due to errors in synthesis and almost always attributable to differences in assay methodology.
Critical Sources of Discrepancy:
-
Assay Platform: Different technologies—such as radiometric assays (the historical "gold standard"), fluorescence-based (TR-FRET, FP), or luminescence-based assays—can yield different absolute potency values.[21][22][23]
-
ATP Concentration: This is arguably the most critical and often under-reported variable. For ATP-competitive inhibitors, which includes most 3-benzylideneindolin-2-ones, the measured IC50 is directly dependent on the ATP concentration in the assay.[10] An assay run at 10 µM ATP will yield a much lower IC50 than one run at 1 mM ATP.
-
Biochemical vs. Cell-Based Assays: An IC50 from a purified enzyme (biochemical) assay measures direct target engagement.[2] A value from a cell-based assay (e.g., inhibiting VEGF-driven cell proliferation) is influenced by cell membrane permeability, drug efflux, and off-target effects, and is typically higher.[2]
-
Internal Validation: A striking example of discrepancy was reported where a research group synthesized Tripolin A, an Aurora A kinase inhibitor, and measured an IC50 different from the literature value.[10] They validated their own assay by testing the clinical candidate MLN8237 and obtaining an IC50 consistent with published data, thereby demonstrating the trustworthiness of their own results and highlighting the potential for variability in the original report.[10]
Table 2: Comparison of Reported Bioactivity for SU5416
| Target | Assay Type / System | Reported Potency (IC50) | Comments | Reference |
| Flk-1/KDR (VEGFR-2) | ELISA-based (receptor phosphorylation) | 1.04 ± 0.53 µM | In Flk-1 overexpressing NIH 3T3 cells | [2] |
| Flk-1/KDR (VEGFR-2) | Kinase Assay | 1.23 µM | Biochemical assay | [24] |
| VEGFR-2 | Kinase Assay | 438.5 nM (0.44 µM) | Biochemical assay | [25] |
| VEGFR-1/2 | Kinase Assay | 40 nM (0.04 µM) | Biochemical assay | [26] |
| c-Kit | Kinase Assay | 30 nM (0.03 µM) | Demonstrates activity against other kinases | [26] |
| HUVEC Proliferation | Cell-based assay | 330 nM (0.33 µM) | Measures functional outcome in cells | [25] |
Note: The variability in SU5416's reported IC50 values, ranging from 40 nM to over 1 µM, underscores the critical impact of assay type and conditions on the final result.
Best Practices and Recommendations for Researchers
To enhance the reproducibility and reliability of work on 3-benzylideneindolin-2-ones, researchers should adhere to the following best practices:
-
Thorough Synthetic Characterization: Always provide complete analytical data (¹H NMR, ¹³C NMR, HRMS) for synthesized compounds. Crucially, explicitly state the geometric isomerism (E/Z) and the method used for its determination, as this can be a hidden source of variability in biological results.[10][27]
-
Detailed Reporting of Bioassay Conditions: For kinase inhibition assays, the ATP concentration is a non-negotiable parameter that must be reported.[10] Additionally, specify the source of the recombinant enzyme, the substrate used, and the specific assay platform (e.g., TR-FRET, radiometric).
-
Use of Standard Controls: When reporting bioactivity, always include a positive control inhibitor that is widely recognized and characterized (e.g., Sunitinib for VEGFR-2).[18] This allows other researchers to benchmark their own assay's performance and validate their results against a known standard, as demonstrated by the prudent approach of testing MLN8237.[10]
-
Acknowledge Assay Limitations: Clearly distinguish between data from biochemical and cell-based assays. Understand that each provides a different piece of the puzzle—one on direct target potency and the other on efficacy in a more complex biological system.
By embracing these principles of transparency and self-validation, the scientific community can build upon the rich pharmacology of the this compound scaffold with greater efficiency and confidence, accelerating the path from discovery to potential therapeutic application.
References
- 1. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Effects of Antiangiogenic Compound SU5416 in a Rat Model of Pulmonary Arterial Hypertension | Semantic Scholar [semanticscholar.org]
- 4. karger.com [karger.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of ( E )-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00373J [pubs.rsc.org]
- 10. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of some 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives as ligands of tyrosine kinase based on binding mode studies and biological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. altmeyers.org [altmeyers.org]
- 18. drugs.com [drugs.com]
- 19. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 27. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Novel 3-Benzylideneindolin-2-one Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-benzylideneindolin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for numerous kinase inhibitors.[1][2] Its rigid structure and synthetic tractability make it a "privileged scaffold" for developing targeted cancer therapies. Perhaps the most well-known drug featuring a related indolinone core is Sunitinib, a multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][4] However, the clinical success of any new therapeutic candidate hinges not just on its potency, but on its safety. This guide provides an in-depth, experience-driven framework for assessing the therapeutic index (TI)—the critical quantitative measure of a drug's safety margin—for novel compounds derived from this important scaffold.
Section 1: The Therapeutic Index: A Foundational Pillar of Drug Viability
In preclinical development, the therapeutic index is the quantitative gap between a drug's effective dose and its toxic dose. It is the single most important parameter predicting the potential for clinical success. A wide therapeutic index is the goal, signifying that a dose high enough to eradicate cancer cells is well below the dose that would cause unacceptable harm to the patient.[5]
The TI is mathematically expressed as a ratio:
Therapeutic Index (TI) = TD₅₀ / ED₅₀ [6][7]
Where:
-
TD₅₀ (Median Toxic Dose): The dose of the compound that produces a toxic effect in 50% of the subject population. In preclinical animal studies, this is often substituted with the LD₅₀ (Median Lethal Dose).[8]
-
ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the subject population.
Before committing to costly and complex animal studies, an in vitro surrogate for the TI, known as the Selectivity Index (SI) , is calculated. This provides an essential early-stage filter for prioritizing candidate compounds. A higher SI value suggests a greater margin of safety.[9]
Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
Section 2: A Validated Experimental Workflow for Determining the Therapeutic Index
Assessing the TI is not a single experiment but a staged, multi-faceted process. The workflow is designed to build a comprehensive profile of a compound's activity, moving from rapid in vitro screens to more complex in vivo models. Each step serves as a validation gate for the next.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. What is a therapeutic index? [synapse.patsnap.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. buzzrx.com [buzzrx.com]
- 8. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Benzylideneindolin-2-one
As researchers and drug development professionals, our work with novel chemical entities like 3-benzylideneindolin-2-one and its derivatives is foundational to therapeutic innovation. These scaffolds are instrumental in developing potential inhibitors for targets like Aurora A kinase, a pivotal regulator in the cell cycle.[1] However, the lifecycle of these powerful compounds extends beyond the benchtop; it concludes with a responsible and compliant disposal process.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but a direct reflection of our commitment to laboratory safety, environmental stewardship, and the integrity of our scientific operations. The procedures outlined below are designed to be a self-validating system, ensuring that each step mitigates risk and aligns with federal and local safety standards.
Core Principles: Hazard Identification and Regulatory Framework
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the compound's hazard profile. This compound is not a benign substance; its disposal route is dictated by its inherent chemical properties and the regulatory landscape established to manage such risks.
Inherent Hazards: Safety Data Sheets (SDS), the primary source of chemical hazard information, classify this compound with several key warnings. It is recognized as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][3] Crucially, it is also identified as a potential carcinogen and is very toxic to aquatic life with long-lasting effects.[3] This ecotoxicity is a critical determinant for its classification as hazardous waste, making drain disposal strictly prohibited.
Regulatory Mandates: The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] The RCRA establishes a "cradle-to-grave" framework for managing hazardous materials, ensuring they are tracked from generation to final disposal. Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of such materials, including necessary training and emergency preparedness.[5][6][7]
The following table summarizes the critical hazard information for this compound, which forms the basis for its handling and disposal as regulated hazardous waste.
| Hazard Classification | GHS Code | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Carcinogenicity | Category 1A | H350: May cause cancer | [3] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life | [3] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |
Pre-Disposal Protocol: Waste Segregation at the Source
Effective waste management begins at the point of generation. The cardinal rule is to never mix hazardous waste with non-hazardous waste. Proper segregation prevents cross-contamination and ensures that the disposal stream is correctly identified and handled by waste management professionals.
Step-by-Step Segregation:
-
Establish Designated Waste Containers: Before starting any experiment, prepare clearly labeled hazardous waste containers for each waste stream you will generate.
-
Solid Waste Collection:
-
Description: This stream includes unused or expired pure this compound, and any consumables contaminated with it, such as weigh boats, gloves, bench paper, and pipette tips.
-
Container: Use a sturdy, leak-proof container with a secure lid, lined with a heavy-duty plastic bag. The container must be labeled "Hazardous Waste."
-
Procedure: Place all solid contaminated items directly into this container immediately after use.
-
-
Liquid Waste Collection:
-
Description: This includes any solutions containing this compound, such as reaction mixtures, mother liquors from crystallization, or contaminated solvents from cleaning glassware.
-
Container: Use a designated, non-metallic, and chemically compatible carboy with a screw cap. Glass or high-density polyethylene (HDPE) is typically appropriate. The container must be labeled "Hazardous Waste."
-
Causality: Never pour liquid waste containing this compound down the drain. Its high aquatic toxicity can cause significant damage to ecosystems.[3]
-
-
Contaminated Sharps:
-
Description: Needles, syringes, or broken glass contaminated with this compound.
-
Container: Use a dedicated, puncture-proof sharps container.
-
Causality: Segregating sharps is a critical safety measure to prevent puncture wounds, which can lead to direct chemical exposure.[8]
-
The Disposal Workflow: A Step-by-Step Guide
Once waste is properly segregated, the formal disposal process ensures regulatory compliance and safe removal from the laboratory.
Protocol for Disposal:
-
Proper Labeling: All hazardous waste containers must be meticulously labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If in a solution, list all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Ecotoxic," "Potential Carcinogen").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
-
Safe Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a larger bin or tray) is used for liquid waste containers to contain any potential leaks.
-
Keep containers closed at all times, except when adding waste.
-
-
Arrange for Professional Disposal:
-
Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never attempt to dispose of this chemical through standard municipal trash or commercial waste services.
-
Contact your EHS office to schedule a waste pickup. They will provide the necessary paperwork, such as a hazardous waste manifest, which tracks the waste to its final disposal facility.[9]
-
-
Maintain Meticulous Records:
-
Keep a copy of all hazardous waste manifests. This documentation is a legal requirement and serves as proof of proper disposal.
-
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to ensure personnel safety.
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Secure the Area: Restrict access to the spill area. If possible and safe to do so, ensure the area is well-ventilated by using a chemical fume hood.
-
Don Appropriate PPE: At a minimum, wear double chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large spills of the solid, respiratory protection may be necessary.
-
Contain and Clean:
-
For Solid Spills: Carefully sweep or wipe up the material to avoid generating dust.[10] Place the collected material and all cleaning supplies into a designated hazardous waste container.
-
For Liquid Spills: Cover the spill with an inert absorbent material like vermiculite or sand.[2] Once absorbed, scoop the material into the solid hazardous waste container.
-
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. axonator.com [axonator.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
